molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B117561
CAS No.: 61573-79-3
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS 61573-79-3) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a rigid, bridged quinuclidine scaffold substituted with a hydroxymethyl group, a structure known to confer favorable physicochemical properties for drug design . The 1-azabicyclo[2.2.2]octane (quinuclidine) core is a privileged structure in pharmacology, valued for its structural rigidity and ability to serve as a key synthon in synthesizing complex molecules . This specific derivative, with its additional hydroxymethyl functional group, is a versatile intermediate for developing novel active compounds. Research applications include its use as a precursor in synthesizing spirocyclic compounds, which are prominent in developing therapeutics for oncology and neurology . The compound's structure aligns with those used in creating potent and selective receptor antagonists and enzyme inhibitors, making it a valuable reagent for probing biological mechanisms and structure-activity relationships . This product is strictly For Research Use Only. It is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. All information provided is for scientific reference purposes.

Properties

IUPAC Name

3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOANVQGVBKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577943
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61573-79-3
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: A Versatile Quinuclidine Scaffold for Drug Discovery

Abstract

The quinuclidine nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and enforce specific vectoral orientations of functional groups. This guide focuses on a unique derivative, this compound (CAS: 61573-79-3), a tertiary diol with significant potential as a versatile building block. While detailed characterization data for this specific molecule remains sparse in peer-reviewed literature, its structural attributes suggest considerable utility. This document consolidates available information, presents a validated synthesis for its key precursor, proposes a logical synthetic pathway, and explores its potential reactivity and applications for researchers in pharmaceutical and chemical sciences.

The Quinuclidine Core: A Foundation of Pharmacological Excellence

The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, is a cornerstone in the design of bioactive molecules. Its rigid, cage-like structure prevents the conformational ambiguity that plagues many acyclic amines, allowing for highly specific and high-affinity interactions with biological targets.[1] The tertiary bridgehead nitrogen is typically basic and protonated at physiological pH, providing a reliable cationic anchor point for receptor binding.

Derivatives of this scaffold are integral to numerous approved drugs, targeting a wide array of conditions.[1] They are particularly prominent as ligands for muscarinic and nicotinic acetylcholine receptors, making them vital for developing treatments for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2] The utility of the quinuclidine core extends to treatments for urinary incontinence (e.g., Solifenacin) and Sjögren's syndrome (e.g., Cevimeline), showcasing its broad therapeutic relevance.[1]

This compound introduces two hydroxyl groups onto this rigid frame—a primary and a tertiary alcohol. This di-functionalization creates a unique opportunity for selective chemical modifications, enabling the synthesis of complex derivatives and libraries for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Comprehensive experimental data for this compound is not widely published. The following table summarizes its core identifiers and computed physical properties sourced from PubChem, providing a foundational dataset for researchers.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 3-hydroxymethyl-3-quinuclidinol, 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanolPubChem[3]
CAS Number 61573-79-3PubChem[3]
Molecular Formula C₈H₁₅NO₂PubChem[3]
Molecular Weight 157.21 g/mol PubChem[3]
Stereochemistry RacemicGSRS[4]
XLogP3-AA (Computed) -0.7PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 157.110278721 DaPubChem[3]
Topological Polar Surface Area 43.7 ŲPubChem[3]

Note: The majority of physical properties are computationally derived and should be confirmed experimentally.

Synthesis Pathway: From Precursor to Target Compound

The synthesis of this compound logically starts from the commercially available and well-characterized ketone precursor, 3-quinuclidinone. The overall strategy involves a base-catalyzed hydroxymethylation followed by reduction.

G cluster_0 PART A: Validated Synthesis of 3-Quinuclidinone cluster_1 PART B: Proposed Synthesis of Target Diol Piperidine Ethyl Isonipecotate Intermediate1 Ethyl 1-(Carbethoxymethyl)- piperidine-4-carboxylate Piperidine->Intermediate1 Alkylation (Ethyl Chloroacetate, Base) Quinuclidinone 3-Quinuclidinone Intermediate1->Quinuclidinone 1. Dieckmann Condensation (KOtBu) 2. Hydrolysis & Decarboxylation (H₃O⁺, Δ) Quinuclidinone2 3-Quinuclidinone Intermediate2 3-Hydroxy-3-(hydroxymethyl) -1-azabicyclo[2.2.2]octan-2-one (Keto-Aldol Adduct) Quinuclidinone2->Intermediate2 Hydroxymethylation (e.g., Paraformaldehyde, Base) Target 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol Intermediate2->Target Reduction (e.g., NaBH₄, LiAlH₄)

Figure 1: Overall synthetic workflow from a piperidine precursor to the target diol.
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride (Precursor)

This robust protocol is adapted from Organic Syntheses, a trusted collection of detailed and peer-vetted procedures.[5] The causality for this multi-step process is rooted in classic organic reactions designed for ring formation.

  • Step 1: Alkylation. The synthesis begins with the N-alkylation of a piperidine derivative, ethyl isonipecotate, to install the second acetate arm necessary for cyclization.

  • Step 2: Dieckmann Condensation. This is the key ring-forming step. An intramolecular Claisen condensation of the resulting diester, promoted by a strong base like potassium tert-butoxide, forges the bicyclic ring system, yielding a β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation. Acid-catalyzed hydrolysis removes the ester group, and subsequent heating promotes decarboxylation to yield the final 3-quinuclidinone product.

Methodology:

  • Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonipecotate is catalytically hydrogenated and subsequently reacted with ethyl chloroacetate to yield the diester intermediate.

  • Dieckmann Condensation: The diester is dissolved in a dry, inert solvent like toluene. Potassium metal is added, followed by absolute ethanol to form potassium ethoxide in situ. The mixture is heated to reflux to initiate the intramolecular cyclization.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and carefully decomposed with 10N hydrochloric acid. The aqueous extracts are combined and heated under reflux for approximately 15 hours to drive the decarboxylation.

  • Isolation: The resulting solution is evaporated to dryness. The residue is redissolved in hot water, and crystallization is induced by the addition of hot isopropyl alcohol. The product, 3-quinuclidinone hydrochloride, is isolated by filtration as a crystalline solid.

Proposed Protocol: Synthesis of this compound

This proposed synthesis is based on established chemical principles for hydroxymethylation of ketones. A patent describing this transformation provides the conceptual basis for this route.[6]

  • Causality of Reagent Choice: The reaction of a ketone with formaldehyde is a classic aldol-type reaction. The α-carbon to the carbonyl in 3-quinuclidinone is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent reduction step is required to convert the newly formed ketone into the target tertiary alcohol.

Proposed Methodology:

  • Hydroxymethylation: To a stirred solution of 3-quinuclidinone (1.0 eq) in a suitable solvent (e.g., methanol or THF), add a slight excess of paraformaldehyde (1.1-1.5 eq).

  • Add a catalytic amount of a base, such as potassium carbonate or triethylamine, to facilitate the enolate formation.

  • Stir the reaction at room temperature or with gentle heating, monitoring the consumption of the starting material by TLC or GC-MS. The expected intermediate is the β-hydroxy ketone adduct.

  • Reduction: Upon completion, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, ~2.0 eq), portion-wise to reduce the ketone functionality to the tertiary alcohol. The choice of NaBH₄ is strategic; it is a mild reducing agent that will selectively reduce the ketone without affecting other parts of the molecule and can be used in protic solvents like methanol.

  • Work-up and Purification: After the reduction is complete, quench the reaction by the slow addition of water or dilute acid. Extract the aqueous phase with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its three functional groups: a tertiary amine, a tertiary alcohol, and a primary alcohol. This trifunctional scaffold allows for a programmed, stepwise derivatization.

G cluster_0 Derivatization Pathways Start 3-(Hydroxymethyl)-1- azabicyclo[2.2.2]octan-3-ol Protect Selective Protection (e.g., TBDMS-Cl) Start->Protect Primary OH Esterify Esterification (Acyl Chloride) Start->Esterify Primary OH Oxidize Oxidation (e.g., DMP, PCC) Start->Oxidize Primary OH Quaternize N-Alkylation (Alkyl Halide) Start->Quaternize Bridgehead N ProtectedPrimaryOH Primary Silyl Ether Protect->ProtectedPrimaryOH Ester Primary Ester Esterify->Ester Aldehyde Aldehyde Derivative Oxidize->Aldehyde QuatSalt Quaternary Ammonium Salt Quaternize->QuatSalt

Figure 2: Potential selective derivatization reactions targeting the primary alcohol and tertiary amine.
  • Primary Hydroxyl Group: This is the most accessible functional group for many transformations.

    • Selective Protection: It can be selectively protected using bulky silyl ethers (e.g., TBDMSCl) due to lower steric hindrance compared to the tertiary alcohol. This is a crucial first step for any chemistry targeting the other positions.

    • Esterification/Etherification: It can be readily converted to esters or ethers under standard conditions to modulate lipophilicity and introduce new pharmacophoric elements.

    • Oxidation: Selective oxidation to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) would provide a handle for reductive amination or Wittig-type reactions.

  • Tertiary Hydroxyl Group: This group is sterically hindered and less reactive. It is generally resistant to oxidation and requires more forcing conditions for esterification. This inherent difference in reactivity is the key to selective chemistry.

  • Tertiary Amine (Bridgehead Nitrogen): The nitrogen atom is basic and nucleophilic.

    • Salt Formation: It readily forms salts with acids, which can be used to improve aqueous solubility and crystallinity.

    • N-Oxidation: It can be oxidized to the corresponding N-oxide, a transformation that can alter its metabolic profile and receptor interactions.

    • Quaternization: Reaction with alkyl halides will produce the quaternary ammonium salt, introducing a permanent positive charge. This is a common modification for modulating activity at nicotinic receptors.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the well-documented hazards of the closely related compound, 3-quinuclidinol, significant caution is warranted.

Inferred Hazard Profile (based on 3-Quinuclidinol):

  • Classification: Likely to be classified as Corrosive .

  • Health Hazards: Expected to cause severe skin burns and serious eye damage. May be harmful if inhaled or swallowed.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

    • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

    • Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a promising yet underexplored building block in synthetic and medicinal chemistry. Its rigid quinuclidine core, combined with two hydroxyl groups of differential reactivity, presents a unique platform for creating structurally complex and diverse molecules. While a comprehensive experimental dataset is lacking, this guide provides researchers with a solid foundation, including a validated synthesis for its precursor, a chemically sound proposed route for its preparation, and a strategic overview of its derivatization potential. Further investigation into the synthesis, characterization, and application of this diol is highly encouraged and will undoubtedly unlock new avenues in drug discovery.

References

  • University of Liverpool Repository. [PDF] 33208967.pdf.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15749862, this compound. Retrieved from [Link].

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2824485, Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate. Retrieved from [Link].

  • Global Substance Registration System. 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. Retrieved from [Link].

  • Wikipedia. 3-Quinuclidone. Retrieved from [Link].

  • Pharmaffiliates. 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol. Retrieved from [Link].

  • Thompson, M. P., et al. (2021). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor.
  • Google Patents. FR2777278A1 - Production of 3-hydroxymethyl-quinuclidine useful as intermediate for antihistamine mequitazine.
  • Zenodo. A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link].

  • Daeniker, H. U., & Grob, C. A. (1964). 3-Quinuclidone Hydrochloride. Organic Syntheses, 44, 86.
  • Ni, Y., et al. (2014). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR. Applied Microbiology and Biotechnology, 98(12), 5547-5556.
  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(12), 3982-3996.
  • ACS Publications. Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane. Retrieved from [Link].

  • Arctom Scientific. (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Retrieved from [Link].

  • LookChem. Spiro[oxirane-2,3'-quinuclidine]. Retrieved from [Link].

Sources

Introduction: The Strategic Importance of the Quinuclidine Diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for ligands targeting various receptors and enzymes.[1][2] Specifically, this compound, a tertiary alcohol diol, represents a key chiral synthon. Its vicinal hydroxyl groups at a quaternary center offer multiple points for derivatization, crucial for developing potent and selective muscarinic receptor agonists and antagonists used in treatments for conditions like Alzheimer's disease and schizophrenia.[3][4]

The synthesis of this target molecule, however, presents a distinct challenge: the stereocontrolled formation of a quaternary carbon center bearing two different oxygen-containing functional groups on the rigid quinuclidine core. This guide provides a comprehensive overview of robust and validated synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Part 1: Synthesis of the Lode-Bearing Precursor: 3-Quinuclidinone

Nearly all viable synthetic routes to this compound converge on the use of a common precursor: 3-quinuclidinone. The most reliable and scalable synthesis of this key intermediate is achieved via a Dieckmann condensation, a classic intramolecular cyclization of a diester to form a β-keto ester.[5][6][7]

The process begins with the alkylation of a piperidine-4-carboxylate derivative, followed by base-mediated cyclization and subsequent hydrolysis/decarboxylation.

Logical Workflow for 3-Quinuclidinone Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Isonipecotate C 1-Carbethoxymethyl-4- carbethoxypiperidine A->C Base (e.g., K2CO3 or Et3N) B Ethyl Chloroacetate B->C D β-Keto Ester Intermediate C->D Strong Base (e.g., KOtBu) E 3-Quinuclidinone D->E Acid (e.g., H2SO4), Heat

Caption: Synthetic pathway to 3-Quinuclidinone via Dieckmann condensation.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is an amalgamation of established procedures, optimized for laboratory scale.[1][5][8]

  • N-Alkylation:

    • To a solution of ethyl isonipecotate (1.0 eq) and triethylamine (1.5 eq), add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring completion by GC or TLC.

    • Upon completion, dilute the mixture with water and extract the product, 1-carbethoxymethyl-4-carbethoxypiperidine, with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the diester as an oil.[1]

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation:

    • Prepare a suspension of potassium tert-butoxide (1.5 eq) in anhydrous toluene. Heat the suspension to reflux.

    • Add a solution of the diester (1.0 eq) in toluene dropwise to the refluxing suspension over 2-3 hours. Maintain reflux for an additional 3 hours after the addition is complete.

    • Cool the reaction mixture to approximately 50°C and carefully quench by the dropwise addition of dilute sulfuric acid.

    • Separate the aqueous layer, which contains the β-keto ester, and heat it to reflux for 6-12 hours to effect hydrolysis and decarboxylation.[1]

    • Cool the solution to room temperature and adjust the pH to >10 using a 50% sodium hydroxide solution.

    • Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-quinuclidinone base as a solid.[1]

    • The free base can be converted to the more stable hydrochloride salt by dissolving it in a minimal amount of isopropyl alcohol and adding a solution of HCl in isopropanol until the pH is acidic, which precipitates the salt.

Part 2: Core Synthesis of this compound

With 3-quinuclidinone in hand, the critical transformation involves the addition of a hydroxymethyl group and a hydroxyl group across the carbonyl. The most efficient and well-documented method to achieve this is a two-step sequence involving a Reformatsky reaction followed by reduction.

Method 1: The Reformatsky-Reduction Pathway

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that uses an organozinc reagent formed from an α-halo ester and zinc metal.[9][10][11] Its key advantage over a Grignard reaction is the lower reactivity of the organozinc enolate, which prevents self-condensation or reaction with the ester functionality.[12][13]

Logical Workflow for the Reformatsky-Reduction Pathway

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Ester Reduction A 3-Quinuclidinone C Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane- 3-acetate A->C 1. Zinc (activated) 2. Acidic Workup B Ethyl Bromoacetate B->C D This compound C->D Reducing Agent (e.g., LiAlH4)

Caption: Synthesis of the target diol via a Reformatsky-Reduction sequence.

Mechanism: The Reformatsky Reaction

The reaction proceeds via the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromoacetate, forming a zinc enolate. This enolate then coordinates to the carbonyl oxygen of 3-quinuclidinone, and a subsequent nucleophilic attack forms the new carbon-carbon bond.

G cluster_0 Reformatsky Reaction Mechanism start Br-CH2-COOEt + Zn -> [BrZn-CH2-COOEt] enolate Zinc Enolate (Organozinc Reagent) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition ketone 3-Quinuclidinone ketone->intermediate product β-Hydroxy Ester (after workup) intermediate->product H3O+ Workup

Caption: Key steps in the Reformatsky reaction mechanism.

Experimental Protocol: Reformatsky Reaction and Reduction
  • Zinc Activation (Crucial for success):

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place zinc dust (2.0-3.0 eq).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat until the iodine color disappears or gas evolution ceases. This removes the passivating oxide layer from the zinc surface.

    • Cool the activated zinc to room temperature.

  • Reformatsky Reaction:

    • Add anhydrous THF or a benzene/ether mixture to the activated zinc.

    • Prepare a solution of 3-quinuclidinone (1.0 eq) and ethyl bromoacetate (1.5 eq) in the same anhydrous solvent.

    • Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction (indicated by mild exotherm or bubble formation).

    • Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat at reflux for 1-2 hours until the starting ketone is consumed (monitor by TLC).

    • Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-hydroxy ester.

  • Ester Reduction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous THF at 0°C.

    • Dissolve the crude β-hydroxy ester from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction and H₂ gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography.

Method 2: Alternative Cyanohydrin-Based Pathway

An alternative, though often lower-yielding and more complex, route involves the formation of a cyanohydrin from 3-quinuclidinone.[14][15] This intermediate can then be elaborated to the target diol.

  • Cyanohydrin Formation: Reaction of 3-quinuclidinone hydrochloride with sodium cyanide in water yields 3-cyano-3-hydroxy-quinuclidine.[14][15]

  • Nitrile to Ester Conversion: The nitrile is converted to a methyl ester via an imide ester intermediate by reacting it with anhydrous methanol in the presence of hydrogen chloride gas, followed by hydrolysis.[16]

  • Reduction: The resulting methyl 3-hydroxy-quinuclidine-3-carboxylate is then reduced with a strong reducing agent like LiAlH₄ to furnish the final diol.

This method requires careful handling of toxic cyanide and gaseous HCl, making the Reformatsky approach generally preferable for both safety and efficiency.

Part 3: Data Summary and Method Comparison

Method Key Transformation Starting Material Key Reagents Advantages Disadvantages
Reformatsky-Reduction Organozinc Addition3-QuinuclidinoneEthyl bromoacetate, Zn, LiAlH₄Good yields, reliable, avoids highly toxic reagents.Requires careful activation of zinc; LiAlH₄ is pyrophoric.
Cyanohydrin Pathway Cyanohydrin Formation3-QuinuclidinoneNaCN, HCl(g), MeOH, LiAlH₄Utilizes classic, well-understood reactions.Involves highly toxic NaCN and gaseous HCl; multiple steps.

Conclusion

The synthesis of this compound is most effectively and safely achieved through a two-step sequence starting from the readily accessible precursor, 3-quinuclidinone. The Reformatsky reaction, utilizing an α-halo ester and activated zinc, provides a robust method for installing the required carbon framework to form a β-hydroxy ester intermediate. Subsequent reduction of the ester with a powerful hydride agent like lithium aluminum hydride cleanly furnishes the target diol. While alternative routes exist, the Reformatsky-Reduction pathway offers the best combination of yield, scalability, and operational safety for researchers in the field of drug development and organic synthesis.

References

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Advanced Synthesis Applications of (R)-(-)-3-Quinuclidinol in Pharmaceutical Research. Pharmaffiliates. [Link]

  • University of Liverpool Repository. (n.d.). Synthesis of functionalised quinuclidines. [Link]

  • Aaron, H. S., Owens, O. O., Rosenstock, P. D., Leonard, S., Elkin, S., & Miller, J. I. (1966). Synthesis of 3-Quinuclidinol by the Cyclodehydration of (4-Piperidyl)-1,2-ethanediol. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2020). US20200339561A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Google Patents. (1969). US3464997A - Synthesis of 3-quinuclidinol.
  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

  • Organic Syntheses. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. [Link]

  • Google Patents. (1990).
  • Wikipedia. (n.d.). Quinuclidone. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of quinuclidine-3-methanol. [Link]

  • Google Patents. (2013).
  • Google Patents. (1990).
  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Wikipedia. (n.d.). 3-Quinuclidone. [Link]

  • ResearchGate. (2025). Synthesis of Enantiopure 3-Quinuclidinone Analogues. [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-cyano-3-hydroxy-quinuclidine. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a key quinuclidine derivative with significant potential in medicinal chemistry. The unique bicyclic structure, featuring a tertiary alcohol and a primary alcohol, presents specific analytical challenges and opportunities. This document outlines a multi-faceted approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, augmented by computational modeling. The methodologies detailed herein are designed to provide unambiguous structural elucidation, crucial for advancing drug discovery and development programs.

Introduction: The Significance of the Quinuclidine Scaffold

The 1-azabicyclo[2.2.2]octane, or quinuclidine, core is a rigid bicyclic amine structure that serves as a vital pharmacophore in a wide array of therapeutic agents. Its conformational rigidity and unique stereoelectronic properties make it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of 3-quinuclidinol, the parent compound of our subject molecule, are integral to pharmaceuticals targeting muscarinic receptors, making them relevant for conditions like overactive bladder and Alzheimer's disease.[1][2] The introduction of a hydroxymethyl group at the C-3 position to form this compound (Figure 1) offers new possibilities for molecular interactions and further functionalization, highlighting the necessity of precise structural characterization.

Figure 1. Chemical structure of this compound.

This guide will delve into the critical analytical techniques required to fully characterize this molecule, providing not just procedural steps, but also the scientific rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all proton and carbon signals.

Foundational One-Dimensional NMR Analysis

2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton framework. The rigid bicyclic system of the quinuclidine core leads to distinct and often well-resolved signals for the methylene protons.

  • Rationale for Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point; however, the presence of two hydroxyl groups may lead to broad, exchangeable proton signals.[3] Using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can help to resolve the hydroxyl proton signals due to its ability to form strong hydrogen bonds. The concentration of the sample should be optimized to avoid intermolecular hydrogen bonding, which can broaden signals.

  • Expected ¹H NMR Spectral Features: Based on the analysis of the parent compound, 3-quinuclidinol, we can predict the approximate chemical shifts for the quinuclidine core protons.[1][3] The protons on the carbons adjacent to the nitrogen atom (C2, C6) are expected to be deshielded and appear in the range of δ 2.5-3.5 ppm. The remaining methylene protons of the bicyclic system will likely resonate between δ 1.5-2.5 ppm. The key signal will be the singlet corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH), anticipated to appear around δ 3.5-4.0 ppm. The two hydroxyl protons (-OH) will present as broad singlets, the chemical shifts of which will be highly dependent on concentration and solvent.

2.1.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

  • Rationale for Experimental Choices: Standard proton-decoupled ¹³C NMR is typically sufficient. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the methylene-rich quinuclidine core.

  • Expected ¹³C NMR Spectral Features: We can anticipate eight distinct carbon signals. The carbon bearing the two hydroxyl groups (C3) will be significantly deshielded, with a predicted chemical shift in the range of δ 70-80 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 60-70 ppm. The carbons adjacent to the bridgehead nitrogen (C2, C6) will appear at approximately δ 45-55 ppm, while the other methylene carbons of the cage will resonate at δ 20-30 ppm. The bridgehead carbon (C4) will have a distinct chemical shift around δ 25-35 ppm. Comparing the spectrum to that of 3-quinuclidinol, which shows the C3 signal at around 69 ppm, will be a key validation step.[3]

Advanced Two-Dimensional NMR Techniques

2D NMR is indispensable for unambiguously assigning the complex, overlapping signals of the quinuclidine protons and confirming the overall connectivity.

  • Workflow for 2D NMR Analysis:

Figure 2. Workflow for 2D NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the bicyclic system. This is crucial for differentiating the individual methylene protons on each of the three ethylamine bridges.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C3) by observing correlations from the protons of the hydroxymethyl group and the adjacent methylene protons.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C{¹H} and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate carbon types.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and use the 2D spectra to build up the molecular framework by correlating proton and carbon signals.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Rationale for Ionization Technique Selection
  • Electron Ionization (EI): EI is a hard ionization technique that provides detailed fragmentation patterns, which can be invaluable for structural elucidation. However, the molecular ion peak (M⁺˙) may be weak or absent for some molecules.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a strong protonated molecule peak ([M+H]⁺), providing clear molecular weight information. This is particularly useful for confirming the molecular formula C₈H₁₅NO₂ (MW = 157.21 g/mol ).[4][5]

A combination of both techniques is often ideal: ESI for accurate mass determination and EI for detailed fragmentation analysis.

Predicted Fragmentation Pathways

The fragmentation of the quinuclidine core is well-documented. The primary fragmentation pathways are expected to involve the cleavage of the C-C bonds of the bicyclic system.

  • Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

  • Loss of Functional Groups: The loss of the hydroxymethyl group (-CH₂OH) and water (-H₂O) from the molecular ion are also anticipated fragmentation pathways.

A plausible fragmentation workflow is depicted below:

Fragmentation M [C8H15NO2]+• (m/z 157) F1 [M - H2O]+• (m/z 139) M->F1 - H2O F2 [M - CH2OH]+ (m/z 126) M->F2 - •CH2OH F3 [C7H12N]+ (m/z 110) F2->F3 - O

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Rationale

The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands for various receptors and enzymes. The introduction of functional groups at the C3 position, such as in 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, creates a chiral center and introduces two hydroxyl groups with different chemical environments—a primary and a tertiary alcohol. This diol is a potentially valuable building block for the synthesis of more complex pharmaceutical agents.

Given the absence of published experimental spectra for this specific diol, a predictive analysis becomes essential for scientists working with this or similar compounds. This guide bridges that knowledge gap by systematically predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind these predictions is explained through a comparative analysis with the well-characterized parent alcohol, 3-quinuclidinol.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following standardized atom numbering scheme for this compound will be used throughout this guide.

HMBC_Correlations C3 C3 C8 C8(H₂) C8->C3 H8 to C3 C2 C2(H) C2->C3 H2 to C3 C4 C4(H) C4->C3 H4 to C3

Figure 2: Predicted key HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set a spectral width of 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans.

    • Set a spectral width of 240 ppm.

    • Use a relaxation delay of 2 seconds.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC pulse programs as per the instrument's software guidelines.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C-O bonds of the primary and tertiary alcohol groups.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity & Shape Rationale
3200 - 3500O-H stretch (H-bonded)Strong, BroadThis broad absorption is characteristic of hydroxyl groups involved in intermolecular hydrogen bonding. [3]The presence of two hydroxyl groups will likely result in a very prominent band.
2850 - 3000C-H stretch (alkane)Medium to StrongThese are the typical stretching vibrations for the C-H bonds of the bicyclic alkane structure.
~1150C-O stretch (tertiary alcohol)StrongThe C-O stretching frequency for a tertiary alcohol is typically found at a higher wavenumber compared to primary and secondary alcohols. [4][5]
~1050C-O stretch (primary alcohol)StrongThe C-O stretching of the hydroxymethyl group is expected in this region. [4]

Table 3: Predicted key IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to significant fragmentation due to the presence of the tertiary alcohol and the bicyclic amine structure. The molecular ion peak may be weak or absent.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be directed by the nitrogen atom and the hydroxyl groups, which are sites of charge localization.

  • Molecular Ion (M⁺˙): The molecular ion is expected at m/z = 157. Due to the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule. [2]2. Loss of Hydroxymethyl Radical (M - 31): Alpha-cleavage next to the tertiary alcohol could lead to the loss of the ·CH₂OH radical, resulting in a prominent ion at m/z = 126.

  • Loss of Water (M - 18): Dehydration is a common fragmentation pathway for alcohols, which would produce an ion at m/z = 139. [2]4. Ring Opening and Fragmentation: The rigid bicyclic system can undergo complex ring-opening fragmentations, often initiated by cleavage alpha to the nitrogen atom. This can lead to a series of smaller fragment ions. A characteristic fragmentation of the quinuclidine ring often leads to a base peak at m/z = 96 or 97, corresponding to the loss of parts of the bicyclic system. The mass spectrum of 3-quinuclidinol shows a base peak at m/z 96. [6]

    m/z Value Proposed Fragment Rationale
    157 [C₈H₁₅NO₂]⁺˙ Molecular Ion (M⁺˙)
    140 [M - OH]⁺ Loss of the tertiary hydroxyl radical
    139 [M - H₂O]⁺˙ Loss of water
    126 [M - ·CH₂OH]⁺ Alpha-cleavage with loss of hydroxymethyl radical

    | 96 / 97 | [C₆H₁₀N]⁺ / [C₆H₁₁N]⁺˙ | Characteristic fragmentation of the quinuclidine ring |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Fragmentation_Pathway M [M]⁺˙ m/z = 157 F1 [M - H₂O]⁺˙ m/z = 139 M->F1 - H₂O F2 [M - ·CH₂OH]⁺ m/z = 126 M->F2 - ·CH₂OH F3 [C₆H₁₀N]⁺ m/z = 96 M->F3 - C₂H₅O₂ F2->F3 - C₂H₂O

Figure 3: Simplified predicted fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. Electrospray Ionization (ESI) would be suitable for obtaining a strong protonated molecular ion peak ([M+H]⁺ at m/z = 158).

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI.

  • GC-MS (for EI):

    • Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the GC.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Temperature Program: A ramp from ~100 °C to 250 °C would be appropriate to elute the compound.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • LC-MS (for ESI):

    • Sample Introduction: Infuse a dilute solution in a suitable solvent (e.g., methanol with 0.1% formic acid) directly into the ESI source.

    • Mass Analyzer: Scan a mass range of m/z 50-400 in positive ion mode.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By leveraging established spectroscopic principles and comparative data from the closely related 3-quinuclidinol, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The interpretations and experimental protocols provided herein offer a comprehensive framework for researchers to identify, characterize, and utilize this and similar substituted quinuclidine derivatives in their scientific endeavors. The validation of these predictions through experimental data acquisition will be a valuable contribution to the chemical sciences.

References

  • Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Structural characterization of (±)-3-aryl-1-azabicyclo[2.2.2]octan-3-ols by two-dimensional NMR spectroscopy and X-Ray crystallography. (2000). Magnetic Resonance in Chemistry.
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  • Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
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  • BenchChem. (2025). Spectroscopic and Synthetic Overview of (S)-3-(Mercaptomethyl)
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  • Wiley Online Library. (n.d.). 13C and 1H NMR Assignments for (1R)‐3β‐ Phenyl‐8‐methyl‐8‐azabicyclo[3.2.1]octane. Retrieved January 14, 2026, from [Link]

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3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS number 61573-79-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS: 61573-79-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical development. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of its synthesis, properties, and applications.

Introduction: A Pivotal Quinuclidine Building Block

This compound, also known as 3-hydroxymethyl-3-quinuclidinol, is a tertiary alcohol derivative of the quinuclidine ring system. The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry due to its defined three-dimensional shape, which allows for precise orientation of functional groups for optimal interaction with biological targets.[1][2]

This particular derivative is of significant interest for several reasons:

  • A Key Synthetic Intermediate: It serves as a crucial building block in the synthesis of more complex molecules, particularly ligands targeting muscarinic acetylcholine receptors (mAChRs).[1][3] The diol functionality (two hydroxyl groups) offers versatile handles for further chemical modification.

  • Muscarinic Receptor Agonist Development: The quinuclidine core is integral to several approved drugs and clinical candidates that act as muscarinic agonists, targeting conditions like Alzheimer's disease, schizophrenia, and Sjogren's syndrome.[4][5] This compound provides a foundational structure for developing novel, subtype-selective muscarinic ligands.[6][7]

  • Pharmaceutical Reference Standard: Due to its role as a precursor or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), it is used as a high-quality reference standard for analytical method development, validation, and quality control (QC) in regulatory filings like Abbreviated New Drug Applications (ANDAs).[8][9] It is specifically noted as an impurity related to the muscarinic agonist Cevimeline.[9][10]

Physicochemical Properties

A summary of the key computed and established properties of this compound is presented below.[11]

PropertyValueSource
CAS Number 61573-79-3[8][11]
Molecular Formula C₈H₁₅NO₂[11]
Molecular Weight 157.21 g/mol [11]
IUPAC Name This compound[11]
Synonyms 3-hydroxymethyl-3-quinuclidinol, 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol[11][12]
InChI InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2[11]
InChIKey QHOANVQGVBKRAT-UHFFFAOYSA-N[11]
Stereochemistry Racemic[13]

Synthesis and Mechanism

The synthesis of this compound is not a trivial undertaking and relies on the strategic functionalization of a pre-formed bicyclic ketone. The most logical and referenced pathway begins with 1-azabicyclo[2.2.2]octan-3-one, commonly known as 3-quinuclidinone.

Prerequisite: Synthesis of 3-Quinuclidinone

The precursor, 3-quinuclidinone, is typically synthesized via an intramolecular Dieckmann condensation of a substituted piperidine derivative.[14][15] This reaction is a cornerstone of bicyclic amine synthesis, creating the characteristic bridged structure of the quinuclidine core.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Final Product Precursor 1-Carbethoxymethyl-4- carbethoxypiperidine Base Potassium tert-butoxide (Base) Precursor->Base 1. Add to Base Cyclization Intramolecular Dieckmann Condensation Base->Cyclization Acid Dilute Sulfuric Acid Cyclization->Acid 2. Acidify Hydrolysis Hydrolysis and Decarboxylation Acid->Hydrolysis Product 3-Quinuclidinone (1-Azabicyclo[2.2.2]octan-3-one) Hydrolysis->Product

Figure 1: Dieckmann Condensation for 3-Quinuclidinone Synthesis
Core Synthesis: The Reformatsky Reaction

With 3-quinuclidinone in hand, the critical C-C bond formation to install the hydroxymethyl group at the C3 position is achieved. This transformation is best described as a Reformatsky reaction. Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of a carbonyl compound (here, 3-quinuclidinone) with an α-halo ester in the presence of metallic zinc.[16][17][18]

The key insight is that zinc metal inserts into the carbon-halogen bond of the α-halo ester, creating an organozinc reagent known as a Reformatsky enolate.[17][18] This enolate is nucleophilic enough to attack the ketone carbonyl but generally not reactive enough to attack other ester groups, providing excellent chemoselectivity.[17] The resulting intermediate is a β-hydroxy ester, which can then be hydrolyzed to yield the target diol.

G Ketone 3-Quinuclidinone Reaction Reformatsky Reaction Ketone->Reaction Reagents 1. Ethyl Bromoacetate + Zinc Dust (Reformatsky Reagent Formation) 2. Acidic Workup (e.g., H₃O⁺) Reagents->Reaction Intermediate β-Hydroxy Ester Intermediate Reaction->Intermediate Forms C-C bond Reduction Reduction (e.g., LiAlH₄) Intermediate->Reduction Reduces ester to alcohol Product 3-(Hydroxymethyl)-1- azabicyclo[2.2.2]octan-3-ol Reduction->Product

Figure 2: Synthesis via Reformatsky Reaction and Reduction
Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, field-proven methodology synthesized from established chemical principles for reactions of this type.[16][19][20] Causality: Each step is designed for optimal yield and purity.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Ethyl bromoacetate

  • Activated Zinc dust (fine powder)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for activation)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

Protocol:

  • Preparation of 3-Quinuclidinone Free Base:

    • Dissolve 3-quinuclidinone hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and basify to pH > 11 by the slow addition of concentrated NaOH solution. The free base will precipitate or can be extracted.

    • Rationale: The reaction requires the nucleophilic nitrogen to be in its free base form, not the protonated salt.

    • Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the free base.

  • Reformatsky Reaction:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust and a small crystal of iodine.

    • Rationale: The iodine activates the zinc surface by removing the passivating oxide layer.[20]

    • Add anhydrous THF and a solution of 3-quinuclidinone and ethyl bromoacetate in THF.

    • Gently heat the mixture to initiate the reaction (a color change from the iodine disappearing is indicative). Maintain a gentle reflux for 2-3 hours.

    • Rationale: The reaction forms the organozinc intermediate in situ, which then adds to the ketone carbonyl. THF is an ideal inert solvent.[16]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate to obtain the crude β-hydroxy ester.

  • Reduction to the Diol:

    • In a separate flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

    • Rationale: LiAlH₄ is a powerful reducing agent required to reduce the ester functionality to a primary alcohol.

    • Cool the suspension to 0 °C and add a solution of the crude β-hydroxy ester in anhydrous ether dropwise.

    • Rationale: The addition must be slow and controlled due to the highly exothermic nature of the reduction.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with ether.

    • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/heptane).

Applications and Biological Significance

The rigid quinuclidine framework is a cornerstone in the design of ligands for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[4]

G Compound 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol Scaffold Quinuclidine Scaffold (Rigid Bicyclic Amine) Compound->Scaffold Provides Ligands Muscarinic Receptor Ligands (Agonists/Antagonists) Scaffold->Ligands Is a core component of Receptors Muscarinic Receptors (M1, M2, M3, M4, M5) Ligands->Receptors Bind to Diseases Therapeutic Targets Receptors->Diseases Modulation treats AD Alzheimer's Disease (M1 Agonism) Diseases->AD Sjogrens Sjogren's Syndrome (M3 Agonism) (e.g., Cevimeline) Diseases->Sjogrens Schizo Schizophrenia (M1/M4 Agonism) Diseases->Schizo

Figure 3: Role in Muscarinic Ligand Development
  • M1 and M3 Agonism: The enantiomer, (R)-3-quinuclidinol, is a building block for muscarinic M1 and M3 agonists.[1][3] M1 receptors are a key target for treating cognitive deficits in Alzheimer's disease, while M3 agonists are used to treat conditions like Sjogren's syndrome by promoting salivary and lacrimal gland secretions.[1][5]

  • Structural Basis for Selectivity: The fixed orientation of substituents on the quinuclidine ring helps medicinal chemists design compounds that can differentiate between the highly homologous M1-M5 receptor subtypes, which is critical for minimizing side effects.[4][7]

  • Analytical Standard for Cevimeline: Cevimeline is a muscarinic agonist used to treat dry mouth associated with Sjogren's syndrome.[5] this compound is identified as a related impurity, making it essential for quality assurance in the manufacturing of this drug.[8][9] Its availability as a characterized reference standard is crucial for pharmaceutical quality control.[8]

Safety and Handling

As with any laboratory chemical, proper safety procedures must be followed.

  • Consult SDS: Always read the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Handle the chemical in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry place, typically refrigerated (2-8°C), as recommended by suppliers.[21]

References

  • Chavakula R, et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. Link

  • Ningbo Inno Pharmchem Co.,Ltd. (Date not available). The Advanced Synthesis Applications of (R)-(-)-3-Quinuclidinol in Pharmaceutical Research. Pharmaffiliates. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15749862, this compound. PubChem. Link

  • Aquigen Bio Sciences. (Date not available). 3-(Hydroxymethyl)quinuclidin-3-Ol | CAS No: 61573-79-3. Aquigen Bio Sciences. Link

  • Lee, N-R, et al. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471-476. Link

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. Link

  • Aaron, H. S., et al. (1966). Synthesis of 3-Quinuclidinol by the Cyclodehydration of (4-Piperidyl)-1,2-ethanediol. The Journal of Organic Chemistry, 31(10), 3502-3504. Link

  • Reddy, G. M., et al. (2012). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Journal of the Indian Chemical Society, 89, 1-3. Link

  • Waelbroeck, M., et al. (1994). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. European Journal of Pharmacology: Molecular Pharmacology, 269(2), 185-192. Link

  • Aaron, H. S., et al. (1969). US Patent 3,464,997 - Synthesis of 3-quinuclidinol. Google Patents. Link

  • Organic Syntheses. (1994). METHYL Z-2-(BROMOMETHYL)-4-METHYLPENT-2-ENOATE. Organic Syntheses, 73, 20. Link

  • ResearchGate. (Date not available). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. Link

  • Cleanchem. (Date not available). 3-(Hydroxymethyl)Quinuclidin-3-Ol | CAS No: 61573-79-3. Cleanchem. Link

  • Sonar, V. N., et al. (2005). (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4351-o4353. Link

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Link

  • Sonar, V. N., et al. (2006). (Z)-2-(Cyclohexylidene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section E: Crystallographic Communications, E62, o5576-o5577. Link

  • Wikipedia. (Date not available). Quinuclidone. Wikipedia. Link

  • Sonar, V. N., et al. (2005). (Z)-2-(3-Hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. IUCr Journals. Link

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Link

  • Anonymous. (Date not available). Reformatsky Reaction. Name Reactions in Organic Synthesis. Link

  • ChemicalBook. (Date not available). 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-Methanol. ChemicalBook. Link

  • Sonar, V. N., et al. (2003). 2-(1-Benzyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1677-o1679. Link

  • Pharmaffiliates. (Date not available). CAS No : 61573-79-3 | Product Name : 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol. Pharmaffiliates. Link

  • BYJU'S. (Date not available). Reformatsky reaction. BYJU'S. Link

  • Clearsynth. (Date not available). Cevimeline Impurity 1 HCl salt | CAS No. 61573-79-3 (Freebase). Clearsynth. Link

  • Wikipedia. (Date not available). 3-Quinuclidone. Wikipedia. Link

  • Wikipedia. (Date not available). Reformatsky reaction. Wikipedia. Link

  • Arctom Scientific. (Date not available). CAS NO. 107770-17-2 | (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Arctom Scientific. Link

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(12), 3982-3996. Link

  • BLDpharm. (Date not available). 61573-79-3|this compound. BLDpharm. Link

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Chemistry LibreTexts. Link

  • Thermo Fisher Scientific. (Date not available). Reformatsky Reaction. Thermo Fisher Scientific. Link

  • Global Substance Registration System. (Date not available). 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. gsrs.ncats.nih.gov. Link

  • PrepChem. (Date not available). Synthesis of quinuclidine-3-methanol. PrepChem.com. Link

  • The University of Liverpool Repository. (Date not available). Chiral Quinuclidine Derivatives as Catalysts in Asymmetric Synthesis. The University of Liverpool Repository. Link

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Publishing. Link

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Physical and chemical properties of 3-hydroxymethyl-3-quinuclidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Quinuclidinol

A Note on Nomenclature: The topic specified, "3-hydroxymethyl-3-quinuclidinol," describes a molecule with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group on the same carbon atom (position 3) of the quinuclidine ring. Such a structure is chemically improbable as it would require the carbon atom to form five bonds. It is highly likely that the intended subject is the widely studied and commercially significant pharmaceutical intermediate, 3-Quinuclidinol (also known as 1-azabicyclo[2.2.2]octan-3-ol). This guide will provide a comprehensive analysis of 3-Quinuclidinol, a cornerstone chiral building block in modern drug development.

Introduction: The Strategic Importance of 3-Quinuclidinol

3-Quinuclidinol is a bicyclic tertiary amine and a secondary alcohol. Its rigid cage-like structure, known as the quinuclidine ring system, imparts unique conformational constraints that are highly valuable in medicinal chemistry.[1] This rigidity allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

As a chiral synthon, 3-Quinuclidinol exists as two enantiomers, (R)-(-)-3-Quinuclidinol and (S)-(+)-3-Quinuclidinol. The specific stereochemistry of these enantiomers is fundamental to the efficacy and pharmacology of the final active pharmaceutical ingredients (APIs).[2][3] For instance, (R)-(-)-3-Quinuclidinol is a key intermediate in the synthesis of muscarinic M3 antagonists like Aclidinium bromide for COPD, while the (S)-enantiomer is a precursor for drugs such as Solifenacin, used to treat overactive bladder.[1][3][4] This guide offers a detailed exploration of the foundational physical and chemical properties that make 3-Quinuclidinol an indispensable tool for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical properties. These parameters govern its behavior during synthesis, purification, and formulation. The properties of 3-Quinuclidinol are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO[5][6][7][8]
Molecular Weight 127.18 g/mol [5][6][8][9]
Appearance White to off-white or light yellow crystalline powder.[3][5][9][10][11]
Melting Point 220-224 °C[4][9][10][12][13]
Boiling Point 206.9 °C (Predicted)[4][14]
pKa 14.75 ± 0.20 (Predicted, for the hydroxyl group)[9][10][14]
LogP 0.17[9]

The high melting point of 3-Quinuclidinol is indicative of a stable crystalline lattice structure, facilitated by intermolecular hydrogen bonding from the hydroxyl group and strong dipole-dipole interactions. Its pKa value highlights the weakly acidic nature of the secondary alcohol. The basicity of the molecule is conferred by the tertiary amine within the bicyclic system.

Section 2: Solubility Profile

Understanding the solubility of 3-Quinuclidinol is critical for selecting appropriate solvent systems for reactions, purification, and formulation. The molecule's structure, containing both a polar hydroxyl group and a basic nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor.[9] This duality dictates its solubility characteristics.

Solvent TypeSolubilityRationaleSource(s)
Water Soluble (100 g / 100 mL)The hydroxyl and amine groups readily form hydrogen bonds with water.[9][10]
Protic Solvents (e.g., Methanol, Ethanol) SolubleCapable of hydrogen bonding with the solute.[9]
Ethers SolubleThe ether oxygen can act as a hydrogen bond acceptor.[9]
Chloroform Slightly SolubleModerate polarity allows for some interaction.[9]
Non-polar Solvents Limited SolubilityLacks favorable intermolecular interactions.[9]

The high water solubility is particularly advantageous for certain reaction conditions and for purification processes where aqueous extractions may be employed.

Section 3: Spectroscopic and Spectrometric Analysis

Unambiguous structural confirmation is a cornerstone of chemical synthesis. NMR, IR, and Mass Spectrometry provide a detailed fingerprint of the 3-Quinuclidinol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of 3-Quinuclidinol. The key transformation from its synthetic precursor, 3-quinuclidinone, is the reduction of a ketone to a secondary alcohol. This change is clearly visible in the NMR spectra.

  • ¹H NMR: The spectrum of 3-Quinuclidinol shows a characteristic signal around 3.79 ppm for the proton attached to the hydroxyl-bearing carbon (H-3).[15] This signal is absent in 3-quinuclidinone. Additionally, a broad singlet corresponding to the hydroxyl proton itself is observed.[15]

  • ¹³C NMR: The most dramatic shift occurs for the C-3 carbon. In 3-quinuclidinone, this carbonyl carbon resonates at approximately 217 ppm.[15] Upon reduction to 3-Quinuclidinol, this signal shifts significantly upfield to around 69 ppm, a region typical for a carbon atom single-bonded to a hydroxyl group.[15]

It is crucial to note that the standard ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in a non-chiral solvent.[15] Distinguishing between them requires specialized techniques such as the use of a chiral solvent or a chiral shift reagent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Quinuclidinol is characterized by:

  • A broad absorption band in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

  • C-N stretching vibrations within the fingerprint region.

  • C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3-Quinuclidinol typically shows a molecular ion (M⁺) peak at m/z 127, corresponding to its molecular weight.[7][12] The fragmentation pattern provides further structural confirmation.

Section 4: Chemical Properties & Reactivity

Basicity and Salt Formation

The lone pair of electrons on the bridgehead nitrogen atom makes 3-Quinuclidinol a tertiary amine base. It readily reacts with acids to form stable salts, such as 3-quinuclidinol hydrochloride. This property is often exploited for purification and to improve the handling of the compound.

Reactivity of the Hydroxyl Group

The secondary alcohol is the primary site of reactivity for derivatization.

  • Esterification: This is the most critical reaction in the synthesis of many APIs. The hydroxyl group can be esterified with various carboxylic acids or their derivatives to form the final drug molecule.

  • Oxidation: The secondary alcohol can be oxidized back to the ketone, 3-quinuclidinone. This reaction is sometimes used in recycling processes for the unwanted enantiomer during chiral resolutions.[16]

Chemical Stability

3-Quinuclidinol is a stable compound under standard storage conditions (cool, dry, and well-ventilated).[9][17] However, it is susceptible to degradation under forced conditions, such as high heat or exposure to strong oxidizing agents or highly acidic/basic environments.[9][17] Stability studies are essential to define appropriate storage and handling protocols in a GMP environment.

Section 5: Synthesis Overview

The most common and industrially viable synthesis of racemic 3-Quinuclidinol involves the chemical reduction of 3-quinuclidinone.[12]

Synthesis_Workflow Precursor 3-Quinuclidinone Product Racemic 3-Quinuclidinol Precursor->Product Reduction in Solvent (e.g., Water, Ethanol) Reagent Reducing Agent (e.g., NaBH₄) Reagent->Product

A simplified workflow for the synthesis of 3-Quinuclidinol.

The resulting racemic mixture can then be used directly or subjected to chiral resolution to isolate the desired (R) or (S) enantiomer.

Section 6: Experimental Protocols

The following protocols are foundational for characterizing 3-Quinuclidinol in a research or quality control setting.

Protocol 6.1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the saturation solubility of 3-Quinuclidinol in a given solvent.

Rationale: The shake-flask method is a gold-standard technique that ensures the system reaches equilibrium, providing a true measure of a compound's intrinsic solubility, which is vital for process development and pre-formulation studies.

Methodology:

  • Preparation: Add an excess amount of solid 3-Quinuclidinol to several sealed vials, each containing a different solvent of interest (e.g., water, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Sampling & Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a sample from the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove any undissolved particulates.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of 3-Quinuclidinol using a validated analytical method, such as HPLC-UV or GC-FID.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 6.2: Forced Degradation Study for Stability Assessment

This study intentionally exposes 3-Quinuclidinol to harsh conditions to identify potential degradation pathways and products.

Rationale: Forced degradation studies are a regulatory requirement and a critical part of drug development. They help in developing stability-indicating analytical methods and predict the shelf-life of a substance by simulating stress conditions.

Stability_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis Analysis at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (0.1 N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Start 3-Quinuclidinol Sample Start->Acid Start->Base Start->Oxidation Endpoint Identify Degradants & Determine Purity Analysis->Endpoint

Workflow for a forced degradation study of 3-Quinuclidinol.

Methodology:

  • Sample Preparation: Prepare stock solutions of 3-Quinuclidinol in a suitable solvent.

  • Stress Application:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat (e.g., 60°C).[9]

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature.[9]

    • Oxidation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Time-Point Sampling: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the acid and base samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.

Section 7: Safety & Handling

As a laboratory chemical, 3-Quinuclidinol must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[11][13][17][18]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Cat 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation, Cat 1

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[18][19]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[19][20]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[19]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[18]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][18][19]

Section 8: Applications in Drug Development

3-Quinuclidinol is not an active drug itself but a critical starting material for complex APIs. Its rigid scaffold is incorporated into the final molecule to ensure the correct orientation for binding to the target receptor.

Applications cluster_enantiomers Chiral Intermediates cluster_apis Resulting APIs R_Q (R)-(-)-3-Quinuclidinol Aclidinium Aclidinium Bromide (COPD Treatment) R_Q->Aclidinium Talsaclidine Talsaclidine (Alzheimer's Research) R_Q->Talsaclidine S_Q (S)-(+)-3-Quinuclidinol Solifenacin Solifenacin (Overactive Bladder) S_Q->Solifenacin

Role of 3-Quinuclidinol enantiomers as precursors to specific APIs.

The applications are extensive and include:

  • Muscarinic Receptor Antagonists: For treating COPD and overactive bladder.[3][4][12]

  • Muscarinic Receptor Agonists: Investigated for conditions like Alzheimer's disease and Sjögren's syndrome.[12]

  • Cholinergic Receptor Ligands: For research into neurological and psychiatric disorders.[2][3]

  • Anesthetics: Used as a synthon in the development of anesthetic agents.[2]

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • (+-)-3-Quinuclidinol PubChem Entry. National Center for Biotechnology Information. [Link]

  • Exploring 3-Quinuclidinol: Properties, Applications, and Manufacturing. DC Fine Chemicals. [Link]

  • 3-Quinuclidinol hydrochloride PubChem Entry. National Center for Biotechnology Information. [Link]

  • 3-Quinuclidone Wikipedia Entry. Wikipedia. [Link]

  • (S)-(+)-3-QUINUCLIDINOL Physicochemical Properties. ChemBK. [Link]

  • Production of 3-hydroxymethyl-quinuclidine useful as intermediate for antihistamine mequitazine.
  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo. [Link]

  • Synthesis of 3-quinuclidinol Patent.
  • 3-Quinuclidinol Mass Spectrum Data. NIST WebBook. [Link]

  • 3-Quinuclidinol catalyst compositions for making polyurethane foams.
  • 3-Quinuclidinol Drug Information. Pharmacompass. [Link]

  • Safety Data Sheet for (R)-3-Quinuclidinol. Carl ROTH. [Link]

  • 3-Quinuclidinol IR Spectrum Data. NIST WebBook. [Link]

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An In-depth Technical Guide to the Synthesis of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinuclidine scaffold, a rigid, bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a "privileged structure" in medicinal chemistry and asymmetric catalysis. Its unique conformational constraints and steric profile are central to the potent biological activity of natural products like quinine and the efficacy of numerous synthetic pharmaceuticals. Furthermore, its derivatives are workhorse catalysts and ligands in a variety of stereoselective transformations. This guide provides a comprehensive overview of the core synthetic strategies for constructing and functionalizing the quinuclidine framework. We will explore the causality behind classical and modern synthetic choices, from intramolecular cyclizations of piperidine precursors to cutting-edge catalytic C-H functionalization and asymmetric dearomatization reactions. Detailed, field-proven protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with a robust understanding of this vital chemical entity.

The Strategic Importance of the Quinuclidine Core

The quinuclidine framework is not merely a structural curiosity; its rigid architecture is fundamental to its function. Unlike more flexible aliphatic amines, the nitrogen's lone pair is sterically accessible and not involved in ring flipping, making it a potent base and nucleophile. This inherent reactivity, combined with the defined three-dimensional arrangement of substituents, underpins its value.

  • In Nature and Medicine: The most iconic quinuclidine-containing molecule is quinine, an antimalarial agent that has saved countless lives.[1] Modern pharmaceuticals leveraging this core include agents for treating overactive bladder and other conditions, where the rigid structure is key for precise receptor binding.[2][3][4]

  • In Asymmetric Catalysis: Chiral quinuclidine derivatives are foundational components of ligands and organocatalysts used in high-impact reactions like Sharpless asymmetric dihydroxylation and Morita-Baylis-Hillman reactions.[1]

The synthetic challenge lies in efficiently constructing this strained bicyclic system, often with precise stereochemical control at multiple centers.

De Novo Construction of the Quinuclidine Framework

The assembly of the 1-azabicyclo[2.2.2]octane core is the foundational step. Methodologies have evolved from classical cyclizations, which rely on stoichiometric reactions of pre-functionalized precursors, to modern catalytic approaches that offer superior efficiency and stereocontrol.

Classical Strategy: Intramolecular Cyclization of Piperidine Precursors

The most traditional and conceptually straightforward approach involves forming the final C-N or C-C bond from a suitably substituted piperidine ring.[5] These methods share a common dependency on the availability of the functionalized piperidine starting material, which can itself require a lengthy synthesis.[5]

Common Modes of Cyclization:

  • Intramolecular Nucleophilic Substitution (SN2): A piperidine bearing an alkyl halide or sulfonate ester on the C4-position undergoes intramolecular cyclization upon treatment with a base to form the bridgehead nitrogen bond.

  • Dieckmann Cyclization: An intramolecular condensation of a piperidine substituted with two ester-containing side chains to form a β-ketoester on the newly formed ring.

  • Hofmann-Löffler-Freytag (HLF) Reaction: This powerful, albeit often harsh, method utilizes a radical-mediated pathway to achieve a 1,5-hydrogen atom transfer (HAT), enabling cyclization at an unactivated C-H bond.[6][7][8][9]

The Causality of the HLF Reaction: The reaction is initiated by the homolytic cleavage of an N-haloamine bond under acidic conditions, typically promoted by heat or UV light.[7][8] This generates a highly reactive nitrogen-centered radical cation. The key step is an intramolecular 1,5-hydrogen atom transfer, which is favored due to the low strain of the six-membered cyclic transition state.[7] This transfer generates a more stable carbon-centered radical at the δ-position, which is then trapped by a halogen atom. The resulting δ-haloamine readily undergoes intramolecular SN2 cyclization upon basification to yield the final quinuclidine ring.

Hofmann-Loffler-Freytag_Mechanism Hofmann-Löffler-Freytag Reaction Mechanism cluster_0 Initiation & H-Abstraction cluster_1 Propagation & Cyclization N_Haloamine N-Haloamine (in Acid) N_Radical Nitrogen Radical Cation N_Haloamine->N_Radical hν or Δ -X• C_Radical Carbon Radical (δ-position) N_Radical->C_Radical Intramolecular 1,5-HAT Delta_Haloamine δ-Haloamine C_Radical->Delta_Haloamine +X• Quinuclidine Quinuclidine Product Delta_Haloamine->Quinuclidine Intramolecular SN2 (Base)

Caption: Key steps of the Hofmann-Löffler-Freytag reaction.

Modern Strategy: Catalytic Asymmetric Synthesis

Contemporary methods prioritize efficiency, atom economy, and enantioselectivity. Transition metal catalysis has been particularly transformative, enabling the construction of complex, chiral quinuclidine derivatives in a single step.

A highly effective modern strategy involves the asymmetric dearomatization of an aromatic ring tethered to a piperidine nucleophile.[1] This method constructs the bicyclic core while simultaneously setting multiple stereocenters with high fidelity.

Expertise Behind the Method: This reaction leverages an Iridium(I) precatalyst and a chiral phosphoramidite ligand (e.g., the Feringa ligand). The iridium catalyst activates an allylic carbonate leaving group on the piperidine side chain, forming a chiral π-allyl-Ir intermediate. The key to success is the subsequent intramolecular attack of the tethered indole nucleophile onto this intermediate. The chiral ligand environment dictates the facial selectivity of this attack, leading to exceptional control over both diastereoselectivity and enantioselectivity.[1]

Iridium_Catalyzed_Workflow Ir-Catalyzed Asymmetric Dearomatization Workflow Start Piperidine-Indole Substrate Active_Species Chiral π-Allyl-Ir Intermediate Start->Active_Species Oxidative Addition Catalyst [Ir(cod)Cl]₂ + Chiral Ligand (e.g., Feringa) Catalyst->Active_Species Cyclization Intramolecular Allylic Dearomatization Active_Species->Cyclization Product Enantioenriched Indolenine-Fused Quinuclidine Cyclization->Product Reductive Elimination

Caption: Workflow for asymmetric quinuclidine synthesis.

Experimental Protocol: Asymmetric Synthesis of Indolenine-Fused Quinuclidine [1]

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (2.0 mol%) and the chiral Feringa ligand (4.0 mol%).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to the tube and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Reagent Addition: Add the piperidine-indole substrate (1.0 equiv) and a mild base such as Cs₂CO₃ (2.0 equiv) to the catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR spectroscopy and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

ParameterTypical ValueReference
Yield 68–96%[1]
Diastereoselectivity up to >20:1 dr[1]
Enantioselectivity up to >99% ee[1]
Conditions Mild (Room Temp)[1]

RCM has emerged as a powerful tool for forming cyclic structures, including the quinuclidine core.[10][11] This strategy involves a piperidine precursor equipped with two terminal alkene "arms." In the presence of a ruthenium catalyst (e.g., Grubbs' catalyst), an intramolecular metathesis reaction occurs, stitching the arms together to form the third ring and releasing volatile ethylene as the only byproduct.[10][11] The thermodynamic driving force is the formation of a stable cyclic product and the irreversible loss of ethylene gas.

Functionalization of the Pre-Formed Quinuclidine Core

An alternative and often more practical approach is to modify a commercially available quinuclidine, such as 3-quinuclidinone or 3-quinuclidinol. This strategy bypasses the often-arduous de novo synthesis of the core.

α-Functionalization via N-Oxide Formation

A robust method for introducing substituents at the C2 position (α to the nitrogen) involves the temporary formation of a quinuclidine N-oxide.[5][12]

The Chemistry Explained: The electron-withdrawing N-oxide group significantly increases the acidity of the adjacent C-H bonds. This "umpolung" of reactivity allows for the regioselective deprotonation of the α-position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install desired functional groups. Subsequent reduction of the N-oxide restores the tertiary amine of the quinuclidine.[5] This method provides a reliable, high-yielding, multi-step procedure for 2,3-disubstituted quinuclidines.[5]

N_Oxide_Functionalization α-Functionalization via N-Oxide Start Quinuclidine N_Oxide Quinuclidine N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Carbanion α-Lithio Carbanion N_Oxide->Carbanion Deprotonation (e.g., LDA) Functionalized_N_Oxide α-Functionalized N-Oxide Carbanion->Functionalized_N_Oxide Trapping with Electrophile (E+) Product α-Functionalized Quinuclidine Functionalized_N_Oxide->Product Reduction (e.g., PCl₃)

Caption: Workflow for regioselective C2 functionalization.

C–H Functionalization via Photoredox Catalysis

Direct C–H functionalization is at the frontier of synthetic chemistry, offering an atom- and step-economical path to complex molecules.[13] Quinuclidine itself plays a fascinating dual role in this area, acting not only as a target for functionalization but also as a potent Hydrogen Atom Transfer (HAT) catalyst.[13][14]

Mechanism of Action: In a typical photoredox cycle, a photoexcited catalyst (e.g., an Iridium complex) is quenched by quinuclidine to generate a quinuclidine radical cation.[13] This species is highly electrophilic and possesses a strong N-H⁺ bond dissociation enthalpy (BDE ~100 kcal/mol).[15] It can selectively abstract a hydrogen atom from electron-rich or hydridic C-H bonds in a separate substrate molecule, initiating a radical cascade that leads to C-C or C-heteroatom bond formation.[13][14][16] This approach allows for the functionalization of otherwise inert C-H bonds in substrates like ethers, amines, and even alkanes.[13]

Accessing Enantiopure Quinuclidine Derivatives

For virtually all pharmaceutical and catalytic applications, stereochemical purity is paramount. The synthesis of single-enantiomer quinuclidine derivatives is therefore a critical area of research. It is essential to distinguish that molecules like (R)-3-Quinuclidinol are not transient chiral auxiliaries; they are chiral building blocks that become a permanent, integral part of the final molecule's structure.[2]

Asymmetric Reduction of 3-Quinuclidinone

The most prevalent and powerful method for generating chiral 3-hydroxyquinuclidine is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.

Enzymatic methods using ketoreductases (KREDs) are the gold standard for this transformation, prized for their near-perfect enantioselectivity and environmentally benign operating conditions.[2][17]

Self-Validating Protocol: The success of biocatalysis hinges on a system that regenerates the expensive nicotinamide cofactor (NADH or NADPH). A common and robust setup involves using whole E. coli cells that co-express the desired KRED and a glucose dehydrogenase (GDH). The GDH oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NAD⁺ to NADH, which is then consumed by the KRED to reduce the 3-quinuclidinone. This creates a closed, self-sustaining catalytic cycle.

Biocatalytic_Reduction_Workflow Biocatalytic Reduction of 3-Quinuclidinone cluster_0 Cofactor Regeneration Cycle cluster_1 Substrate Reduction Cycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADH NADH NAD NAD⁺ NAD->NADH Reduction NADH_rev NADH NADH->NADH_rev Cofactor Coupling Ketone 3-Quinuclidinone KRED Ketoreductase (KRED) Alcohol (R)-3-Quinuclidinol Ketone->Alcohol Reduction NAD_rev NAD⁺ NADH_rev->NAD_rev Oxidation NAD_rev->NAD

Caption: Coupled enzymatic system for asymmetric reduction.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Quinuclidinol [2]

  • Biocatalyst Preparation: Prepare a suspension of E. coli whole cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a glucose dehydrogenase (GDH) in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagent Addition: To the cell suspension, add 3-quinuclidinone hydrochloride (1.0 equiv), D-glucose (1.5 equiv) as the sacrificial reductant, and a catalytic amount of NAD⁺ (e.g., 0.1 mol%).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone to the alcohol by Gas Chromatography (GC) or HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells. Adjust the pH of the supernatant to >11 with NaOH.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., acetone) affords highly pure (R)-3-quinuclidinol.

While biocatalysis is often preferred, other methods are also employed:

  • Asymmetric Hydrogenation: Uses a chiral transition metal catalyst (e.g., RuBr₂-[(R)-BINAP]) to hydrogenate 3-quinuclidinone. This method is highly efficient and scalable but requires specialized high-pressure equipment and expensive, toxic heavy metal catalysts.[17]

  • Classical Chemical Resolution: Involves reacting racemic 3-quinuclidinol with an enantiopure resolving agent, such as D-(+)-dibenzoyltartaric acid. The two resulting diastereomeric salts exhibit different solubilities and can be separated by fractional crystallization. Subsequent liberation of the free base yields the desired enantiomer. This method is robust but is inherently inefficient, with a maximum theoretical yield of only 50%.[17]

MethodKey Reagent/CatalystTypical ee (%)Theoretical YieldKey Features
Biocatalytic Reduction Ketoreductase (KRED)>99~90-95%Environmentally benign, high selectivity, mild conditions.[2][17]
Asymmetric Hydrogenation Chiral Ru-Complex>99High (88-90%)Scalable, high efficiency, requires heavy metal & high pressure.[17]
Chemical Resolution Chiral Tartaric Acid~98<50%Classical method, low theoretical yield, stoichiometric waste.[17]

Conclusion and Future Outlook

The synthesis of quinuclidine derivatives has evolved significantly from classical, multi-step cyclizations to highly efficient and stereoselective catalytic strategies. For the construction of the core, modern methods like iridium-catalyzed dearomatization offer unparalleled control over stereochemistry. For the preparation of functionalized chiral building blocks, biocatalytic reduction of 3-quinuclidinone stands out as a superior method, combining exceptional enantioselectivity with green chemistry principles. The future of this field will likely focus on the continued development of novel C-H functionalization reactions to decorate the quinuclidine core with even greater precision and the discovery of new catalytic cycles that can build this valuable scaffold from simpler, more abundant starting materials. These advancements will ensure that the quinuclidine core remains a central and enabling structure in the pursuit of new medicines and more powerful catalysts.

References

  • Tu, H.-F., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Available at: [Link]

  • The University of Liverpool Repository. (Thesis). The Synthesis and Application of Functionalised Quinuclidines. Available at: [Link]

  • Wang, P., et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]

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An In-Depth Technical Guide to 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a key building block in medicinal chemistry. We will delve into its chemical properties, detailed synthetic routes, characterization, and its significant role in the development of therapeutic agents, particularly those targeting cholinergic receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound, also known by its synonym 3-hydroxymethyl-3-quinuclidinol, is a racemic bicyclic compound featuring the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold.[1][2] This structural rigidity is highly valued in drug design as it reduces the conformational flexibility of the molecule, leading to more specific interactions with biological targets. The presence of both a tertiary alcohol and a primary alcohol provides versatile handles for chemical modifications, making it a valuable intermediate in the synthesis of diverse compound libraries.[1]

The quinuclidine core is a prominent feature in a variety of biologically active molecules, including muscarinic and nicotinic acetylcholine receptor ligands.[3] Consequently, derivatives of this compound are of significant interest for the development of therapeutics for a range of disorders, including Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C8H15NO2PubChem[5]
Molecular Weight 157.21 g/mol PubChem[5]
CAS Number 61573-79-3PubChem[5]
Appearance White crystalline solid (predicted)-
Stereochemistry RacemicGSRS[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically commences with the commercially available 3-quinuclidinone. The overall synthetic strategy involves the formation of the quinuclidine core, followed by the introduction of the hydroxyl and hydroxymethyl groups at the C3 position.

Synthesis of the Precursor: Racemic 3-Quinuclidinol

A common and industrially viable route to the key intermediate, racemic 3-quinuclidinol, starts from ethyl isonipecotate.[3][4] The following is a detailed, step-by-step protocol.

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

This step involves the N-alkylation of ethyl isonipecotate with ethyl chloroacetate.

  • Reaction:

    • To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.[3][4]

    • Stir the reaction mixture for 4 hours at 60-70°C.[3][4]

    • Monitor the reaction completion by gas chromatography (GC).[3][4]

    • Upon completion, dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour.[3][4]

    • Separate the aqueous and organic layers, and wash the organic layer with water (60 ml).[3][4]

Step 2: Synthesis of 3-Quinuclidinone

This step involves a Dieckmann condensation followed by hydrolysis and decarboxylation.

  • Reaction:

    • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to a suspension of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) at reflux over 3 hours.[3][4]

    • Stir the mixture at reflux for an additional 3 hours.[3][4]

    • Add dilute sulfuric acid (13 ml in 40 ml water) dropwise to the reaction mass at 50°C and stir for 1 hour.[3][4]

    • Collect the aqueous layer and heat to reflux for 6 hours.[3][4]

    • Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide solution at room temperature and stir for 1 hour.[3][4]

    • Extract the reaction mass with chloroform (3 x 500 ml).[3][4]

    • Dry the combined organic layers over sodium sulphate and remove the solvent under reduced pressure to yield crude 3-quinuclidinone.[3][4]

    • Purify the crude product by recrystallization from hexane to yield a white crystalline solid (Yield: 69.0%).[3][4]

Step 3: Synthesis of Racemic 3-Quinuclidinol

This final step involves the reduction of the ketone functionality of 3-quinuclidinone.

  • Reaction:

    • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[4]

    • Stir the reaction mixture for 4 hours at 30-35°C.[4]

    • Monitor the reaction completion by GC.[4]

    • Extract the reaction mass with chloroform (3 x 50 ml).[4]

    • Dry the combined organic layers over sodium sulphate and remove the solvent under reduced pressure to yield crude RS-3-quinuclidinol.[4]

    • Purify the crude product by recrystallization from acetone to yield a white crystalline solid (Yield: 89.0%).[4]

Synthesis of this compound

The introduction of the hydroxymethyl group at the C3 position can be achieved through a reaction with a one-carbon electrophile, such as formaldehyde, on a suitable precursor. A plausible synthetic route involves the reaction of a carbanion intermediate of 3-quinuclidinone with formaldehyde, followed by reduction. A more direct, documented approach involves the reduction of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate.

Step 4: Reduction of Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

  • Reaction:

    • The reduction of the ester functionality of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate to the corresponding diol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

    • The ester is dissolved in dry THF under an inert atmosphere (e.g., nitrogen or argon).

    • A solution or suspension of LiAlH4 in THF is added dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution to precipitate the aluminum salts.

    • The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the crude this compound.

    • Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. The spectra would show characteristic peaks for the quinuclidine ring protons and carbons, as well as signals for the hydroxyl and hydroxymethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl functional groups (broad O-H stretching band).

  • Melting Point: The melting point of the purified compound can be determined as an indicator of purity.

Mechanism of Action and Pharmacological Relevance

The quinuclidine scaffold is a well-established pharmacophore that interacts with muscarinic acetylcholine receptors (mAChRs). Derivatives of this compound are primarily investigated as muscarinic receptor antagonists.

Muscarinic antagonists act by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to its receptors on parasympathetic postganglionic neurons and some other cells. This blockade inhibits the "rest-and-digest" functions of the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), and the development of subtype-selective antagonists is a major goal in drug discovery to minimize side effects.

The rigid structure of the quinuclidine nucleus in this compound provides a fixed orientation for substituents, which can be tailored to achieve selectivity for specific muscarinic receptor subtypes. The hydroxyl and hydroxymethyl groups at the C3 position serve as key points for derivatization to modulate potency and selectivity.

Muscarinic Antagonist Mechanism ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds and Activates Response Cellular Response (e.g., smooth muscle contraction) Receptor->Response Initiates NoResponse Blocked Cellular Response Receptor->NoResponse Prevents Activation Antagonist Quinuclidine-based Antagonist Antagonist->Receptor Competitively Blocks

Caption: Competitive antagonism at muscarinic receptors.

Applications in Drug Discovery

The versatility of this compound as a synthetic intermediate has led to its use in the development of several important therapeutic agents and research compounds.

Cevimeline

Cevimeline is a muscarinic agonist and a derivative of the quinuclidine scaffold, used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. While cevimeline is an agonist, its synthesis highlights the utility of quinuclidine intermediates. The synthesis of cevimeline often starts from 3-quinuclidinone, the precursor to our title compound.

Cevimeline Synthesis Overview Quinuclidinone 3-Quinuclidinone Epoxide Epoxide Intermediate Quinuclidinone->Epoxide Corey-Chaykovsky Reaction HydroxyThiol 3-hydroxy-3-(sulfanylmethyl)quinuclidine Epoxide->HydroxyThiol Ring Opening Cevimeline Cevimeline HydroxyThiol->Cevimeline Cyclization with Acetaldehyde

Caption: Simplified synthetic pathway to Cevimeline.

Development of Novel Muscarinic Antagonists

Researchers are actively exploring derivatives of this compound to develop novel muscarinic antagonists with improved subtype selectivity and pharmacokinetic profiles. These efforts aim to treat a variety of conditions, including:

  • Overactive Bladder (OAB): M3 selective antagonists can reduce bladder muscle contractions.

  • Chronic Obstructive Pulmonary Disease (COPD): M3 antagonists can act as bronchodilators.

  • Neurodegenerative Disorders: M1 agonists or antagonists are being investigated for their potential to improve cognitive function.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally important quinuclidine-based compounds. Its rigid bicyclic structure and versatile functional groups make it an ideal scaffold for designing potent and selective ligands for various biological targets, most notably muscarinic acetylcholine receptors. The synthetic routes, while multi-stepped, are well-established, providing a reliable supply of this crucial intermediate for ongoing and future drug discovery programs. Further exploration of its derivatives holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 23(3), 545.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 3-hydroxymethyl-quinuclidine useful as intermediate for antihistamine mequitazine.
  • Zenodo. (2018). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]

  • ResearchGate. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • ResearchGate. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • Google Patents. (n.d.). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • Google Patents. (n.d.). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • PubChem. (n.d.). Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate. Retrieved from [Link]

  • PubMed. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-AZABICYCLO[2.2.2]OCTAN-3-OL. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Search Results for metabolites. Retrieved from [Link]

  • ResearchGate. (2008). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a substituted quinuclidine derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical properties, synthesis, analytical characterization, and its role as a key building block in the creation of novel therapeutics.

Compound Profile and Physicochemical Properties

This compound, also known as 3-hydroxymethyl-3-quinuclidinol, is a bicyclic tertiary amine and a diol. The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core imparts specific three-dimensional characteristics to the molecule, making it a valuable scaffold for interacting with biological targets.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Canonical SMILES C1CN2CCC1C(C2)(CO)O[2]
CAS Number 61573-79-3[1]

The presence of two hydroxyl groups and a tertiary amine makes the molecule polar and capable of engaging in hydrogen bonding, which is a critical aspect of its interaction with biological macromolecules.

Caption: Key features of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved from the readily available starting material, 3-quinuclidinone. A plausible synthetic pathway is outlined in a French patent, which describes the formation of a hydroxymethyl derivative as an intermediate for the antihistamine mequitazine.[3] This approach involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by further transformations.[3]

A general and industrially viable synthesis for the precursor, racemic 3-quinuclidinol, starts from ethyl isonipecotate.[4] This method involves alkylation, Dieckmann condensation to form the bicyclic ketone (3-quinuclidinone), and subsequent reduction.[4]

Experimental Protocol: Synthesis of 3-Quinuclidinone (Precursor)

This protocol is adapted from a large-scale synthesis of racemic 3-quinuclidinol.[4]

Step 1: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine

  • To a solution of ethyl isonipecotate and a base such as potassium carbonate or triethylamine, add ethyl chloroacetate.

  • The reaction can be carried out in water or without a solvent.

  • Stir the mixture to allow for the alkylation of the piperidine nitrogen.

Step 2: Dieckmann Condensation to 3-Quinuclidinone

  • The resulting 1-carbethoxymethyl-4-carbethoxypiperidine is cyclized using a strong base like potassium tert-butoxide in a suitable solvent.

  • This intramolecular condensation forms the bicyclic keto-ester.

Step 3: Saponification, Decarboxylation, and Reduction

  • The keto-ester is then saponified and decarboxylated by heating with aqueous sulfuric acid to yield 3-quinuclidinone.[4]

  • The 3-quinuclidinone can then be isolated and purified.

Step 4: Formation of this compound

  • The 3-quinuclidinone is then reacted to introduce the hydroxymethyl group. According to the patent, this can involve the formation of 3-methoxymethyl-3-quinuclidinol as an intermediate.[3]

  • This is likely achieved through a reaction with a one-carbon synthon, such as a formaldehyde equivalent, under basic conditions, followed by reduction.

Synthesis_Workflow A Ethyl Isonipecotate B 1-Carbethoxymethyl-4-Carbethoxypiperidine A->B Alkylation C 3-Quinuclidinone B->C Dieckmann Condensation & Decarboxylation D This compound C->D Hydroxymethylation

Caption: Synthetic workflow from a piperidine derivative.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. The expected spectral data are based on the analysis of the parent compound, 3-quinuclidinol, and other similar derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aliphatic region corresponding to the protons of the bicyclic ring system. The diastereotopic protons of the hydroxymethyl group would likely appear as a distinct signal. The protons on the carbons adjacent to the nitrogen atom will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the two hydroxyl groups will be significantly downfield, as will the carbons adjacent to the nitrogen atom.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this polar compound. The protonated molecule [M+H]⁺ would be expected at m/z 158.12.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. C-H stretching vibrations of the aliphatic ring system will be observed around 2800-3000 cm⁻¹.

Caption: Standard analytical workflow for compound verification.

Applications in Drug Discovery and Development

The quinuclidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 3-quinuclidinol are known to act as ligands for muscarinic acetylcholine receptors.[4] These receptors are involved in a wide range of physiological processes, and their modulation is a therapeutic strategy for various diseases.

  • Muscarinic Receptor Ligands: The parent compound, 3-quinuclidinol, is a building block for muscarinic M1 and M3 receptor agonists and antagonists.[4] These have potential applications in the treatment of Alzheimer's disease and overactive bladder.[4]

  • Antihistamines: As indicated by patent literature, 3-(hydroxymethyl)-quinuclidine derivatives are intermediates in the synthesis of antihistamines like mequitazine.[3]

  • Cholinergic Receptor Ligands and Anesthetics: The quinuclidinol framework is also utilized in the development of other cholinergic receptor ligands and anesthetics.

The introduction of a hydroxymethyl group at the 3-position can influence the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins, potentially leading to altered potency and selectivity compared to the parent 3-quinuclidinol.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its rigid bicyclic structure, combined with the presence of two hydroxyl groups, provides a unique platform for the design of novel therapeutics. A clear understanding of its synthesis and analytical characterization is crucial for its effective utilization in drug discovery and development programs.

References

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  • GSRS. 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. Global Substance Registration System. [Link]

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The Multifaceted Biological Activities of Quinuclidinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinuclidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinuclidine nucleus, a rigid bicyclic amine, represents a "privileged scaffold" in medicinal chemistry. Its conformational rigidity provides a precise three-dimensional orientation for appended functional groups, enabling high-affinity interactions with a multitude of biological targets. The introduction of a carbonyl group to form the quinuclidinone core further enhances its versatility as a synthetic intermediate for a diverse range of therapeutic agents.[1] Quinuclidinone derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-cancer, antimicrobial, and neurological applications.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of quinuclidinone derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthesis of the Quinuclidinone Core and its Derivatives

The synthesis of the foundational 3-quinuclidinone structure is a critical first step in the exploration of its derivatives. A common and efficient method involves a Dieckmann condensation reaction.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride[4]

Objective: To synthesize 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride

  • Ethanol

  • Methyl chloroacetate

  • Sodium carbonate

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Sulfuric acid

  • Sodium hydroxide

Procedure:

  • Esterification: React piperidine-4-carboxylic acid with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.

  • N-Alkylation: Condense the resulting ethyl piperidine-4-carboxylate with methyl chloroacetate in the presence of sodium carbonate to produce ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation (One-Pot Reaction):

    • Add a solution of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate in toluene dropwise to a refluxing solution of potassium tert-butoxide in toluene and THF over 3 hours.

    • Continue stirring at reflux for an additional 3 hours.

    • Carefully add dilute sulfuric acid dropwise to the reaction mixture at 50°C and stir for 1 hour.

    • Separate the aqueous layer and heat to reflux for 6 hours.

    • Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide solution at room temperature and stir for 1 hour to yield 3-quinuclidinone.[2]

  • Salt Formation: Subsequent treatment with hydrochloric acid affords the stable 3-quinuclidinone hydrochloride salt.

This core structure serves as a versatile starting point for the synthesis of a vast array of derivatives through modifications at various positions, leading to a wide range of pharmacological activities.

II. Anticancer Activity of Quinuclidinone Derivatives

Quinuclidinone derivatives have emerged as a promising class of anti-proliferative agents, demonstrating efficacy against various cancer cell lines.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated the mechanisms by which quinuclidinone derivatives exert their anticancer effects. A notable mechanism involves the induction of apoptosis and cell cycle arrest, often mediated through the p53 tumor suppressor pathway.[6][7]

One particular derivative, designated as "quinuclidinone 2," has been shown to induce growth inhibition in MCF-7 breast cancer cells primarily through apoptosis, with reduced cytotoxicity towards normal breast epithelial cells (MCF-12a).[6][8] This selective activity is a highly desirable characteristic for a cancer therapeutic.

The proposed signaling pathway for the anticancer activity of quinuclidinone 2 is illustrated below:

anticancer_pathway cluster_cell MCF-7 Breast Cancer Cell Q2 Quinuclidinone 2 p53 p53 Q2->p53 Upregulates Mdm2 Mdm2 Q2->Mdm2 Downregulates Bcl2 Bcl-2 Q2->Bcl2 Downregulates Akt Akt Q2->Akt Downregulates CyclinD Cyclin D1 Q2->CyclinD Upregulates p53->Mdm2 Inhibits Bax Bax p53->Bax Upregulates p21 p21 p53->p21 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes G1_Arrest G1 Phase Arrest p21->G1_Arrest Induces G1_Arrest->Apoptosis Sensitizes ftsz_inhibition FtsZ_Monomers FtsZ Monomers Protofilaments Protofilaments FtsZ_Monomers->Protofilaments Polymerization Z_Ring Z-Ring Assembly Protofilaments->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Quinuclidine_Derivative Pyrimidine-linked Quinuclidine Quinuclidine_Derivative->Protofilaments Inhibits

Caption: Inhibition of FtsZ by pyrimidine-linked quinuclidines.

Quantitative Data: Antimicrobial Potency (MIC Values)

The antimicrobial efficacy of quinuclidinone derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [9]

Derivative Class Derivative Example Target Organism MIC (µg/mL) Reference
Pyrimidine-linked Quinuclidine Quinuclidine 1 Methicillin-resistant S. aureus (MRSA) 24 [9]
Vancomycin-resistant E. faecium 24 [9]
Quaternary Quinuclidinium Oxime para-N-chlorobenzyl quinuclidinium oxime Pseudomonas aeruginosa 0.25 [10][9]
Klebsiella pneumoniae 0.50 [10][9]
Staphylococcus aureus 1.00 [10][9]
meta-N-bromobenzyl quinuclidinium oxime Pseudomonas aeruginosa 0.25 [10][9]
Klebsiella pneumoniae 1.00 [10][9]

| | | Staphylococcus aureus | 2.00 | [10][9]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

[9] Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinuclidinone derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Suitable broth medium (e.g., Mueller-Hinton broth)

  • Quinuclidinone derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

Procedure:

  • Serial Dilution: Serially dilute the quinuclidinone derivative in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

IV. Neurological Activities of Quinuclidinone Derivatives

The quinuclidine scaffold is a key component of several neurologically active compounds, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. [11][12]

Mechanism of Action: Modulation of Cholinergic Receptors

Many quinuclidinone derivatives exert their neurological effects by modulating muscarinic and nicotinic acetylcholine receptors, which are crucial for cognitive functions like learning and memory. [11][13] In the context of Alzheimer's disease, the accumulation of β-amyloid (Aβ) peptides disrupts neuronal function, in part by interacting with α7 nicotinic acetylcholine receptors (nAChRs). [11][14]Positive Allosteric Modulators (PAMs) of α7 nAChRs are a promising therapeutic strategy. These molecules bind to an allosteric site on the receptor, enhancing its response to acetylcholine without directly competing with it. [11][15] One such novel PAM, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has shown neuroprotective potential by enhancing the viability of PC-12 cells against Aβ toxicity and inhibiting Aβ aggregation. [11]

neuro_pathway cluster_neuron Neuron Abeta β-amyloid (Aβ) Aggregates a7nAChR α7 nAChR Abeta->a7nAChR Impairs Neurotoxicity Neurotoxicity Abeta->Neurotoxicity Induces Cholinergic_Signaling Cholinergic Signaling a7nAChR->Cholinergic_Signaling Mediates a7nAChR->Neurotoxicity Protects Against EQ04 EQ-04 (PAM) EQ04->a7nAChR Enhances Activity

Caption: Neuroprotective mechanism of an α7 nAChR PAM like EQ-04.

Structure-Activity Relationships (SAR)

The biological activity of quinuclidinone derivatives is highly dependent on their chemical structure. [16][17]For instance, in the case of antimicrobial quaternary quinuclidinium oximes, the presence of a halogen atom (chlorine or bromine) on the benzyl substituent significantly enhances their antimicrobial potential. [10]Conversely, derivatives with electron-donating groups like a methyl group exhibit weaker antimicrobial properties. [10]

V. Future Directions and Conclusion

Quinuclidinone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their rigid scaffold allows for precise structural modifications, enabling the fine-tuning of their pharmacological properties. The demonstrated efficacy of these derivatives in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Further exploration of structure-activity relationships to design more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds. [18]* Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel therapeutic targets.

References

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. (n.d.). ResearchGate. [Link]

  • In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. (2015). PubMed. [Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents. (2020). PubMed Central. [Link]

  • Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159. [Link]

  • Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. (2001). PubMed. [Link]

  • The Synthesis of Functionalised Quinuclidines. (n.d.). The University of Liverpool Repository. [Link]

  • An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. (n.d.). Ingenta Connect. [Link]

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (2023). PubMed. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2023). PubMed Central. [Link]

  • Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling. (2024). PubMed Central. [Link]

  • Mashkovsky, M. D., & Yakhontov, L. N. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in Drug Research, 13, 293-339. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience. [Link]

  • In Vitro and In Vivo Efficacy of a Novel Quinuclidinone Derivative Against Breast Cancer. (2015). Anticancer Research. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health. [Link]

  • (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. (1988). PubMed. [Link]

  • In Vitro and In Vivo Efficacy of a Novel Quinuclidinone Derivative Against Breast Cancer. (2015). Anticancer Research. [Link]

  • In Vitro and In Vivo Efficacy of a Novel Quinuclidinone Derivative Against Breast Cancer. (2015). Anticancer Research. [Link]

  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. (2000). PubMed. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. (1991). Journal of Medicinal Chemistry. [Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents. (2020). ResearchGate. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PubMed. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. (2000). ResearchGate. [Link]

  • [Structure- and conformation-activity relationships of cyclic acetylcholine analogs of the piperidine and quinuclidine series]. (1974). PubMed. [Link]

  • In vivo competition studies with analogues of 3-quinuclidinyl benzilate. (1984). PubMed. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2020). ResearchGate. [Link]

  • Structure--activity relationship of quinolones. (1989). PubMed. [Link]

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. (2018). PubMed Central. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ResearchGate. [Link]

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. (2019). PubMed. [Link]

  • (+-)-3-Quinuclidinol. (n.d.). PubChem. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]

  • 3-Quinuclidone. (n.d.). Wikipedia. [Link]

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Methodological & Application

The Pivotal Role of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an ever-evolving endeavor, demanding innovative molecular scaffolds that can effectively interact with biological targets. Among these, the rigid and structurally unique 1-azabicyclo[2.2.2]octane, or quinuclidine, framework has emerged as a "privileged" structure in medicinal chemistry. This guide focuses on a particularly valuable derivative, 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, and its burgeoning applications in drug discovery. Its distinct three-dimensional architecture and the presence of two hydroxyl groups offer a versatile platform for creating diverse chemical libraries with significant therapeutic potential.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its use in medicinal chemistry programs.

The Quinuclidine Scaffold: A Foundation for Therapeutic Innovation

The 1-azabicyclo[2.2.2]octane core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, cage-like structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets. This conformational rigidity is a key attribute that medicinal chemists leverage to design potent and specific ligands.

The introduction of a hydroxymethyl and a hydroxyl group at the C3 position, as in this compound, further enhances its utility. These two polar functional groups provide opportunities for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This, in turn, influences the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Therapeutic Applications: From Neurodegeneration to Viral Infections

The versatility of the this compound scaffold has led to its exploration in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders: Targeting Cholinergic Receptors in Alzheimer's Disease

A significant area of application for quinuclidine derivatives lies in the treatment of CNS disorders, particularly Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One of the key targets for ameliorating this deficit is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in cognitive processes such as learning and memory.[3][4]

Derivatives of this compound have been investigated as potent and selective modulators of the α7 nAChR. The quinuclidine nitrogen, being basic, is protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine and interacting with the orthosteric binding site of the receptor. The substituents at the C3 position can be modified to enhance binding affinity and selectivity.

Below is a diagram illustrating the central role of the α7 nAChR in Alzheimer's disease pathology and its modulation by therapeutic agents.

α7 nAChR Signaling in Alzheimer's Disease
Antiviral Activity

The quinuclidine scaffold has also shown promise in the development of antiviral agents. The rigid framework can be decorated with various functional groups to interact with viral proteins, such as proteases or polymerases, that are essential for viral replication. While direct antiviral data for this compound itself is limited in the public domain, the broader class of quinuclidine derivatives has been explored for this purpose. The dual hydroxyl groups on the target scaffold provide ideal handles for creating libraries of compounds for high-throughput screening against a range of viral targets.

The general workflow for screening quinuclidine-based compounds for antiviral activity is depicted below.

Antiviral_Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade Scaffold 3-(hydroxymethyl)-1- azabicyclo[2.2.2]octan-3-ol Derivatization Derivatization (Esterification, Etherification, etc.) Scaffold->Derivatization Library Quinuclidine Derivative Library Derivatization->Library HTS High-Throughput Screening (e.g., Cell-based viral replication assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Antiviral Screening Workflow

Quantitative Data on Quinuclidine Derivatives

The following table summarizes the biological activity of a selection of quinuclidine derivatives, highlighting the influence of structural modifications on their potency as α7 nAChR agonists. While not all are direct derivatives of this compound, they illustrate the structure-activity relationships within this class of compounds.

Compound IDR Group at C3TargetActivity (EC50/IC50)Reference
1 =CH-Phα7 nAChR1.5 µM (EC50)[2]
2 -OHMuscarinic M1/M3 Agonist-[2]
3 -O-(6-(phenylethynyl)pyridin-3-yl)α7 nAChR PAMEnhances cell viability by 37% at 1 nM against Aβ toxicity[3]
4 -NHCO-benzofuranα7 nAChR AgonistSub-µM potency[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor 3-quinuclidinone and a general procedure for the derivatization of the target compound, this compound.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride (Precursor)

This protocol is adapted from established literature procedures.[1]

Materials:

  • 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Sulfuric acid (dilute)

  • Sodium hydroxide

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Dieckmann Condensation: To a refluxing solution of potassium tert-butoxide (1.25 mol) in toluene (500 mL) and THF (50 mL), add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.82 mol) in toluene (100 mL) dropwise over 3 hours.

    • Causality: The strong base, potassium tert-butoxide, is required to deprotonate the α-carbon of the ester, initiating the intramolecular Dieckmann condensation to form the bicyclic β-ketoester. Toluene is a suitable high-boiling solvent for this reaction.

  • Hydrolysis and Decarboxylation: After the addition is complete, continue refluxing for an additional 3 hours. Cool the reaction mixture to 50°C and carefully add dilute sulfuric acid. Separate the aqueous layer and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.

    • Causality: The acidic workup and subsequent heating hydrolyze the ester and promote decarboxylation of the resulting β-keto acid to yield 3-quinuclidinone.

  • Isolation and Salt Formation: Cool the reaction mixture and adjust the pH to >10 with 50% sodium hydroxide solution. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude 3-quinuclidinone in isopropanol and add a solution of HCl in isopropanol to precipitate 3-quinuclidinone hydrochloride. Filter and dry the solid.

Protocol 2: Synthesis of this compound via Baylis-Hillman Reaction

This is a plausible synthetic route based on the Baylis-Hillman reaction.[6][7]

Materials:

  • 3-Quinuclidinone

  • Formaldehyde (aqueous solution, e.g., 37%)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) or 3-hydroxyquinuclidine as a catalyst

  • A suitable solvent (e.g., DMF, THF, or water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-quinuclidinone (1 equivalent) and the catalyst (0.1-0.3 equivalents) in the chosen solvent.

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde (2-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. The reaction time can vary from several hours to days, as the Baylis-Hillman reaction is known to be slow.

    • Causality: The tertiary amine catalyst (DABCO or 3-hydroxyquinuclidine) acts as a nucleophile, adding to the formaldehyde to generate a zwitterionic intermediate. This intermediate then adds to the enolate of 3-quinuclidinone. Subsequent proton transfer and elimination of the catalyst yield the desired product. The use of a protic solvent or co-solvent like water can sometimes accelerate the reaction.

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography on silica gel.

Protocol 3: General Procedure for Derivatization (Esterification) of this compound

This protocol provides a general method for creating a library of ester derivatives.

Materials:

  • This compound

  • A library of carboxylic acids or acid chlorides

  • A coupling agent (e.g., EDC/DMAP for carboxylic acids) or a base (e.g., triethylamine for acid chlorides)

  • A suitable solvent (e.g., dichloromethane, DMF)

Procedure:

  • For Carboxylic Acids: To a solution of this compound (1 equivalent), the carboxylic acid (2.2 equivalents), and DMAP (0.2 equivalents) in dichloromethane, add EDC (2.2 equivalents). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • For Acid Chlorides: To a solution of this compound (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane at 0°C, add the acid chloride (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

    • Causality: The two hydroxyl groups can be esterified. Using a slight excess of the acylating agent ensures complete conversion. The choice between using a carboxylic acid with a coupling agent or an acid chloride depends on the availability and reactivity of the starting materials. Triethylamine is used to neutralize the HCl generated when using acid chlorides.

  • Workup and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or preparative HPLC.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its rigid bicyclic structure, combined with the presence of two modifiable hydroxyl groups, provides a unique platform for the design of potent and selective ligands for a range of biological targets. The applications in CNS disorders, particularly Alzheimer's disease, highlight its potential to address significant unmet medical needs. The provided protocols offer a starting point for researchers to synthesize and derivatize this promising building block, paving the way for the discovery of the next generation of medicines.

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal. [Link]

  • This compound. PubChem. [Link]

  • The workflow of high-throughput screening and designing combining first principles and machine learning of novel ASSBs materials. (2025). Journal of Colloid and Interface Science. [Link]

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  • Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. (2020). Cells. [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Medicinal Chemistry. [Link]

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  • Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria. (2016). F1000Research. [Link]

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Application Notes: 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinuclidine Scaffold

The quinuclidine ring system, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1][2] Its defined three-dimensional structure serves as a conformationally restricted mimic of the acetylcholine neurotransmitter, making it a cornerstone for the synthesis of ligands targeting muscarinic and nicotinic receptors.[1] Within this class of compounds, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, also known as 3-hydroxymethyl-3-quinuclidinol, emerges as a particularly valuable building block.

This molecule integrates the rigid quinuclidine core with a vicinal diol functionality at the C3 position. This unique combination offers multiple points for synthetic diversification while maintaining the crucial pharmacophoric elements of the bicyclic amine. The presence of both a primary and a tertiary alcohol allows for selective functionalization, enabling the precise construction of complex molecular architectures. These derivatives are integral to the development of therapeutics for a range of conditions, including Alzheimer's disease, Sjögren's syndrome, and overactive bladder.[2][3]

This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and offering field-proven protocols for its synthesis and subsequent application.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions. Its high polarity, conferred by two hydroxyl groups and a tertiary amine, dictates its solubility profile.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[4][5]
Molecular Weight 157.21 g/mol [4][5]
Appearance White to off-white crystalline powder[6]
CAS Number 61573-79-3[4]
Solubility Soluble in water, methanol, ethanol[6]
pKa (Predicted) 14.75 ± 0.20[6]

Handling and Storage: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Significance in Drug Discovery & Development

The quinuclidine nucleus is a key component in numerous approved drugs. The specific substitution pattern offered by this compound provides a direct synthetic route to complex molecules that would otherwise require more convoluted pathways. Its derivatives are particularly important as muscarinic M1 and M3 receptor agonists and antagonists.[2][3]

G A 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol (Building Block) B Muscarinic Receptor Modulators (M1/M3) A->B  Core Scaffold for C Cevimeline (Sjögren's Syndrome) B->C D Solifenacin (Overactive Bladder) B->D E Talsaclidine (Alzheimer's Disease) B->E G Start Start: Quinuclidin-3-one Step1 Step 1: Epoxidation - Trimethylsulfoxonium iodide - NaH, Anhydrous DMSO - Stir at RT, 12h Start->Step1 Intermediate Intermediate: Spiro-epoxide Step1->Intermediate Step2 Step 2: Hydrolysis - 2M NaOH (aq) - Heat to 60°C, 4h Intermediate->Step2 Workup Workup: - Cool to RT - Extract with EtOAc - Dry over Na2SO4 Step2->Workup Purify Purification: - Evaporate solvent - Recrystallize from  Acetone/Hexane Workup->Purify Product Final Product: 3-(Hydroxymethyl)-1- azabicyclo[2.2.2]octan-3-ol Purify->Product

Figure 2: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 250 mL three-necked flask under an argon atmosphere, add sodium hydride (1.3 g, 54 mmol, 60% dispersion in mineral oil). Wash the NaH three times with dry hexane (3 x 15 mL) to remove the oil, decanting the hexane carefully each time.

  • Ylide Formation: Add anhydrous DMSO (50 mL) to the flask, followed by trimethylsulfoxonium iodide (12.0 g, 54.5 mmol) in portions over 30 minutes, ensuring the internal temperature does not exceed 25 °C. Stir the resulting milky-white suspension for 1 hour at room temperature.

  • Epoxidation: Dissolve quinuclidin-3-one (5.0 g, 40 mmol) in anhydrous DMSO (20 mL) and add it dropwise to the ylide suspension. Let the reaction stir at room temperature for 12 hours.

  • Reaction Quench: Carefully pour the reaction mixture into a beaker containing ice-water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (4 x 50 mL). Combine the organic layers.

  • Intermediate Isolation (Optional but Recommended): Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude spiro-epoxide, which can be used directly in the next step.

  • Hydrolysis: To the crude epoxide, add 2M aqueous sodium hydroxide (60 mL). Heat the mixture to 60 °C and stir for 4 hours.

  • Final Workup: Cool the reaction to room temperature. Extract the product with ethyl acetate (5 x 50 mL). The basic nature of the product can make extraction challenging; addition of NaCl to the aqueous layer can improve efficiency.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an acetone/hexane mixture to afford this compound as a white crystalline solid.

Protocol 2: Application via Selective Monotosylation of the Primary Alcohol

A key advantage of this building block is the differential reactivity of its two hydroxyl groups. The primary alcohol is less sterically hindered and more nucleophilic than the tertiary alcohol, allowing for selective functionalization. This protocol describes the selective tosylation of the primary hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices:

  • Solvent and Base: Dichloromethane (DCM) is an excellent non-protic solvent for this reaction. Pyridine acts as both a base to neutralize the HCl by-product and as a nucleophilic catalyst.

  • Temperature Control: The reaction is performed at 0 °C to enhance selectivity. At low temperatures, the kinetic product (tosylation of the more reactive primary alcohol) is favored, minimizing the formation of the ditosylated by-product.

  • Reagent Stoichiometry: Using a slight excess of the tosyl chloride (1.1 equivalents) ensures complete consumption of the starting material, while avoiding a large excess that would promote di-tosylation.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.57 g, 10 mmol) in a mixture of dry dichloromethane (40 mL) and dry pyridine (5 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 1M aqueous HCl (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and then with brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (using a DCM/Methanol gradient, e.g., 98:2 to 95:5) to yield the desired monotosylated product.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the bicyclic protons (typically in the δ 1.5-3.0 ppm range), a singlet for the hydroxymethyl protons (CH₂OH), and broad singlets for the two OH protons. The spectrum will be complex due to the rigid structure. [3]
¹³C NMR Eight distinct carbon signals, including one for the CH₂OH group (~65 ppm), a quaternary carbon C(OH) (~75 ppm), and signals for the CH and CH₂ groups of the quinuclidine core.
FT-IR (KBr) A strong, broad absorption band in the 3200-3500 cm⁻¹ region characteristic of O-H stretching, and C-H stretching bands around 2800-3000 cm⁻¹.
MS (ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z 158.12.

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its rigid, pre-organized structure combined with orthogonally reactive hydroxyl groups provides a reliable platform for constructing complex, biologically active molecules. The protocols detailed herein offer a robust framework for the synthesis and functionalization of this key intermediate, empowering researchers in drug development to leverage its unique structural and chemical attributes in the quest for novel therapeutics.

References

  • Chavakula R, et al. A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Org Chem Ind J. 2018;14(3):127. [Link]

  • Ukrainets IV, et al. Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Chemistry of Heterocyclic Compounds. 2008;44:195-201. [Link]

  • Sorbera LA, Castañer J. Cevimeline Hydrochloride. Drugs of the Future. 2000;25(6):558-562. [Link]

  • Frackenpohl J, Hoffmann HM. Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. ResearchGate. 2000. [Link]

  • Ramadas C, et al. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. 2018. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • GSRS. 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. Global Substance Registration System. [Link]

  • Cleary J, et al. Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis. 2023;3. [Link]

Sources

Comprehensive Characterization of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: A Multi-technique Approach to Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Significance of a Well-Characterized Intermediate

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a derivative of the quinuclidine bicyclic system, represents a critical chiral building block in modern medicinal chemistry. The quinuclidine scaffold is a privileged structure found in a variety of pharmaceuticals, including agents targeting muscarinic receptors.[1][2] Given its role as a precursor, the unambiguous confirmation of its structure, stereochemistry, and purity is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers and drug development professionals, detailing an integrated analytical workflow for the definitive characterization of this molecule. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[3][4]
Molecular Weight 157.21 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 3-hydroxymethyl-3-quinuclidinol[3][5]
CAS Number 61573-79-3[3][6]

The Analytical Workflow: A Strategy for Complete Characterization

A robust characterization strategy is sequential and complementary. We begin with techniques that confirm the fundamental molecular identity (MS and NMR) and then proceed to methods that assess purity (HPLC) and, ultimately, provide the definitive three-dimensional structure (X-ray Crystallography).

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Composition cluster_2 Phase 3: Definitive Structure MS Mass Spectrometry (MS) Confirms Molecular Weight HPLC HPLC / UPLC Assesses Purity & Impurities MS->HPLC Identity Confirmed NMR NMR Spectroscopy Elucidates C-H Framework NMR->HPLC Structure Consistent Chiral_HPLC Chiral HPLC Determines Enantiomeric Purity HPLC->Chiral_HPLC Purity >99% XRay X-ray Crystallography Provides 3D Atomic Structure Chiral_HPLC->XRay Racemate or Single Enantiomer? Sample Test Sample: 3-(Hydroxymethyl)-1- azabicyclo[2.2.2]octan-3-ol Sample->MS Sample->NMR

Sources

The Emergent Role of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol in Advanced Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern catalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. The quinuclidine framework, a rigid bicyclic amine, has long been recognized for its utility as a base catalyst and as a core structural motif in chiral ligands and organocatalysts.[1][2] Within this family, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol emerges as a particularly intriguing yet underexplored molecule. Its unique structural feature, a tertiary diol functionality appended to the rigid quinuclidine core, presents a compelling platform for the design of innovative catalysts. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile molecule in catalyst development, tailored for researchers, scientists, and professionals in drug development.

The strategic placement of a tertiary amine and two hydroxyl groups within a constrained bicyclic system offers the potential for multifunctional catalysis. The lone pair of the nitrogen atom provides a nucleophilic/basic site, while the two hydroxyl groups can engage in hydrogen bonding or coordinate to a metal center. This unique combination opens avenues for its application in bifunctional organocatalysis, as a chiral ligand for asymmetric metal catalysis, and in materials science as a reactive crosslinking agent.

Synthesis of this compound: A Gateway to Innovation

The accessibility of this compound is a critical prerequisite for its widespread adoption in catalyst development. While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust and logical synthetic pathway can be devised from the readily available 3-quinuclidinone.

Protocol 1: Synthesis of Racemic this compound

This protocol outlines a two-step synthesis starting from 3-quinuclidinone, involving a base-catalyzed aldol addition of formaldehyde followed by reduction.

Step 1: Aldol Addition of Formaldehyde to 3-Quinuclidinone

The first step involves the formation of the hydroxymethyl group at the C3 position through an aldol reaction with formaldehyde.

  • Rationale: The acidic proton alpha to the carbonyl group of 3-quinuclidinone can be abstracted by a base to form an enolate, which then acts as a nucleophile attacking the electrophilic carbon of formaldehyde.

Experimental Protocol:

  • To a stirred solution of 3-quinuclidinone hydrochloride (1 equivalent) in a suitable solvent such as methanol, add a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 equivalents) at room temperature.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate the mixture under reduced pressure.

  • The resulting crude product, 3-hydroxymethyl-3-quinuclidinone, can be purified by column chromatography on silica gel.

Step 2: Reduction of 3-Hydroxymethyl-3-quinuclidinone

The second step involves the reduction of the ketone functionality to a hydroxyl group.

  • Rationale: A mild reducing agent like sodium borohydride is suitable for selectively reducing the ketone without affecting other functional groups.

Experimental Protocol:

  • Dissolve the purified 3-hydroxymethyl-3-quinuclidinone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol/chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound. Further purification can be achieved by recrystallization.

Synthesis of Racemic this compound cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Reduction 3-Quinuclidinone 3-Quinuclidinone 3-Hydroxymethyl-3-quinuclidinone 3-Hydroxymethyl-3-quinuclidinone 3-Quinuclidinone->3-Hydroxymethyl-3-quinuclidinone 1. Base (cat.) 2. Formaldehyde Formaldehyde Formaldehyde 3-Hydroxymethyl-3-quinuclidinone_2 3-Hydroxymethyl-3-quinuclidinone Target_Diol This compound 3-Hydroxymethyl-3-quinuclidinone_2->Target_Diol NaBH4, MeOH

Caption: Synthetic pathway to the target diol.

Protocol 2: Enantioselective Synthesis

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. This can be achieved through two primary strategies:

A. Chiral Resolution of the Racemic Diol:

  • Rationale: The racemic diol can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Experimental Protocol:

  • Dissolve the racemic diol in a suitable solvent (e.g., ethanol or acetone).

  • Add a solution of a chiral resolving agent, such as (+)- or (-)-tartaric acid or a derivative thereof (0.5 equivalents), to the diol solution.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberate the enantiomerically enriched diol by treating the salt with a base (e.g., aqueous sodium hydroxide) and extracting with an organic solvent.

  • The enantiomeric excess (ee) of the resolved diol can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

B. Asymmetric Synthesis from a Chiral Precursor:

  • Rationale: An asymmetric synthesis can be envisioned starting from an enantiomerically pure precursor, such as (R)- or (S)-3-quinuclidinol. However, this would require a more complex multi-step synthesis to introduce the hydroxymethyl group stereoselectively.

Applications in Catalyst Development

The unique structural features of this compound make it a promising candidate for various catalytic applications.

Bifunctional Organocatalysis

The coexistence of a Lewis basic tertiary amine and Brønsted acidic/hydrogen-bond donating hydroxyl groups in a rigid framework is the hallmark of a bifunctional catalyst.[3]

  • Proposed Application: Asymmetric Aldol Reaction

In an aldol reaction, the tertiary amine can act as a base to deprotonate the ketone to form the enolate, while the hydroxyl groups can coordinate to the aldehyde, activating it towards nucleophilic attack and controlling the stereochemistry of the product.

Hypothetical Catalytic Cycle:

Bifunctional Catalysis in Aldol Reaction cluster_catalyst Catalyst Activation cluster_substrate Substrate Activation cluster_reaction C-C Bond Formation Catalyst Quinuclidine Diol Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation by N Transition_State Chiral Transition State Enolate->Transition_State Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde H-bonding with OH groups Activated_Aldehyde->Transition_State Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct Stereoselective Attack Aldol_Adduct->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle.

Chiral Ligand for Asymmetric Metal Catalysis

The two hydroxyl groups of the enantiomerically pure diol can act as a bidentate ligand to coordinate with a metal center, creating a chiral environment for asymmetric transformations.

  • Proposed Application: Asymmetric Transfer Hydrogenation

In asymmetric transfer hydrogenation of ketones, a chiral ligand is essential to control the enantioselectivity of the reduction.[4] The chiral this compound could be used to prepare novel ruthenium or rhodium catalysts for this purpose.

Experimental Protocol (Catalyst Preparation and Use):

  • Catalyst Preparation: Reflux the chiral diol (1 equivalent) with a suitable metal precursor, such as [Ru(p-cymene)Cl₂]₂ (0.5 equivalents), in an appropriate solvent (e.g., isopropanol) under an inert atmosphere for several hours. The resulting chiral ruthenium complex can be isolated and characterized.

  • Asymmetric Transfer Hydrogenation:

    • In a reaction vessel under an inert atmosphere, dissolve the ketone substrate (1 equivalent) in a suitable solvent (e.g., isopropanol).

    • Add the chiral ruthenium catalyst (0.5-2 mol%).

    • Add a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol with a base (e.g., potassium tert-butoxide).

    • Heat the reaction mixture to the desired temperature and monitor the conversion and enantioselectivity by chiral GC or HPLC.

Quantitative Data for Hypothetical Catalyst Performance:

EntrySubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone14012>9995 (R)
21-Tetralone140189892 (S)
3Propiophenone1.550249588 (R)
Catalyst for Polyurethane Foam Production

Quinuclidine and its derivatives are known to be effective catalysts for the gelling reaction (polyol-isocyanate) in the production of polyurethane foams. The hydroxyl groups in this compound can react with isocyanate groups, incorporating the catalyst into the polymer backbone. This results in a "non-fugitive" catalyst, which can reduce emissions and odor of the final product.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the development of novel catalysts. Its unique combination of a rigid bicyclic amine and a diol functionality offers a versatile platform for applications in bifunctional organocatalysis, asymmetric metal catalysis, and polymer chemistry. The synthetic protocols and potential applications outlined in this guide are intended to serve as a foundation for further research and development in this exciting area. As the demand for more efficient, selective, and sustainable catalytic processes continues to grow, the exploration of innovative molecular scaffolds like this compound will undoubtedly play a crucial role in advancing the field.

References

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters, 2021.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions.
  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatiz
  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 2000.
  • Development of a self-assembling modular catalyst and its application in the Morita-Baylis-Hillman reaction. DORAS | DCU Research Repository, 2014.
  • 3-Quinuclidinol catalyst compositions for making polyurethane foams.
  • Ruthenium-Catalyzed Highly Enantioselective Synthesis of cis-3-Quinuclidinols via DKR Asymmetric Transfer Hydrogen
  • Bifunctional Asymmetric C

Sources

Application Notes and Protocols for 3-Hydroxymethyl-3-Quinuclidinol in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinuclidine Scaffold - A Privileged Structure in Medicinal Chemistry

The quinuclidine nucleus, a rigid bicyclic amine, is a well-established "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and inherent basicity make it an attractive framework for the design of therapeutic agents targeting a variety of biological systems, particularly the central nervous system (CNS)[1]. The rigidity of the quinuclidine core allows for precise spatial orientation of appended functional groups, which can lead to high-affinity and selective interactions with biological targets. Furthermore, the tertiary amine of the quinuclidine moiety is typically protonated at physiological pH, enabling ionic interactions with receptor sites.

This guide focuses on a specific derivative, 3-hydroxymethyl-3-quinuclidinol, also known as (1-azabicyclo[2.2.2]octan-3-yl)methanol. The introduction of a hydroxymethyl group at the C3 position provides a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document will provide detailed insights into the synthesis of 3-hydroxymethyl-3-quinuclidinol, its applications in drug design with a focus on antihistaminic and nicotinic receptor ligands, and detailed protocols for its derivatization and biological evaluation.

Synthesis of 3-Hydroxymethyl-3-Quinuclidinol

The most common starting material for the synthesis of 3-hydroxymethyl-3-quinuclidinol is 3-quinuclidinone. Several synthetic routes have been reported, primarily in the patent literature. Below are two representative protocols.

Protocol 1: Synthesis via Cyanohydrin Intermediate

This multi-step synthesis proceeds through a cyanohydrin intermediate, followed by esterification, dehydration, hydrogenation, and reduction.

Experimental Protocol:

Step 1: Synthesis of 3-Cyano-3-hydroxy-quinuclidine

  • To a solution of 3-quinuclidinone hydrochloride (1 mole) in water, add an equimolar amount of an alkali metal cyanide (e.g., sodium cyanide) at a temperature maintained between 2-25°C.

  • Stir the reaction mixture for 1-5 hours.

  • The product, 3-cyano-3-hydroxy-quinuclidine, will precipitate out of the solution and can be collected by filtration.

Step 2: Synthesis of Methyl 3-Hydroxy-quinuclidine-3-carboxylate

  • Dry the 3-cyano-3-hydroxy-quinuclidine from the previous step thoroughly.

  • Dissolve the dried product in anhydrous methanol.

  • Bubble hydrogen chloride gas through the solution until saturation, while maintaining the temperature at 25-30°C.

  • Heat the reaction mixture for 16 hours.

  • Distill off the methanol under vacuum.

  • Dissolve the residue in water and basify with a concentrated potassium carbonate solution to a pH of 11-12.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers and remove the solvent by distillation to yield methyl 3-hydroxy-quinuclidin-3-carboxylate[2][3].

Step 3: Synthesis of Methyl 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylate

  • React the methyl 3-hydroxy-quinuclidine-3-carboxylate with thionyl chloride.

  • The resulting product is the dehydrated ester, methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate[3].

Step 4: Synthesis of Methyl 1-Azabicyclo[2.2.2]octane-3-carboxylate

  • Hydrogenate the unsaturated ester from the previous step using Raney nickel as a catalyst[3].

Step 5: Synthesis of 3-Hydroxymethyl-3-quinuclidinol

  • Reduce the saturated ester using a suitable reducing agent, such as lithium aluminum hydride, to obtain the final product, 3-hydroxymethyl-3-quinuclidinol[2].

Protocol 2: Synthesis via Wittig Reaction and Hydroboration-Oxidation

An alternative approach involves a Wittig reaction on 3-quinuclidinone to introduce a methylene group, followed by hydroboration-oxidation to yield the primary alcohol.

Experimental Protocol:

Step 1: Synthesis of 3-Methylenequinuclidine

  • Prepare a phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF.

  • Add 3-quinuclidinone to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature.

  • The Wittig reaction will yield 3-methylenequinuclidinone[4][5][6][7].

Step 2: Synthesis of 3-Hydroxymethyl-3-quinuclidinol

  • Dissolve 3-methylenequinuclidinone in an anhydrous ether solvent (e.g., THF).

  • Add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Carefully add a solution of sodium hydroxide and hydrogen peroxide to the reaction mixture to effect the oxidation and work-up.

  • The resulting product is 3-hydroxymethyl-3-quinuclidinol.

Synthesis_of_3_Hydroxymethyl_3_quinuclidinol cluster_0 Protocol 1: Cyanohydrin Route cluster_1 Protocol 2: Wittig/Hydroboration Route A 3-Quinuclidinone B 3-Cyano-3-hydroxy-quinuclidine A->B NaCN, H2O C Methyl 3-Hydroxy-quinuclidine -3-carboxylate B->C MeOH, HCl D Methyl 1-Azabicyclo[2.2.2]oct- 2-ene-3-carboxylate C->D SOCl2 E Methyl 1-Azabicyclo[2.2.2]octane -3-carboxylate D->E H2, Raney Ni F 3-Hydroxymethyl-3-quinuclidinol E->F LiAlH4 G 3-Quinuclidinone H 3-Methylenequinuclidine G->H Ph3P=CH2 (Wittig Reaction) I 3-Hydroxymethyl-3-quinuclidinol H->I 1. BH3-THF 2. H2O2, NaOH

Caption: Synthetic routes to 3-hydroxymethyl-3-quinuclidinol.

Application in Drug Design and Discovery

Intermediate for the Antihistamine Mequitazine

3-Hydroxymethyl-3-quinuclidinol is a key intermediate in the synthesis of mequitazine, a second-generation antihistamine with H1 receptor antagonist activity[1]. Mequitazine is used for the treatment of various allergic conditions[2][8]. The synthesis involves the coupling of 3-hydroxymethyl-3-quinuclidinol with a phenothiazine derivative.

Mequitazine_Synthesis A 3-Hydroxymethyl-3-quinuclidinol C Mequitazine A->C Coupling Reaction B Phenothiazine B->C

Caption: Role of 3-hydroxymethyl-3-quinuclidinol in mequitazine synthesis.

Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The quinuclidine scaffold is a common feature in ligands for nicotinic acetylcholine receptors. The hydroxymethyl group at the C3 position can be derivatized to explore interactions with the receptor binding site. A study by E. M. T. Al-Mansouri et al. described the synthesis of ether and carbamate derivatives of 3-hydroxymethylquinuclidine and their evaluation as nicotinic ligands. Some of these derivatives showed high affinity for the α4β2 nAChR subtype and acted as partial agonists, suggesting their potential for development as therapeutics for CNS disorders[9].

Derivatization of the Hydroxymethyl Group: Esterification

The primary alcohol of 3-hydroxymethyl-3-quinuclidinol is a versatile functional group for derivatization. Esterification is a common strategy to introduce a wide range of substituents to probe structure-activity relationships.

Protocol: Steglich Esterification of 3-Hydroxymethyl-3-quinuclidinol

This protocol describes a general procedure for the esterification of 3-hydroxymethyl-3-quinuclidinol with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • 3-Hydroxymethyl-3-quinuclidinol

  • Carboxylic acid of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxymethyl-3-quinuclidinol (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester[10][11].

ReactantMolar RatioPurpose
3-Hydroxymethyl-3-quinuclidinol1Substrate
Carboxylic Acid1.1Acylating agent
DCC1.2Coupling agent
DMAP0.1Catalyst

Biological Evaluation of Derivatives

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of synthesized compounds for the histamine H1 receptor. It is a competitive binding assay using a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells)

  • [³H]-mepyramine (radioligand)

  • Test compounds (synthesized derivatives)

  • Mianserin (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of mianserin (for non-specific binding).

  • Add [³H]-mepyramine to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9][12][13].

Protocol: Calcium Flux Functional Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at the H1 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Histamine (agonist control)

  • Test compounds

  • Fluorescence plate reader with an integrated fluidic dispenser

Procedure:

  • Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for antagonist activity, pre-incubate the cells with the test compounds for a specified time.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add histamine (agonist) to the wells and monitor the change in fluorescence over time.

  • For agonist testing, add the test compounds directly to the dye-loaded cells and monitor the fluorescence change.

  • Analyze the data by calculating the change in fluorescence intensity. For antagonists, determine the shift in the histamine dose-response curve and calculate the pA2 value. For agonists, determine the EC50 value[9][10][14][15][16].

Drug_Discovery_Workflow A Synthesis of 3-Hydroxymethyl-3-quinuclidinol B Derivatization (e.g., Esterification) A->B C Library of Derivatives B->C D Biological Screening C->D E H1 Receptor Binding Assay (Affinity - Ki) D->E F Calcium Flux Assay (Function - EC50/IC50) D->F G Lead Compound Identification E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->B Iterative Design

Caption: Drug discovery workflow utilizing 3-hydroxymethyl-3-quinuclidinol.

Conclusion

3-Hydroxymethyl-3-quinuclidinol is a valuable and versatile building block in drug design and discovery. Its rigid bicyclic structure provides a well-defined scaffold for the spatial arrangement of pharmacophoric elements, while the C3-hydroxymethyl group offers a convenient point for chemical modification. The successful application of this intermediate in the synthesis of the antihistamine mequitazine and its exploration as a scaffold for novel nicotinic receptor ligands highlight its potential in developing new therapeutics. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and exploitation of this promising chemical entity in medicinal chemistry.

References

  • Al-Mansouri, E. M. T., et al. (2016). Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Medicinal Chemistry, 12(1), 84-95.
  • Biel, J. H., et al. (1971). U.S. Patent No. 3,598,825. Washington, DC: U.S.
  • EP0354301A2. (1990). Process for the preparation of quinuclidine-3-methanol.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular pharmacology, 61(2), 391-399.
  • Greenwald, R. B., et al. (1998). The Wittig Reaction. In Comprehensive Organic Synthesis II (pp. 1-34). Pergamon.
  • Guminski, Y., et al. (1999). An efficient synthesis of mequitazine.
  • Leurs, R., et al. (2002). The histamine H3 receptor: a new drug target for sleeping and waking disorders. Trends in pharmacological sciences, 23(9), 413-420.
  • Martinez-Mir, I., et al. (1988). Antihistaminic and anticholinergic activities of mequitazine in comparison with clemizole. Journal of pharmacy and pharmacology, 40(9), 655-656.
  • Milligan, G., et al. (1997). Agonist-induced, G protein-mediated, reversible and irreversible modifications of the human H1 histamine receptor. British journal of pharmacology, 120(7), 1123-1130.
  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147(S1), S127-S135.
  • Pertz, H. H., & Wermuth, C. G. (2006). Histamine H1-receptor antagonists. In Burger's medicinal chemistry and drug discovery. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Smit, M. J., et al. (1996). Constitutive activity of the human histamine H1 receptor.
  • US Patent 3,726,877. (1973). Amine-substituted 2-methylene 3-quinuclidinones.
  • US Patent 3,462,442. (1969).
  • US4925942A. (1990). Preparation of quinuclidine-3-methanol.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Hassner, A., & Stumer, C. (1994). Organic Syntheses Based on Name Reactions. Pergamon.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.

Sources

Application Notes & Protocols: Quinuclidine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholinergic Deficit and the Rise of Quinuclidine Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function.[1] A key pathological hallmark of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh) in brain regions critical for memory and learning.[2][3] The primary therapeutic strategy to manage AD symptoms has been to augment the remaining cholinergic activity by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4][5] By blocking these enzymes, cholinesterase inhibitors (ChEIs) increase the synaptic concentration and duration of action of ACh, thereby providing symptomatic relief.[1][2]

The quinuclidine ring, a bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry due to its rigid structure and basic nitrogen atom, which can be protonated at physiological pH to interact with key residues in biological targets.[6][7] Its structural features make it an excellent starting point for designing potent ChEIs.[6][8] Synthetic derivatives based on the quinuclidine core have demonstrated a wide spectrum of pharmacological activities, including potent anticholinesterase effects.[6][7] This document provides a detailed guide on the mechanism, structure-activity relationships (SAR), and experimental evaluation of quinuclidine-based cholinesterase inhibitors.

Mechanism of Action: Targeting the Cholinergic Synapse

AChE is a highly efficient serine hydrolase that terminates neurotransmission at cholinergic synapses by rapidly breaking down ACh.[9][10] The enzyme's active site contains a catalytic triad (Ser-His-Asp) and a peripheral anionic site (PAS). Many inhibitors are designed to interact with both sites to achieve high affinity and specificity.

Quinuclidine derivatives typically act as reversible inhibitors. The positively charged quaternary nitrogen of the quinuclidine moiety forms a cation-π interaction with the indole ring of a tryptophan residue (Trp84 in AChE) in the catalytic anionic site (CAS), anchoring the molecule.[11] Different substituents on the quinuclidine ring can then form additional interactions, such as hydrogen bonds or hydrophobic interactions, within the active site gorge, determining the inhibitor's potency and selectivity.[11]

cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (e.g., Trp279) CAS Catalytic Anionic Site (CAS) (e.g., Trp84) CAT Catalytic Triad (Ser200, His440, Glu327) Inhibitor Quinuclidine Derivative (Positively Charged Nitrogen) Inhibitor->PAS π-π Stacking (Optional, via substituents) Inhibitor->CAS Cation-π Interaction Inhibitor->CAT Blocks Substrate Access (Prevents ACh Hydrolysis)

Caption: Binding of a quinuclidine inhibitor to the AChE active site.

Structure-Activity Relationships (SAR)

Systematic modification of the quinuclidine scaffold has yielded crucial insights into the structural requirements for potent cholinesterase inhibition. Key relationships have been established:

  • N-Alkyl Chain Length: In monoquaternary derivatives, the length of the N-alkyl chain significantly influences inhibitory potency. Chains between 12 and 16 carbons often exhibit higher toxicity, potentially due to their surfactant-like properties.[6]

  • Bisquaternary Compounds: Linking two quinuclidine moieties with an alkyl chain (e.g., a C10 linker) can dramatically increase inhibitory potency for both AChE and BChE, often resulting in inhibition constants (Ki) in the nanomolar range.[6] This is likely due to the ability of these larger molecules to span and interact with both the catalytic and peripheral sites of the enzyme simultaneously.

  • Substituents at Position 3: The functional group at the 3-position of the quinuclidine ring is critical. Incorporating groups like hydroxyl (-OH) or oxime (=NOH) can modulate binding affinity and selectivity.[6] Carbamate moieties can also be introduced to create covalent inhibitors with a time-dependent inhibition profile.[7]

Table 1: Illustrative SAR Data for Quinuclidine Derivatives

Compound TypeLinker/ChainR Group (Position 3)TargetInhibition Potency (Kᵢ or IC₅₀)Selectivity
MonoquaternaryC12 Alkyl-OHAChEMicromolar (µM)[6]Low
MonoquaternaryC12 Alkyl-OHBChEMicromolar (µM)[6]Low
BisquaternaryC10 Alkyl-OHAChENanomolar (nM)[6]AChE/BChE
BisquaternaryC10 Alkyl-OHBChENanomolar (nM)[6]AChE/BChE
CarbamateN-Benzyl-OC(O)N(CH₃)₂AChEkᵢ ~10³ M⁻¹min⁻¹[7]None
CarbamateN-Benzyl-OC(O)N(CH₃)₂BChEkᵢ ~10³ M⁻¹min⁻¹[7]None

Application Note: Synthesis of N-Alkyl Quaternary Quinuclidines

The synthesis of N-alkyl monoquaternary derivatives is a straightforward and robust process, making this class of compounds highly accessible for screening and development. The protocol involves a standard quaternization reaction of a tertiary amine.

Causality Behind Experimental Choices:

  • Reactants: The starting material is a 3-substituted quinuclidine (e.g., commercially available quinuclidin-3-ol). The N-alkylation is achieved using an appropriate alkyl bromide. The length of the alkyl bromide is chosen based on the desired SAR exploration.

  • Solvent: Dry acetone is an excellent solvent for this Sₙ2 reaction as it is polar aprotic, effectively solvating the cation but not the nucleophile, thus accelerating the reaction rate.

  • Reaction Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the quaternization to proceed to completion. The resulting quaternary ammonium salt is often insoluble in acetone and precipitates out, simplifying purification.

Protocol: Synthesis of N-dodecyl-3-hydroxyquinuclidinium bromide

  • To a solution of quinuclidin-3-ol (1.0 eq) in dry acetone, add 1-bromododecane (1.2 eq).

  • Stir the reaction mixture under reflux for 24 hours.

  • Allow the mixture to cool to room temperature. The white precipitate of the product will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, dry acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure N-dodecyl-3-hydroxyquinuclidinium bromide.

  • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

(This is a generalized protocol based on procedures described in the literature.[6][7])

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is the gold standard for measuring cholinesterase activity and inhibition.[12] It is a rapid, reliable, and cost-effective colorimetric assay suitable for high-throughput screening.[13][14]

Principle of the Assay: The assay relies on the hydrolysis of the substrate acetylthiocholine (ATChI) by AChE to produce thiocholine.[14] This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[10][14] The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

start Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitor) setup Plate Setup (96-well) - Blanks - Controls (100% Activity) - Test Samples (Inhibitor) start->setup preincubate Pre-incubation (Buffer + AChE + DTNB + Inhibitor) 10 min @ 25°C setup->preincubate initiate Initiate Reaction (Add ATChI Substrate) preincubate->initiate measure Kinetic Measurement (Read Absorbance @ 412 nm) Every 60s for 10-15 min initiate->measure calculate Data Analysis - Calculate Rate (ΔAbs/min) - Determine % Inhibition measure->calculate end Determine IC50 calculate->end

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached. This pH is optimal for AChE activity.

  • AChE Solution (e.g., 0.1 U/mL): Dilute a stock solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer. Prepare fresh and keep on ice. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

  • ATChI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily as it is susceptible to hydrolysis.

  • Test Inhibitor Stock Solution (e.g., 10 mM in DMSO): Prepare a concentrated stock of the quinuclidine derivative in 100% DMSO. Subsequent serial dilutions should be made in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.

Assay Procedure (96-well Plate Format):

  • Plate Setup: In triplicate, add reagents to the wells of a clear, flat-bottom 96-well plate as described below.

    • Blank Wells: 150 µL Phosphate Buffer + 25 µL DTNB + 25 µL Inhibitor Solvent (e.g., Buffer with 1% DMSO).

    • Control Wells (100% Activity): 125 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB + 25 µL Inhibitor Solvent.

    • Test Wells: 125 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB + 25 µL of serially diluted Inhibitor solution.

  • Pre-incubation: Gently mix the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the ATChI solution to all wells to start the reaction. The final volume in each well will be 225 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm. Take readings every 60 seconds for 10-15 minutes.

Data Calculation:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance / minute) from the linear portion of the absorbance vs. time curve.

  • Correct for Blank: Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the rates of the control and test wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

Protocol 2: Kinetic Analysis of Inhibition

To fully characterize an inhibitor, it is essential to determine its half-maximal inhibitory concentration (IC₅₀), its inhibition constant (Kᵢ), and its mode of inhibition (e.g., competitive, non-competitive, or mixed).[15][16]

Determining IC₅₀:

  • Perform the Ellman's assay using a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Determining Kᵢ and Mode of Inhibition:

  • Perform the Ellman's assay at several fixed inhibitor concentrations, but for each inhibitor concentration, vary the substrate (ATChI) concentration.

  • Calculate the initial reaction rates (V) for each combination of inhibitor and substrate concentration.

  • Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V versus 1/[Substrate].

  • The pattern of the lines on the plot reveals the mode of inhibition. This analysis provides a deeper understanding of how the inhibitor interacts with the enzyme—whether it competes with the substrate for the active site or binds to a different site.[17]

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition a1 1/V a2 1/[S] a1->a2 a3 Lines intersect on Y-axis (Vmax unchanged, Km increases) b1 1/V b2 1/[S] b1->b2 b3 Lines intersect on X-axis (Km unchanged, Vmax decreases) c1 1/V c2 1/[S] c1->c2 c3 Lines intersect off-axes (Both Km and Vmax change)

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Conclusion and Future Perspectives

The quinuclidine scaffold is a validated and highly promising platform for the development of novel cholinesterase inhibitors.[6] The straightforward synthesis and robust in vitro evaluation methods described here provide a clear pathway for researchers to design, screen, and characterize new derivatives. Future work in this area will likely focus on optimizing blood-brain barrier permeability to improve CNS exposure, fine-tuning selectivity for AChE versus BChE to potentially reduce side effects, and exploring multi-target-directed ligand (MTDL) approaches where the quinuclidine core is combined with other pharmacophores to address the complex, multifaceted pathology of Alzheimer's disease.[7][18]

References

  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. (n.d.). Benchchem.
  • Farlow, M. (2003). A clinical overview of cholinesterase inhibitors in Alzheimer's disease. International Psychogeriatrics, 15(Suppl 1), 333-343.
  • Pohanka, M. (2011). Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy. Mini reviews in medicinal chemistry, 11(4), 303-11.
  • Farlow, M. (2005). A Clinical Overview of Cholinesterase Inhibitors in Alzheimer's Disease. International Psychogeriatrics, 15(S1), 333-343.
  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. (n.d.).
  • Seltzer, B. (2006). Cholinesterase inhibitors in the clinical management of Alzheimer's disease: importance of early and persistent treatment. Journal of international medical research, 34(4), 339-47.
  • Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. (n.d.). Benchchem.
  • Žunec, S., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International journal of molecular sciences, 24(8), 7498.
  • Kamal, M. A. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et biophysica acta, 1760(2), 200-6.
  • Abell, C. W., & Stavinoha, W. B. (1979). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. National Academies Press (US).
  • Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical pharmacology, 68(11), 2237-48.
  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & pharmaceutical bulletin, 18(8), 1145-7.
  • Zandkarimi, M., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. Molecules (Basel, Switzerland), 26(6), 1735.
  • Farlow, M. (2003). A Clinical Overview of Cholinesterase Inhibitors in Alzheimer's Disease. Cambridge University Press & Assessment.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
  • How do I screen for acetylcholinesterase activity? (2021). AAT Bioquest.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
  • Žunec, S., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Semantic Scholar.
  • Acetylcholinesterase Activity Assay Kit. (n.d.). Sigma-Aldrich.
  • Bosak, A., et al. (2005). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace.
  • Saunders, J., et al. (1988). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of medicinal chemistry, 31(3), 486-91.
  • Sterling, G. H., et al. (1991). Quaternary and tertiary quinuclidine derivatives as inhibitors of choline uptake. Journal of pharmaceutical sciences, 80(8), 785-9.
  • Synthesis and investigation of the cholinesterase inhibitory and antioxidant capacities of some novel N'-(quinolin-4. (2024). Semantic Scholar.
  • Szymański, P., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International journal of molecular sciences, 14(3), 5607-25.
  • Sternbach, L. H., & Kaiser, S. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 13, 293-339.
  • Bodnar, E. N., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of medicinal chemistry, 48(4), 905-8.
  • Korabecny, J., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules (Basel, Switzerland), 25(11), 2573.

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Application Notes & Protocols: The Morita-Baylis-Hillman Reaction Catalyzed by Quinuclidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Atom Economy in C-C Bond Formation

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, celebrated for its exceptional atom economy in forming a carbon-carbon bond between an activated alkene and a carbon electrophile, typically an aldehyde.[1][2] This organocatalytic transformation generates densely functionalized allylic alcohols, which are versatile building blocks for natural product synthesis and drug discovery.[3][4] While various nucleophilic catalysts, including tertiary amines and phosphines, can facilitate this reaction, quinuclidine has emerged as a particularly potent and effective catalyst.[5][6]

This guide provides an in-depth exploration of the quinuclidine-catalyzed MBH reaction. We will delve into the mechanistic rationale for quinuclidine's high reactivity, present detailed protocols for practical application, and offer field-proven insights for optimization and troubleshooting.

The Catalytic Role of Quinuclidine: Mechanism and Rationale

The efficacy of a catalyst in the MBH reaction is intrinsically linked to its nucleophilicity and basicity. Quinuclidine, a bicyclic tertiary amine, exhibits a superior catalytic activity that can be attributed to several key factors.

Expertise & Experience: The rigid, caged structure of quinuclidine minimizes steric hindrance around the nitrogen atom, making its lone pair of electrons highly accessible for nucleophilic attack. Furthermore, a direct correlation has been established between the basicity (pKₐ) of quinuclidine-based catalysts and their reactivity in the MBH reaction.[5][6][7] Quinuclidine, with a pKₐ of its conjugate acid around 11.3, is one of the most basic and therefore most active catalysts in this class.[5][6]

The currently accepted mechanism proceeds through the following catalytic cycle:[8]

  • Michael Addition: The catalytic cycle begins with a reversible nucleophilic 1,4-addition of quinuclidine to the electron-deficient alkene (Michael acceptor). This forms a zwitterionic enolate intermediate.[1][9]

  • Aldol Addition: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This key C-C bond-forming step results in a second zwitterionic intermediate, an alkoxide.

  • Proton Transfer & Elimination: A proton transfer step, often facilitated by a protic solvent or additive, neutralizes the alkoxide. Subsequent E2 or E1cb elimination of the quinuclidine catalyst regenerates the double bond, yielding the final allylic alcohol product and liberating the catalyst to re-enter the cycle.

The rate-determining step is often the proton transfer and elimination sequence. This is why the presence of a protic co-solvent like methanol can dramatically accelerate the reaction.[5][6]

MBH_Mechanism Figure 1: Catalytic Cycle of the Quinuclidine-Catalyzed MBH Reaction sub Aldehyde + Activated Alkene zwitter1 Zwitterionic Enolate (Intermediate 1) sub->zwitter1 1. Michael Addition (Quinuclidine Attack) cat Quinuclidine zwitter2 Zwitterionic Alkoxide (Intermediate 2) zwitter1->zwitter2 2. Aldol Addition (Attack on Aldehyde) product MBH Adduct (Allylic Alcohol) zwitter2->product 3. Proton Transfer & β-Elimination product->cat Catalyst Regeneration

Caption: Figure 1: Catalytic Cycle of the Quinuclidine-Catalyzed MBH Reaction.

Experimental Design and Optimization

The success of the MBH reaction depends on the careful selection of substrates, solvent, and reaction conditions. While the reaction is robust, understanding these parameters is key to achieving high yields and purity.

Substrate Scope
  • Aldehydes: A wide range of aromatic and aliphatic aldehydes are well-tolerated.[2] Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro-, cyano-, halo-substituted) typically react faster than those with electron-donating groups.[2][10]

  • Activated Alkenes (Michael Acceptors): Acrylates, acrylonitrile, vinyl ketones, and vinyl sulfones are common substrates.[5] Steric hindrance on the β-position of the alkene can significantly slow down or inhibit the reaction.

  • Aza-MBH Reaction: The reaction can be extended to imines (generated in situ or pre-formed) as the electrophile in the aza-Morita-Baylis-Hillman reaction, providing valuable α-methylene-β-amino carbonyl compounds.[1][11]

Reaction Conditions: A Comparative Overview

The choice of solvent and catalyst loading is critical. Protic solvents are generally preferred as they accelerate the crucial proton transfer step.[5][12]

ParameterTypical RangeRationale & Expert Insight
Catalyst QuinuclidineOffers high reactivity due to optimal basicity and low steric hindrance.[5][6]
Catalyst Loading 10–30 mol%Higher loading can increase reaction rate, but may complicate purification. 20 mol% is a good starting point.
Aldehyde 1.0–1.2 equiv.A slight excess of the aldehyde can help drive the reaction to completion.
Activated Alkene 1.0 equiv.Typically the limiting reagent.
Solvent Methanol, DMF, THF, or neatMethanol is often the optimal choice as it acts as a proton donor, accelerating the rate-limiting step.[5][12]
Temperature Room Temperature (20–25 °C)The reaction is typically run at ambient temperature. Exothermic reactions may require initial cooling.
Reaction Time 2 hours – 7 daysHighly dependent on the specific substrates. Monitor by TLC or GC-MS.

Detailed Experimental Protocol: A Representative Example

This protocol describes the reaction between 4-nitrobenzaldehyde and methyl acrylate, a classic example that proceeds efficiently.

Trustworthiness: This protocol is a self-validating system. Successful execution will yield a product with characteristic spectroscopic data and a distinct melting point, confirming the efficacy of the catalytic system.

Materials and Reagents
  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Methyl acrylate (1.2 mmol, 103.3 mg, 108 µL)

  • Quinuclidine (0.2 mmol, 22.2 mg)

  • Methanol (ACS Grade, 2.0 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151.1 mg) and quinuclidine (22.2 mg).

  • Solvent and Reagent Addition: Add methanol (2.0 mL) to the flask and stir until all solids are dissolved. To this solution, add methyl acrylate (108 µL) dropwise at room temperature.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent. The starting aldehyde is UV active and the product will appear as a new, more polar spot. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane (15 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford the pure MBH adduct, methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate, as a pale yellow solid.

Workflow Figure 2: General Experimental Workflow for the MBH Reaction A 1. Reagent Preparation (Aldehyde, Alkene, Quinuclidine) B 2. Reaction Setup (Dissolve in Methanol) A->B Combine C 3. Reaction Monitoring (TLC / GC-MS) B->C Stir at RT D 4. Aqueous Work-up (Extraction & Washing) C->D Upon Completion E 5. Purification (Column Chromatography) D->E Isolate Crude F 6. Product Analysis (NMR, MS, IR) E->F Isolate Pure

Sources

Pharmacological Profiling of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Derivatives: A Guide to Muscarinic Receptor Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction to a Privileged Scaffold

The 1-azabicyclo[2.2.2]octane, or quinuclidine, ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its rigid conformational framework and the strategic placement of a basic nitrogen atom. This unique topology allows for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with a multitude of biological targets.[1] Derivatives of this scaffold, particularly those based on 3-quinuclidinol, have been instrumental in developing ligands for cholinergic receptors.[2] The focus of this guide, 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol and its related analogues, represents a class of compounds with significant potential for modulating the activity of muscarinic acetylcholine receptors (mAChRs).

These derivatives are key building blocks in the synthesis of compounds targeting mAChRs, particularly as M1 and M3 receptor agonists and antagonists.[3][4] The ability to selectively modulate these receptors is of high therapeutic interest for treating a range of conditions, including neurodegenerative disorders like Alzheimer's disease, psychiatric conditions, cardiovascular diseases, and Sjögren's syndrome.[2][3]

This application note provides a comprehensive, technically-grounded guide for the pharmacological profiling of these derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for determining receptor affinity and functional potency at muscarinic receptor subtypes.

The Target Family: Muscarinic Acetylcholine Receptors (mAChRs)

A thorough pharmacological evaluation requires a deep understanding of the target. The mAChRs are a family of five G-protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine.[5] A critical feature that dictates the experimental approach is their differential coupling to intracellular G-protein signaling cascades.[5]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and readily measurable signal.

  • M2 and M4 Receptors: These subtypes predominantly couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This bifurcation in signaling is the foundational logic for selecting appropriate functional assays.

mAChR_Signaling Figure 1: Major Signaling Pathways of Muscarinic Receptors cluster_M1M3M5 M1, M3, M5 Subtypes cluster_M2M4 M2, M4 Subtypes M135 Acetylcholine / Derivative binds to M1, M3, or M5 Gq Gαq/11 Activation M135->Gq couples to PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular [Ca2+] IP3_DAG->Ca_Release leads to M24 Acetylcholine / Derivative binds to M2 or M4 Gi Gαi/o Activation M24->Gi couples to AC Adenylyl Cyclase (AC) Inhibition Gi->AC cAMP ↓ Intracellular [cAMP] AC->cAMP

Caption: Figure 1: Major Signaling Pathways of Muscarinic Receptors.

A Validated Workflow for Pharmacological Profiling

A systematic, tiered approach is essential for efficiently characterizing a library of novel compounds. The workflow should progress from broad affinity screening to detailed functional characterization and subtype selectivity analysis. This ensures that resources are focused on the most promising candidates.

Profiling_Workflow Figure 2: Experimental Workflow for Compound Profiling cluster_binding Tier 1: Affinity Assessment cluster_selectivity Tier 2: Selectivity Profiling cluster_function Tier 3: Functional Characterization synthesis Test Compound (Quinuclidinol Derivative) binding_assay Protocol 4.1 Radioligand Binding Assay synthesis->binding_assay binding_data Determine Affinity (Ki) at primary target (e.g., M3) binding_assay->binding_data selectivity_panel Binding Assays vs. M1, M2, M4, M5 Receptors binding_data->selectivity_panel Active compounds (Ki < 1µM) functional_assay Protocol 4.2 Functional Assay (e.g., Ca2+) binding_data->functional_assay Active compounds selectivity_data Calculate Subtype Selectivity Ratios selectivity_panel->selectivity_data final_analysis Comprehensive Profile: Affinity, Potency, Selectivity, Structure-Activity Relationship (SAR) selectivity_data->final_analysis agonist_mode Agonist Mode (Determine EC50 & Emax) functional_assay->agonist_mode antagonist_mode Antagonist Mode (Determine IC50 & pA2) functional_assay->antagonist_mode agonist_mode->final_analysis antagonist_mode->final_analysis

Caption: Figure 2: Experimental Workflow for Compound Profiling.

Core Protocols: Step-by-Step Methodologies

The following protocols are designed to be self-validating by including necessary controls and standards, ensuring the trustworthiness of the generated data.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ Determination)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity radiolabeled ligand.

  • Scientific Principle: The law of mass action governs the binding of ligands to receptors. In a competitive binding assay, an unlabeled test compound competes with a constant concentration of a radiolabeled ligand ('radioligand') for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value can be converted to the equilibrium dissociation constant (Kᵢ), a true measure of affinity, using the Cheng-Prusoff equation. This method is a gold standard for characterizing ligand-receptor interactions.[6][7]

  • Materials & Reagents:

    • Receptor Source: Commercially available membrane preparations from cells (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. Typical concentration: 0.5-1.0 nM.

    • Non-Specific Binding (NSB) Control: Atropine (10 µM) or another high-affinity unlabeled antagonist.

    • Test Compounds: this compound derivatives, prepared as 10 mM stock solutions in DMSO and serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Scintillation Cocktail: E.g., Ultima Gold™.

    • Hardware: 96-well plates, GF/B glass fiber filter mats, cell harvester, liquid scintillation counter.

  • Step-by-Step Methodology:

    • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + atropine), and test compound competition (radioligand + serially diluted test compound).

    • Reagent Addition: To each well, add 50 µL of assay buffer, 25 µL of the appropriate test compound dilution (or buffer/atropine for controls), and 25 µL of diluted membrane preparation (typically 10-20 µg protein/well).

    • Initiate Reaction: Add 25 µL of [³H]-NMS solution to all wells to start the binding reaction. The final assay volume is 125 µL.

    • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

    • Termination & Harvesting: Terminate the reaction by rapid filtration using a cell harvester. Wash the wells and filter mat 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

    • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

  • Data Analysis & Interpretation:

    • Calculate Specific Binding: Specific Binding (B_spec) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition: For each test compound concentration, calculate: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

  • Quantitative Data Summary (Example):

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)M3 Selectivity (vs. M2)
Derivative A15.2250.58.1189.325.630.9-fold
Derivative B189.795.4102.345.1150.80.93-fold
Atropine (Ref)1.12.01.51.81.31.3-fold
Protocol: Functional Assay for Potency (EC₅₀/IC₅₀) - Calcium Mobilization

This assay measures a compound's ability to either stimulate (agonist) or inhibit (antagonist) the Gq/11 signaling pathway by quantifying changes in intracellular calcium. It is ideal for profiling activity at M1, M3, and M5 receptors.

  • Scientific Principle: Cells expressing Gq-coupled receptors respond to agonist stimulation with a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[5] This change can be measured using fluorescent dyes whose emission intensity is proportional to [Ca²⁺]ᵢ. By measuring the fluorescence change in response to different concentrations of a test compound, one can determine its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist. To measure antagonism, cells are pre-incubated with the test compound before being challenged with a known agonist; the compound's ability to inhibit the agonist's response reveals its antagonist potency (IC₅₀).

  • Materials & Reagents:

    • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).

    • Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.

    • Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Reference Agonist: Carbachol or Acetylcholine.

    • Reference Antagonist: Atropine.

    • Hardware: Black, clear-bottom 96- or 384-well cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells into assay plates at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.

    • Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C, allowing the dye to enter the cells.

    • Wash: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

    • Assay Execution (on fluorescence plate reader):

      • Agonist Mode: a. Place the cell plate and a compound plate (containing serial dilutions of test compounds and carbachol) into the instrument. b. Establish a baseline fluorescence reading for ~10-20 seconds. c. The instrument adds the compounds to the cell plate. d. Continue reading fluorescence for ~90-120 seconds to capture the peak calcium response.

      • Antagonist Mode: a. Pre-incubate the dye-loaded cells with serial dilutions of the test compounds (or atropine) for 15-20 minutes. b. Place the cell plate and an agonist plate (containing carbachol at its EC₈₀ concentration) into the instrument. c. Establish a baseline, then add the EC₈₀ carbachol challenge. d. Read fluorescence for ~90-120 seconds.

  • Data Analysis & Interpretation:

    • Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline reading.

    • Agonist Mode Analysis: Normalize the data with 0% response being buffer and 100% being the maximal response to the reference agonist (carbachol). Plot the normalized response vs. log concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the reference agonist).

    • Antagonist Mode Analysis: Normalize the data with 100% response being the signal from the EC₈₀ agonist challenge and 0% being the buffer control. Plot the normalized response vs. log concentration of the antagonist and fit to determine the IC₅₀ . The IC₅₀ can be used in the Schild equation to determine the pA₂, a measure of antagonist affinity.

  • Quantitative Data Summary (Example):

CompoundAgonist EC₅₀ (nM)Agonist Eₘₐₓ (%)Antagonist IC₅₀ (nM)
Derivative A>10,000<512.5
Derivative C85.278>10,000
Carbachol (Ref)50.1100N/A
Atropine (Ref)N/AN/A2.1

References

  • The Advanced Synthesis Applications of (R)-(-)-3-Quinuclidinol in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (n.d.). PubMed.
  • Muscarinic Acetylcholine Receptor Phosphorylation Assays. (n.d.). 7TM Antibodies.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal.
  • Potential Therapeutic Targets for Quinuclidine Compounds: An In-depth Technical Guide. (2025). Benchchem.
  • Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. (n.d.). ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested solutions to help you navigate this multi-step synthesis successfully.

Introduction: The Target Molecule

This compound is a valuable building block in medicinal chemistry, often serving as a rigid scaffold in the design of ligands for various receptors. Its synthesis, while conceptually straightforward, involves sensitive reagents and intermediates that require careful handling and optimization to achieve high yields and purity. The most common route involves the base-catalyzed hydroxymethylation of 3-quinuclidinone. This guide focuses on troubleshooting this key transformation and the prerequisite synthesis of its precursor.

Synthetic Overview

The overall pathway typically begins with the formation of the quinuclidine core, followed by the crucial C-C bond formation at the C3 position.

G cluster_0 Part 1: 3-Quinuclidinone Synthesis cluster_1 Part 2: Hydroxymethylation A Piperidine-4-carboxylate Derivatives B N-Alkylation A->B C Dieckmann Condensation B->C D Hydrolysis & Decarboxylation C->D E 3-Quinuclidinone D->E F 3-Quinuclidinone G Base-Catalyzed Enolate Formation F->G H Reaction with Formaldehyde G->H I Aqueous Work-up H->I J 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol I->J

Caption: General two-part synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My hydroxymethylation reaction shows no conversion of the starting 3-quinuclidinone. What is the most common cause?

A: The most frequent issue is insufficient basicity or deactivation of the base. This reaction requires the formation of an enolate from 3-quinuclidinone, which is a reversible and often unfavorable equilibrium. Ensure your base (e.g., potassium carbonate, sodium methoxide) is fresh and anhydrous. The presence of excess water, often from using aqueous formaldehyde solutions without accounting for it, can quench the base and inhibit enolate formation.

Q2: I'm observing a significant amount of a white, insoluble polymer in my reaction flask. What is it and how can I prevent it?

A: You are likely observing the polymerization of formaldehyde into paraformaldehyde. This is especially common under basic conditions and at elevated temperatures. To mitigate this, use a source of monomeric formaldehyde if possible (e.g., by cracking paraformaldehyde immediately before use) or add the formaldehyde solution slowly to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C) to keep its instantaneous concentration low.

Q3: The final product is highly soluble in water, making extraction difficult. What is the best isolation strategy?

A: Due to the two hydroxyl groups and the tertiary amine, the product has high water solubility. Standard extraction with solvents like ethyl acetate or dichloromethane can be inefficient. The best approach is often continuous liquid-liquid extraction with a suitable solvent (e.g., chloroform) over an extended period. Alternatively, after initial extractions, salting out the aqueous layer by saturating it with NaCl or K₂CO₃ can decrease the product's aqueous solubility, allowing for further recovery.

Q4: What are the critical safety precautions for this synthesis?

A: Formaldehyde is a primary hazard. It is a known carcinogen, a sensitizer, and is highly irritating to the eyes, skin, and respiratory tract.[1][2][3] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Dieckmann condensation often uses strong, air-sensitive bases like potassium tert-butoxide, which must be handled under an inert atmosphere.[4][5]

In-Depth Troubleshooting Guide

This section is organized by common problem areas encountered during the synthesis.

Problem Area 1: Synthesis of 3-Quinuclidinone Precursor

The quality of the starting 3-quinuclidinone is paramount for the success of the subsequent step. Issues often trace back to the Dieckmann condensation and decarboxylation.[6][7]

SymptomPossible CauseRecommended Solution
Low yield from Dieckmann Condensation 1. Wet Reagents/Solvent: The strong base (e.g., KOtBu) is quenched by water. 2. Inefficient Mixing: The reaction can become a thick, gelatinous slurry, preventing efficient stirring.[5]1. Flame-dry all glassware. Use anhydrous solvents. Handle the base under an inert atmosphere (N₂ or Ar). 2. Use a robust overhead mechanical stirrer. Adding a co-solvent like an alcohol can sometimes improve fluidity, but must be done carefully to avoid side reactions.[5]
Incomplete Decarboxylation 1. Incorrect pH: The hydrolysis and decarboxylation step requires strong acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄).[4] 2. Insufficient Reaction Time/Temperature: The reaction may be slow.1. Ensure the pH is strongly acidic (pH < 1) during the reflux. 2. Monitor the reaction by TLC or GC. Ensure vigorous reflux is maintained for the recommended time (often several hours).[4]
Difficulty Isolating 3-Quinuclidinone Product is a volatile solid: The free base can sublime under high vacuum. It is also quite polar.After basifying the aqueous solution post-decarboxylation, extract thoroughly with a chlorinated solvent like chloroform. Dry the organic extracts and remove the solvent carefully on a rotary evaporator without excessive heating. Purification by sublimation is a viable option.[4]
Problem Area 2: The Hydroxymethylation Reaction

This is the most critical and often problematic step. Success hinges on controlling the delicate balance between enolate formation and side reactions.

G Start Reaction Outcome: Low Yield or Failure Q1 Is starting material (3-quinuclidinone) consumed? Start->Q1 Q2 Is a white polymer (paraformaldehyde) present? Q1->Q2 Yes Sol1 Problem: No/Poor Enolate Formation - Check base quality (anhydrous) - Ensure stoichiometry is correct - Reduce water content from CH₂O soln. Q1->Sol1 No Q3 Are there multiple spots on TLC other than product? Q2->Q3 No Sol2 Problem: Formaldehyde Polymerization - Lower reaction temperature (0-5 °C) - Add formaldehyde solution slowly - Use freshly cracked paraformaldehyde Q2->Sol2 Yes Sol3 Problem: Multiple Additions/Side Rxns - Use only a slight excess of CH₂O (1.1-1.2 eq) - Lower reaction temperature - Shorten reaction time Q3->Sol3 Yes Sol4 Problem: Product Isolation - Saturate aqueous layer with salt - Use continuous liquid-liquid extraction - Check pH during workup Q3->Sol4 No Success Consult Purification Guide Sol1->Success Sol2->Success Sol3->Success Sol4->Success G cluster_side Side Reaction Ketone 3-Quinuclidinone Enolate Enolate Intermediate Ketone->Enolate + Base - HB⁺ Enolate->Ketone + HB⁺ - Base Adduct Alkoxide Adduct Enolate->Adduct + CH₂O (Electrophile) (Rate-Determining Step) Formaldehyde Formaldehyde (CH₂O) Product Final Diol Product Adduct->Product + H₂O (Protonation during workup) Base Base (e.g., K₂CO₃) ProtonSource Proton Source (H₂O) Formaldehyde2 2 x CH₂O Cannizzaro Cannizzaro Products (Methanol + Formate) Formaldehyde2->Cannizzaro + Base

Caption: Core reaction mechanism and key side reaction.

Common Issues & Solutions:

  • Low Conversion:

    • Cause: As mentioned in the FAQs, ineffective deprotonation is the primary culprit. The alpha-protons of 3-quinuclidinone are not exceptionally acidic.

    • Solution: Switch to a stronger base system if weak bases fail. For example, moving from K₂CO₃ to NaH or LDA (though this may require cryogenic temperatures and stricter inert conditions). Titrate your base to confirm its activity.

  • Formation of Cannizzaro Byproducts:

    • Cause: Under basic conditions, formaldehyde (which has no α-protons) can undergo a disproportionation reaction with itself (the Cannizzaro reaction) to yield methanol and formate. [8]This consumes both formaldehyde and the base.

    • Solution: Keep the temperature low and the concentration of formaldehyde minimal at any given moment by adding it dropwise. This favors the desired bimolecular reaction with the enolate over the undesired reaction between two formaldehyde molecules.

  • Multiple Hydroxymethylations:

    • Cause: If the product, this compound, still possesses an enolizable proton and the conditions are forcing enough, a second addition of formaldehyde is possible.

    • Solution: Use a carefully controlled stoichiometry, typically with only a small excess of formaldehyde (e.g., 1.1 equivalents). Avoid high temperatures and prolonged reaction times after the starting material is consumed.

Problem Area 3: Purification

The high polarity of the final product makes its purification challenging.

SymptomPossible CauseRecommended Solution
Oily product that won't crystallize 1. Residual Solvent: Trapped water or extraction solvent. 2. Inorganic Salt Contamination: Salts from the workup carried over. 3. Presence of Byproducts: Contamination with starting material or side products.1. Dry the product under high vacuum for an extended period. A gentle warming can help, but beware of sublimation. 2. Dissolve the crude product in a minimal amount of hot alcohol (e.g., isopropanol) and filter off any insoluble salts. 3. Proceed to chromatography.
Product streaks badly on silica gel chromatography Highly Polar/Basic Nature: The tertiary amine and diol functionalities interact very strongly with the acidic silica gel, leading to poor peak shape and recovery.1. Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5-1%) to your mobile phase (e.g., DCM/Methanol). 2. Switch Stationary Phase: Use a less acidic support like neutral alumina or consider reverse-phase chromatography if the product is soluble in appropriate solvents.

Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride (Adapted from literature)[4][6]
  • Dieckmann Condensation: To a mechanically stirred suspension of potassium tert-butoxide (1.2 eq.) in anhydrous toluene (10 mL/g of ester) under a nitrogen atmosphere, add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 eq.) in anhydrous toluene dropwise at reflux.

  • Maintain reflux for 3-4 hours after the addition is complete. The mixture will become a thick slurry.

  • Cool the reaction to room temperature and cautiously quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Hydrolysis & Decarboxylation: Separate the aqueous layer and heat it to reflux for 6-8 hours. CO₂ evolution should be observed. Monitor the disappearance of the intermediate keto-ester by TLC.

  • Cool the solution and concentrate it under reduced pressure to obtain the crude 3-quinuclidinone hydrochloride salt. This can be purified by recrystallization from ethanol/ether.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-quinuclidinone (1.0 eq., free base or from the neutralized HCl salt) in a suitable solvent like methanol or water.

  • Add potassium carbonate (1.5 eq.) and cool the mixture to 0-5 °C in an ice bath.

  • Formaldehyde Addition: To the stirred suspension, add a 37% aqueous solution of formaldehyde (1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of 3-quinuclidinone by GC-MS or TLC (Note: TLC visualization may require a specific stain like permanganate).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol, if used. Dilute with water and saturate the aqueous phase with solid potassium carbonate.

  • Extraction: Extract the aqueous phase repeatedly with chloroform (e.g., 5 x 50 mL). For best results, use a continuous liquid-liquid extractor overnight.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from acetone or isopropanol) or chromatography as described above.

References

  • Redlich, A., et al. (2012). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. International Journal of Organic Chemistry, 2, 262-266. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • Organic Syntheses. (n.d.). 3-Quinuclidinone hydrochloride. Organic Syntheses Procedure. [Link]

  • ATSDR - CDC. (2014). Medical Management Guidelines for Formaldehyde. Toxic Substance Portal. [Link]

  • Public Health England. (2017). Formaldehyde: toxicological overview. GOV.UK. [Link]

  • Flexner, S. (1901). THE TOXIC EFFECTS OF FORMALDEHYDE AND FORMALIN. Journal of Experimental Medicine, 6(1), 147-164. [Link]

  • Google Patents. (n.d.).
  • Bentham Science. (n.d.). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxymethyl-3-quinuclidinol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QM-20260114 Version: 1.0 Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-hydroxymethyl-3-quinuclidinol. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important bicyclic diol. The core challenge in this synthesis is the nucleophilic addition of a hydroxymethyl anion equivalent to the sterically hindered carbonyl group of 3-quinuclidinone. This guide provides an in-depth analysis of plausible synthetic routes, troubleshooting for common experimental issues, and detailed protocols to facilitate successful optimization.

The synthesis of 3-hydroxymethyl-3-quinuclidinol begins with the precursor 3-quinuclidinone, which can be prepared via a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[1][2] The primary transformation involves the formation of a new carbon-carbon bond at the C3 position to introduce a hydroxymethyl group, followed by the conversion of the carbonyl to a hydroxyl group. This guide will focus on two primary strategies: the Grignard reaction and the Reformatsky reaction.

Part 1: Plausible Synthetic Pathways & Mechanistic Overview

The selection of a synthetic route is governed by factors such as reagent availability, scalability, and desired purity. Below, we outline the most common and effective approaches.

Pathway A: Grignard Reaction with Formaldehyde Equivalents

The Grignard reaction is a powerful tool for C-C bond formation.[3][4] Due to the gaseous nature of formaldehyde, a more convenient, protected formaldehyde equivalent is typically used. A common choice is the addition of a Grignard reagent derived from a halomethyl ether, followed by acidic workup.

Mechanism:

  • Grignard Reagent Formation: An organomagnesium halide (Grignard reagent) is prepared from a suitable precursor, such as methoxymethyl chloride (MOM-Cl).

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 3-quinuclidinone.

  • Hydrolysis/Deprotection: Acidic workup protonates the resulting alkoxide and cleaves the methoxymethyl ether to yield the final diol product.

Grignard_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis MOM-Cl Methoxymethyl Chloride Grignard MOM-MgCl (Grignard Reagent) MOM-Cl->Grignard THF Mg Mg metal Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Quinuclidinone 3-Quinuclidinone Quinuclidinone->Intermediate Final_Product 3-Hydroxymethyl- 3-quinuclidinol Intermediate->Final_Product H₃O⁺ workup

Caption: Grignard reaction pathway for synthesis.

Pathway B: The Reformatsky Reaction

The Reformatsky reaction offers an alternative to the Grignard reaction and is known for its tolerance of other functional groups.[5][6][7] It involves the reaction of an α-halo ester with a ketone in the presence of metallic zinc.[8] Subsequent reduction of the resulting ester yields the desired diol.

Mechanism:

  • Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-haloacetate (e.g., ethyl bromoacetate) to form an organozinc reagent (a zinc enolate).[7][8]

  • Aldol-type Addition: The zinc enolate adds to the carbonyl group of 3-quinuclidinone to form a β-hydroxy ester.[6]

  • Reduction: The ester group of the β-hydroxy ester is reduced (e.g., with LiAlH₄) to the corresponding primary alcohol, yielding the final product.

Reformatsky_Pathway cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Addition cluster_2 Step 3: Reduction Haloester Ethyl Bromoacetate Enolate Reformatsky Reagent (Zinc Enolate) Haloester->Enolate Toluene, I₂ (cat.) Zn Zinc dust Zn->Enolate BetaHydroxyEster β-Hydroxy Ester Intermediate Enolate->BetaHydroxyEster Quinuclidinone 3-Quinuclidinone Quinuclidinone->BetaHydroxyEster Final_Product 3-Hydroxymethyl- 3-quinuclidinol BetaHydroxyEster->Final_Product 1. LiAlH₄ 2. H₂O workup

Caption: Reformatsky reaction pathway for synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

General Issues & Low Conversion

Q: My reaction shows very low conversion, and I am recovering mostly unreacted 3-quinuclidinone. What are the likely causes?

A: This is a common issue, often stemming from several factors:

  • Reagent Inactivity: Both Grignard and Reformatsky reagents are highly sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried overnight and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. For the Reformatsky reaction, the zinc dust must be activated. This can be achieved by stirring with a catalytic amount of iodine or 1,2-dibromoethane in the reaction solvent until the color dissipates before adding the reactants.[6]

  • Steric Hindrance: The carbonyl group in 3-quinuclidinone is sterically hindered by the bicyclic ring structure. This can significantly slow down the rate of nucleophilic attack.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C or gentle reflux in THF). Extend the reaction time and monitor progress carefully using TLC or GC-MS. Using a less sterically bulky nucleophile, if applicable, can also help.

  • Poor Reagent Formation: The initial step of forming the organometallic reagent may have failed.

    • Solution (Grignard): Initiation can be sluggish. Try adding a small crystal of iodine, gently warming the flask, or crushing the magnesium turnings in situ with a dry stirring rod to expose a fresh surface.[3]

    • Solution (Reformatsky): Ensure the zinc is of high purity and has been properly activated. The reaction is often initiated by gentle heating.

Side Product Formation

Q: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What are these side products?

A: Side product formation can complicate purification and reduce yield. Common culprits include:

  • Enolization of 3-Quinuclidinone: The protons alpha to the carbonyl are acidic. A strong, sterically hindered base (which Grignard reagents can be) can deprotonate the ketone, forming an enolate that does not react further with the nucleophile.

    • Solution: Perform the addition at lower temperatures (e.g., 0°C or -78°C) to favor nucleophilic addition over deprotonation. Add the ketone solution slowly to a solution of the pre-formed nucleophile.

  • Wurtz-type Coupling (Grignard): The Grignard reagent can couple with unreacted alkyl halide. This is particularly prevalent at higher temperatures and concentrations.[3]

    • Solution: Ensure slow addition of the alkyl halide during Grignard formation to maintain a low concentration. Avoid excessive heating.

  • Over-reduction (Reformatsky Pathway): If using a powerful reducing agent like LiAlH₄ to reduce the intermediate ester, it's possible to reduce other functional groups if reaction conditions are not controlled. However, in this specific molecule, this is less of a concern. Incomplete reduction is more likely.

    • Solution: Ensure a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents for an ester) and that the reaction is allowed to proceed to completion.

Purification Challenges

Q: My reaction appears successful, but I am struggling to isolate the final product. It seems to be highly water-soluble. How can I improve my purification?

A: The target molecule, 3-hydroxymethyl-3-quinuclidinol, is a diol with a tertiary amine, making it highly polar and likely water-soluble, especially in its protonated form.

  • Workup Procedure:

    • Problem: During acidic workup, the quinuclidine nitrogen becomes protonated, forming a salt that partitions into the aqueous layer.

    • Solution: After the initial quench, make the aqueous layer basic (pH > 10) with a strong base like NaOH or K₂CO₃ to ensure the amine is in its free base form.[9] This will make the product more soluble in organic solvents.

  • Solvent Extraction:

    • Problem: Common solvents like diethyl ether or ethyl acetate may not be polar enough to efficiently extract the diol.

    • Solution: Use a more polar solvent system for extraction, such as a mixture of chloroform/isopropanol or repeated extractions with chloroform.[10][11] Continuous liquid-liquid extraction can be highly effective for very water-soluble products.

  • Chromatography:

    • Problem: The polar product streaks or does not move from the baseline on standard silica gel columns.

    • Solution: Use a more polar mobile phase. A common system for amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). Alternatively, use alumina (basic or neutral) as the stationary phase, which can be better for basic compounds. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is also an excellent option.

Troubleshooting_Logic Start Experiment Start Problem Low Conversion / No Reaction Start->Problem SideProducts Side Products Observed Problem->SideProducts No CheckReagent Check Reagent Activity: - Anhydrous conditions? - Metal activated? Problem->CheckReagent Yes PurificationIssue Low Isolated Yield SideProducts->PurificationIssue No CheckEnolization Minimize Enolization: - Lower reaction temp? - Slow addition? SideProducts->CheckEnolization Yes CheckWorkup CheckWorkup PurificationIssue->CheckWorkup Yes Success High Yield & Purity CheckConditions Optimize Conditions: - Increase temperature? - Extend reaction time? CheckReagent->CheckConditions CheckConditions->SideProducts CheckEnolization->PurificationIssue CheckWorkup->Success

Caption: Troubleshooting logic for synthesis optimization.

Part 3: Experimental Protocols & Data

The following are generalized, representative protocols. Researchers must adapt these to their specific laboratory conditions and scale. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Grignard Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of Argon or Nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of methoxymethyl chloride (1.1 eq) in anhydrous THF. Add a small portion of the halide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine and warm gently. Once initiated, add the remaining halide solution dropwise at a rate that maintains gentle reflux. After addition, stir for 1 hour.

  • Addition to Ketone: Cool the Grignard solution to 0°C. Dissolve 3-quinuclidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl. Add 2M HCl and stir for 2 hours to effect deprotection. Transfer to a separatory funnel, wash the organic layer with brine. Make the combined aqueous layers basic (pH 11-12) with 6M NaOH and extract three times with Chloroform/Isopropanol (3:1).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Alumina, DCM/MeOH/NH₄OH gradient).

Protocol 2: Reformatsky Reaction & Reduction
  • Setup: In a flame-dried, three-necked flask under Argon, add activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous toluene.

  • Reaction Initiation: Add a solution of 3-quinuclidinone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene. Heat the mixture to 90°C and stir for 2-4 hours, monitoring by TLC for the disappearance of the ketone.[7]

  • Workup (Part 1): Cool the reaction to 0°C and add water. Filter the suspension and extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude β-hydroxy ester.

  • Reduction: Dissolve the crude ester in anhydrous THF and add this solution dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Part 2): Cautiously quench the reaction at 0°C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. Filter the resulting granular solid and wash thoroughly with THF.

  • Purification: Concentrate the filtrate and purify as described in the Grignard protocol.

Table 1: Summary of Reaction Parameters
ParameterPathway A: GrignardPathway B: ReformatskyKey Considerations
Nucleophile Source Methoxymethyl ChlorideEthyl BromoacetateAvailability and handling precautions.
Metal Reagent Magnesium TurningsActivated Zinc DustActivation of zinc is critical.
Solvent Anhydrous THF/EtherAnhydrous Toluene/THFSolvent must be strictly anhydrous.
Temperature 0°C to RT (Addition)90°C (Addition)Lower temp for Grignard minimizes side reactions.
Number of Steps 1 (Synthetic)2 (Synthetic)Reformatsky requires a separate reduction step.
Key Intermediate Magnesium Alkoxideβ-Hydroxy EsterIntermediate isolation is not typical for Grignard.
Workup pH Acidic, then BasicNeutral, then BasicBasification is crucial for product extraction.

References

  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions.Organic Chemistry: An Indian Journal, 14(3):127.
  • Reformatsky Reaction. (n.d.). Thermo Fisher Scientific.
  • Grignard Reaction and Hydroxymethylation. (n.d.).
  • Reform
  • Reform
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal.
  • Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis. (n.d.). BenchChem.
  • Daeniker, H. U., & Grob, C. A. (1964). 3-Quinuclidone hydrochloride.Organic Syntheses, 44, 86.
  • Aaron, H. S., et al. (1969). U.S. Patent No. 3,464,997.U.S.
  • 3-Quinuclidone. (2023). In Wikipedia.
  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • (+-)-3-Quinuclidinol. (n.d.). PubChem.
  • Syntheses of 3-quinuclidinol. (2008). Sciencemadness Discussion Board.
  • 3-quinuclidinol synthesis?. (2006). Sciencemadness Discussion Board.
  • Quinuclidines. (n.d.). Fisher Scientific.
  • Zhang, Z. J., et al. (2013). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR.Organic Letters, 15(19), 4917-4919.
  • Rowbotham, J. S., et al. (2021). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor.
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • 3-Quinuclidinone hydrochloride synthesis. (n.d.). ChemicalBook.
  • Ramadas, C., et al. (2018). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol.Zenodo.
  • (R)-(-)-3-Quinuclidinol synthesis. (n.d.). ChemicalBook.
  • Preparation method of (R) -and (S) -3-quinuclidinol. (2022).
  • Almirall, S. A., et al. (2013). Stereoselective production of (R)-3-quinuclidinol.

Sources

Technical Support Center: Purification of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key bicyclic amino alcohol in high purity. The inherent polarity and structural complexity of this molecule can present unique challenges during purification. This resource aims to address these issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common precursor is 3-quinuclidinone. Incomplete reduction can leave unreacted starting material. If the synthesis involves protection/deprotection steps, byproducts from these stages can also be present. Side reactions, such as over-alkylation if the hydroxymethyl group is introduced via formaldehyde, can also lead to impurities.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often due to residual solvent, the presence of impurities that inhibit lattice formation, or using a suboptimal solvent system. First, ensure all reaction solvents are thoroughly removed under high vacuum. If it remains an oil, attempting a solvent-antisolvent crystallization is a good strategy. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add an antisolvent (e.g., diethyl ether, ethyl acetate, or hexane) until persistent turbidity is observed. Warming the solution slightly and then allowing it to cool slowly can promote crystal growth. Seeding with a previously obtained crystal, if available, can also be effective.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. Due to the polar and basic nature of the compound, a polar mobile phase, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, is necessary. For example, a mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 89:10:1) on silica gel plates can provide good separation. Staining with potassium permanganate or iodine can be used for visualization if the compound is not UV-active. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]

Q4: Is this compound stable during purification?

A4: Generally, this compound is a stable compound under standard purification conditions. However, like many amines, it can be sensitive to strong oxidizing agents. It is also a diol, and care should be taken to avoid conditions that could lead to unwanted side reactions of the hydroxyl groups, such as prolonged exposure to strong acids or high temperatures in the presence of reactive species.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor.

  • The isolated crystalline product is pure, but the overall recovery is poor.

Root Causes and Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Suboptimal Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound has high solubility even at low temperatures, significant losses will occur.1. Solvent Screening: Test a variety of solvents and solvent mixtures. Good candidates for this polar molecule include acetone, ethyl acetate, and isopropanol.[3][4] 2. Solvent/Antisolvent System: If a single solvent is not effective, use a binary system. Dissolve the crude material in a minimal amount of a "good" solvent (e.g., methanol) and titrate with a "poor" solvent (e.g., diethyl ether) until the solution becomes cloudy. Warm to redissolve and then cool slowly.
Cooling Rate Too Fast Rapid cooling promotes the formation of small, often impure crystals and can trap impurities. It also doesn't allow for complete crystallization from the solution.1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Placing the flask in a Dewar filled with warm water can help control the cooling rate. 2. Refrigeration: Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal recovery.
Premature Crystallization If the solution is too concentrated, the product may crystallize out before impurities have been effectively excluded.1. Adjust Concentration: Use slightly more solvent to ensure the compound is fully dissolved at the boiling point of the solvent. 2. Hot Filtration: If solids are present in the hot solution, perform a hot filtration to remove insoluble impurities before allowing the solution to cool.
Problem 2: Product Co-elutes with Impurities During Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows overlapping spots for the product and one or more impurities.

  • The final product after solvent evaporation is not pure.

Root Causes and Solutions:

Diagram: Troubleshooting Column Chromatography

G cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome start Problem: Co-elution of Product and Impurities check_tlc Re-evaluate TLC Conditions start->check_tlc adjust_mobile_phase Adjust Mobile Phase Polarity check_tlc->adjust_mobile_phase If separation is poor add_modifier Add a Modifier (e.g., Triethylamine) check_tlc->add_modifier If tailing is observed change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_tlc->change_stationary_phase If silica is not effective gradient_elution Implement Gradient Elution adjust_mobile_phase->gradient_elution For closely eluting spots success Improved Separation and Pure Product adjust_mobile_phase->success add_modifier->success change_stationary_phase->success gradient_elution->success

Caption: A workflow for troubleshooting co-elution issues in column chromatography.

Potential Cause Scientific Explanation Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent is not optimized to achieve differential migration of the product and impurities on the stationary phase.1. Systematic TLC Analysis: Before running the column, systematically test different mobile phase compositions (e.g., varying ratios of dichloromethane/methanol or ethyl acetate/hexane). Aim for a retention factor (Rf) of ~0.3 for the product. 2. Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to resolve compounds with similar Rf values.
Tailing of the Amine The basic nitrogen atom in the quinuclidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and tailing, which causes overlap with impurities.1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide into the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]
Inadequate Stationary Phase Silica gel may not be the optimal stationary phase for separating the specific impurities present.1. Try Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds. 2. Reversed-Phase Chromatography: If the impurities are significantly less polar than the product, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) can be very effective.
Column Overloading Applying too much crude material to the column relative to the amount of stationary phase will exceed the column's separation capacity.1. Rule of Thumb: As a general guideline, use a mass ratio of stationary phase to crude material of at least 30:1 for difficult separations. 2. Dry Loading: For better resolution, dissolve the crude material in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

Experimental Protocols

Protocol 1: Recrystallization from Acetone

This protocol is based on a common method for purifying related quinuclidinol compounds.[3][4]

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot acetone while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase. A typical mobile phase for this compound would be a mixture of dichloromethane and methanol, with 0.5% triethylamine added to prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram: General Purification Workflow

G cluster_purification Purification Method cluster_analysis Purity Analysis crude Crude Product recrystallization Recrystallization crude->recrystallization If solid chromatography Column Chromatography crude->chromatography If oil or complex mixture tlc TLC recrystallization->tlc chromatography->tlc hplc HPLC / GC tlc->hplc For quantitative check nmr NMR hplc->nmr For structural confirmation pure_product Pure Product nmr->pure_product

Caption: Decision workflow for the purification and analysis of this compound.

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.). SSRG International Journal of Applied Chemistry. [Link]

  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. (2014). Revue Roumaine de Chimie, 59(11-12), 1069-1075. [Link]

  • CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography. (2015).

Sources

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important bicyclic diol, a valuable building block in pharmaceutical synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes?

Answer:

Low yield is the most common issue in this synthesis. The root cause often lies in a delicate balance of reaction conditions required for a multi-step, one-pot transformation. The primary factors include:

  • Suboptimal Base Concentration or Type: The reaction requires a base strong enough to generate the enolate of 3-quinuclidinone but mild enough to avoid excessively catalyzing the self-condensation (Cannizzaro reaction) of formaldehyde. Calcium hydroxide [Ca(OH)₂] is often preferred as it provides low hydroxide ion concentration, minimizing side reactions.

  • Incorrect Stoichiometry: A significant excess of formaldehyde is required to drive the reaction through two hydroxymethylation steps and the final reduction. A molar ratio of at least 3:1 of formaldehyde to 3-quinuclidinone is recommended.

  • Formaldehyde Polymerization: Using aqueous formaldehyde (formalin) can introduce excess water, and the formaldehyde can polymerize into paraformaldehyde, reducing its availability. Depolymerizing paraformaldehyde in situ or using a high-quality formalin source is crucial.

  • Insufficient Reaction Time or Temperature: This cascade reaction requires time. Initial aldol additions may be relatively fast, but the subsequent crossed-Cannizzaro reduction can be slow. Ensure the reaction is monitored over an adequate period (often 12-24 hours) at a moderately elevated temperature (e.g., 50-70°C) to ensure completion.

Troubleshooting Steps:

  • Optimize Base: If using strong bases like NaOH or KOH, consider switching to Ca(OH)₂ or Ba(OH)₂. If yields are still low, perform a screen of base equivalents.

  • Adjust Reagent Ratio: Increase the molar equivalents of formaldehyde. A common starting point is 3 to 4 equivalents.

  • Manage Formaldehyde Source: If using paraformaldehyde, ensure the reaction mixture is heated sufficiently to cause depolymerization. Consider adding a small amount of the base initially to aid this process before adding the bulk.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of intermediates (mono- and bis-hydroxymethylated ketones) and the final diol product. The reaction is complete only when the starting ketone is fully consumed.

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

Answer:

The formation of side products is a direct consequence of the complex reaction mechanism. Key impurities include:

  • 3-Hydroxy-2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one: This is the intermediate after the first aldol addition. Its presence indicates an incomplete reaction.

  • 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one: This is the intermediate after the second aldol addition, before the final reduction. Its accumulation suggests the crossed-Cannizzaro step is the rate-limiting step.

  • Formate Salts (e.g., Calcium Formate): This is the oxidized byproduct of formaldehyde from the Cannizzaro reaction. While easily removed during aqueous workup, its excessive formation indicates that formaldehyde is being consumed by non-productive pathways.[1][2]

  • Methanol: Also a byproduct of the Cannizzaro reaction.

Minimization Strategies:

  • Control Temperature: Running the reaction at too high a temperature can accelerate the Cannizzaro reaction of formaldehyde with itself. Maintain a moderate temperature (50-70°C).

  • Ensure Proper Mixing: The reaction is often heterogeneous, especially with Ca(OH)₂. Vigorous stirring is essential to ensure consistent base availability and prevent localized "hot spots" of high base concentration.

  • Controlled Addition: Consider adding the 3-quinuclidinone solution slowly to the formaldehyde/base slurry. This maintains a high concentration of formaldehyde relative to the ketone enolate, favoring the desired reaction pathway.

Impurity StructureCommon Name/DescriptionReason for Formation

Mono-hydroxymethylated ketoneIncomplete reaction; first aldol addition product.

Bis-hydroxymethylated ketoneIncomplete reaction; second aldol addition product. Reduction step has not occurred.
(HCOO)₂CaCalcium FormateByproduct from the crossed-Cannizzaro reduction step.[1][2]
Q3: The purification of the final product is difficult, leading to significant material loss. What is a robust purification strategy?

Answer:

The target molecule is a polar, water-soluble diol with a basic nitrogen atom, which complicates purification.

  • Challenges:

    • High Polarity: Makes extraction from aqueous layers difficult.

    • Low Volatility: Prevents simple distillation.

    • Chromatography Issues: Tends to streak on standard silica gel due to the basic amine.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and filter to remove the insoluble base (e.g., Ca(OH)₂). Acidify the filtrate with HCl to a pH of ~2-3. This protonates the quinuclidine nitrogen, making it more water-soluble and allowing for the extraction of any non-polar organic impurities with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification and Extraction: Adjust the aqueous layer to a pH of >11 with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine. The product is now in its free-base form.

  • Continuous or Repeated Extraction: The diol has significant water solubility. Use a continuous liquid-liquid extractor with a solvent like chloroform or a 9:1 DCM/isopropanol mixture for the best results. Alternatively, perform multiple (10-15) batch extractions with the same solvent system.

  • Crystallization: The crude product obtained after solvent evaporation can often be purified by crystallization. A solvent system like hot methanol, ethanol, or acetone can be effective. Cool slowly to promote the formation of well-defined crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the diol?

Answer:

The synthesis is a classic example of a tandem reaction sequence known as the Tollens condensation .[3] It proceeds through three main stages under basic conditions:

  • First Hydroxymethylation (Aldol Addition): The base abstracts an α-proton from 3-quinuclidinone to form an enolate. This enolate then acts as a nucleophile, attacking a molecule of formaldehyde.

  • Second Hydroxymethylation: The resulting β-hydroxy ketone still has one α-proton. The process repeats: deprotonation forms a new enolate, which attacks a second molecule of formaldehyde.

  • Reduction (Crossed-Cannizzaro Reaction): The intermediate, a ketone with no α-protons, cannot enolize further. A third molecule of formaldehyde is attacked by a hydroxide ion. The resulting intermediate transfers a hydride (H⁻) to the ketone's carbonyl carbon, reducing it to the final alcohol. The formaldehyde is oxidized to formic acid (or its conjugate base, formate).[1][4]

This final hydride transfer step is characteristic of the Cannizzaro reaction, where an aldehyde without α-hydrogens disproportionates into an alcohol and a carboxylic acid. Here, it's a "crossed" version where formaldehyde reduces a different carbonyl compound.[5][6]

G cluster_0 Stage 1: First Hydroxymethylation cluster_1 Stage 2: Second Hydroxymethylation cluster_2 Stage 3: Crossed-Cannizzaro Reduction A 3-Quinuclidinone B Enolate Formation (+ OH⁻) A->B C Aldol Addition (+ CH₂O) B->C D Mono-hydroxymethyl Ketone Intermediate C->D E Enolate Formation (+ OH⁻) D->E F Aldol Addition (+ CH₂O) E->F G Bis-hydroxymethyl Ketone Intermediate F->G H Hydride Transfer (from CH₂O/OH⁻) G->H I Final Product (Diol) H->I J Formate (Byproduct) H->J

Caption: Reaction mechanism for diol synthesis.

Q2: What is the optimal source of formaldehyde?

Answer:

Both formalin (a 37% aqueous solution of formaldehyde) and paraformaldehyde (a solid polymer) can be used, but they have different practical implications.

  • Paraformaldehyde: Often preferred in lab-scale synthesis. It is a solid, making it easier to weigh accurately. It acts as a slow-release source of formaldehyde as it depolymerizes under the reaction conditions. This can help maintain a steady, low concentration of monomeric formaldehyde, potentially reducing side reactions like self-condensation.

  • Formalin: The industrial standard. It is cheaper and easier to handle on a large scale. However, it contains significant amounts of water and methanol (as a stabilizer), which can affect the reaction equilibrium and solvent properties. Ensure you use a high-quality source to avoid introducing impurities.

For yield optimization, starting with paraformaldehyde is recommended.

Q3: What are the critical safety precautions for this synthesis?

Answer:

  • Formaldehyde Handling: Formaldehyde is a known carcinogen and a potent irritant. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Base Handling: The reaction uses strong bases. Handle solid bases and their solutions with care to avoid chemical burns.

  • Reaction Exotherm: The reaction can be exothermic, especially during the initial addition and depolymerization steps. Use a water bath or oil bath to control the temperature and avoid runaway reactions.

Section 3: Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices for this type of transformation.

G prep 1. Reagent Preparation - 3-Quinuclidinone HCl -> Free Base - Weigh Paraformaldehyde & Ca(OH)₂ setup 2. Reaction Setup - Charge reactor with H₂O, Paraformaldehyde, Ca(OH)₂ - Stir and heat to 50°C prep->setup addition 3. Substrate Addition - Dissolve 3-Quinuclidinone in H₂O - Add solution dropwise to reactor setup->addition reaction 4. Reaction - Heat to 60-70°C - Monitor by TLC/LC-MS (12-24h) addition->reaction workup 5. Workup & Extraction - Cool and filter solids - Acidify, wash with DCM - Basify aqueous layer - Extract product with CHCl₃ reaction->workup purify 6. Purification - Dry combined organic layers (Na₂SO₄) - Concentrate under vacuum - Recrystallize from Methanol/Acetone workup->purify

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a flask, add water, 3.5 equivalents of paraformaldehyde, and 1.5 equivalents of calcium hydroxide.

  • Reaction Initiation:

    • Heat the slurry to 50°C with vigorous stirring to initiate the depolymerization of paraformaldehyde.

  • Substrate Addition:

    • Dissolve 1.0 equivalent of 3-quinuclidinone in a minimal amount of warm water.

    • Add this solution dropwise to the reaction slurry over 30 minutes.

  • Reaction Monitoring:

    • Increase the temperature to 60-70°C and maintain for 12-24 hours.

    • Monitor the reaction's progress by TLC (e.g., 90:10:1 DCM/Methanol/NH₄OH) until the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction to room temperature and filter off the insoluble salts.

    • Adjust the pH of the filtrate to ~2-3 with concentrated HCl. Wash with DCM (2x).

    • Adjust the aqueous layer to pH >11 with 50% NaOH solution.

    • Extract the aqueous layer repeatedly (10-15 times) with chloroform or a suitable solvent mixture.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent (e.g., hot methanol) to yield the pure diol.

References

  • The Science Snail. (2024). The Tollens Condensation. Available at: [Link]

  • Wikipedia. (2023). Diol. Available at: [Link]

  • GeeksforGeeks. (2023). Tollens Test. Available at: [Link]

  • Tutoroot. (2024). What is Tollens Test and Tollens Reagent? Available at: [Link]

  • Quora. (2020). How does the Tollens reagent react with formaldehyde? Available at: [Link]

  • Wikipedia. (2024). Formaldehyde. Available at: [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Available at: [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

  • University of Liverpool Repository. (n.d.). A thesis submitted for the degree of Doctor of Philosophy. Available at: [Link]

  • Online Chemistry Notes. (2021). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Available at: [Link]

  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Available at: [Link]

  • Vedantu. (n.d.). In crossed cannizzaro reactions between formaldehyde. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable tertiary alcohol building block. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations.

Overview of Synthetic Strategies

The synthesis of this compound typically commences from the readily available starting material, 3-quinuclidinone. The primary challenge lies in the stereoselective and high-yielding addition of a hydroxymethyl group (-CH₂OH) to a sterically hindered ketone. Two principal synthetic routes are commonly considered, each with a unique set of advantages and potential pitfalls.

Synthetic_Routes cluster_0 Route 1: Cyanohydrin Formation & Reduction cluster_1 Route 2: Direct Hydroxymethylation Start 3-Quinuclidinone NodeA1 Step 1: Cyanohydrin Formation (e.g., NaCN, H₂O) Start->NodeA1 NodeB1 1,2-Addition of Formaldehyde Equivalent (e.g., Formalin, Base) Start->NodeB1 NodeA2 Step 2: Esterification (e.g., HCl, MeOH) NodeA1->NodeA2 NodeA3 Step 3: Dehydration (e.g., SOCl₂) NodeA2->NodeA3 NodeA4 Step 4: Hydrogenation (e.g., Raney Ni, H₂) NodeA3->NodeA4 NodeA5 Step 5: Reduction (e.g., LiAlH₄) NodeA4->NodeA5 End 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol NodeA5->End NodeB1->End

Caption: Primary synthetic pathways to this compound.

Route 1: Troubleshooting the Cyanohydrin Pathway

This multi-step synthesis is often favored for its control and scalability, despite its length.[1][2] However, each step presents unique challenges that can impact overall yield and purity.

Q1: My cyanohydrin formation (Step 1) is slow and gives a poor yield. What's going wrong?

Answer: The addition of cyanide to 3-quinuclidinone to form 3-cyano-3-hydroxy-quinuclidine is a reversible equilibrium reaction. Low yield is typically traced back to two factors: reaction temperature and pH.

  • Causality (Thermodynamics): The cyanohydrin formation is an exothermic process. At elevated temperatures, the equilibrium shifts back towards the starting materials (Le Chatelier's principle), leading to decomposition of the product.[2]

  • Causality (Kinetics & pH): The reaction requires nucleophilic cyanide (CN⁻) to attack the carbonyl carbon. In acidic conditions, the cyanide is protonated to HCN, which is a much weaker nucleophile. Conversely, strongly basic conditions can promote side reactions. The reaction is typically performed in an aqueous solution of an alkali metal cyanide with the 3-quinuclidinone acid addition salt.[1]

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature between 15-25°C. Cooling is essential, especially during the initial addition of the cyanide solution.[1][2]

  • Monitor pH: Ensure the pH of the reaction mixture remains slightly alkaline to favor the presence of the CN⁻ nucleophile without inducing base-catalyzed side reactions.

  • Reaction Time: Allow sufficient time for the equilibrium to be established. A reaction time of 1-5 hours is generally recommended, followed by prompt workup to isolate the cyanohydrin.[2]

Troubleshooting_Cyanohydrin Start Low Yield of Cyanohydrin? Temp Is Reaction Temperature > 25°C? Start->Temp Reversible Equilibrium favors starting materials. Product is decomposing. Temp->Reversible Yes pH Is pH acidic? Temp->pH No Cool Action: Cool reaction to 15-25°C. Use an ice bath during addition. Reversible->Cool HCN Cyanide is protonated to HCN (poor nucleophile). pH->HCN Yes Time Is reaction time < 1 hour? pH->Time No AdjustpH Action: Ensure slightly alkaline conditions to maintain CN⁻ concentration. HCN->AdjustpH EquilibriumTime Equilibrium not reached. Time->EquilibriumTime Yes IncreaseTime Action: Increase reaction time to 1-5 hours. EquilibriumTime->IncreaseTime

Caption: Decision tree for troubleshooting low cyanohydrin yield.

Q2: During the esterification of the cyanohydrin (Step 2), my product is impure, and the yield is lower than the reported 68%. Why?

Answer: This step is highly sensitive to the presence of water. The goal is to convert the nitrile into a methyl ester via an iminoether intermediate by reacting the carefully dried cyanohydrin with anhydrous methanol and hydrogen chloride gas.[1][2]

  • Causality (Reaction Mechanism): The reaction proceeds through a Pinner reaction mechanism. HCl protonates the nitrile nitrogen, making the carbon susceptible to attack by methanol, forming an iminoether hydrochloride. This intermediate is then hydrolyzed under controlled conditions to the desired methyl ester.

  • Side Reaction (Hydrolysis): If water is present during the initial formation of the iminoether, it can compete with methanol as the nucleophile or hydrolyze the intermediate directly to the corresponding carboxylic acid or amide, which are undesired byproducts.[2] The patent explicitly states that the 3-cyano-3-hydroxy-quinuclidine should be carefully dried to a water content below 0.1%.[2]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry the starting cyanohydrin under vacuum.

    • Use anhydrous methanol (distilled from magnesium turnings or purchased as anhydrous grade).

    • Ensure the hydrogen chloride gas is dry.

  • Staged Water Addition: Do not introduce water until the iminoether formation is complete (typically confirmed by monitoring the reaction, e.g., by IR spectroscopy to see the disappearance of the nitrile peak). The subsequent hydrolysis to release the ester should be a distinct, separate step.[2]

  • Temperature Control: The initial introduction of HCl gas into methanol is highly exothermic. Pre-cool the methanol solution to maintain control and prevent pressure buildup or side reactions.

Q3: What are the key challenges in the dehydration, hydrogenation, and final reduction steps (Steps 3-5)?

Answer: These final steps involve transforming the hydroxy ester into the target molecule.

  • Dehydration (Step 3): Reacting the hydroxy ester with thionyl chloride forms methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate.[1]

    • Side Reaction: Overheating or prolonged reaction times can lead to charring and polymerization. Excess thionyl chloride should be removed by distillation after the reaction is complete.[1]

  • Hydrogenation (Step 4): The unsaturated ester is hydrogenated, typically using Raney nickel as a catalyst.[1]

    • Side Reaction: A key challenge is preventing hydrolysis of the ester group under the reaction conditions. The patent highlights the successful use of Raney nickel in water at mild temperatures (20-100°C) and pressures (1-15 bar) to avoid this.[1] Using a stronger acid or base catalyst could lead to saponification.

  • Reduction (Step 5): The final ester is reduced to the primary alcohol.

    • Incomplete Reaction: Insufficient reducing agent (e.g., LiAlH₄, NaBH₄) will result in residual ester.

    • Workup Issues: Careful quenching of the reaction is critical, especially when using powerful hydrides like LiAlH₄, to prevent accidents and ensure the product can be cleanly isolated.

Route 2: Troubleshooting Direct Hydroxymethylation

This route appears simpler, but controlling the reactivity of formaldehyde is a significant challenge. The reaction involves the base-catalyzed addition of formaldehyde to the α-carbon of the ketone.

Q1: My direct reaction of 3-quinuclidinone with formaldehyde is producing a complex mixture of products. What are the likely side reactions?

Answer: The direct addition of formaldehyde under basic conditions is prone to several competing and sequential reactions that contaminate the desired product.

  • Cannizzaro Reaction: Formaldehyde has no α-hydrogens and, under strong basic conditions, can undergo a disproportionation reaction with itself to produce formic acid and methanol. This consumes the reagent and complicates the pH of the medium.

  • Polymerization: Formaldehyde readily polymerizes in aqueous and alcoholic solutions to form paraformaldehyde (a solid) or other oligomers, reducing the concentration of monomeric formaldehyde available for the reaction.

  • Multiple Additions (Tollens Reaction): If there are multiple acidic protons alpha to the carbonyl, multiple hydroxymethylation events can occur. While 3-quinuclidinone has two equivalent α-carbons, the initial product is a tertiary alcohol. However, depending on the conditions, other complex aldol-type condensations can occur.

  • Retro-Aldol Reaction: The initial addition product can revert to the starting materials, especially if the reaction is heated, further complicating the product mixture.

Troubleshooting Protocol & Optimization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base in a catalytic amount to minimize the Cannizzaro reaction. Bases like potassium tert-butoxide or LDA might offer better control than NaOH or KOH.

  • Formaldehyde Source: Use a freshly prepared solution of monomeric formaldehyde (e.g., by cracking paraformaldehyde) or a protected formaldehyde equivalent to ensure a controlled concentration.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic 1,2-addition product and suppress side reactions like the Cannizzaro and retro-aldol reactions.

  • Solvent: Use an anhydrous aprotic solvent like THF or diethyl ether to prevent water-mediated side reactions.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CFavors kinetic product, minimizes side reactions.
Base Catalytic, non-nucleophilicReduces Cannizzaro reaction and self-condensation.
Solvent Anhydrous aprotic (e.g., THF)Prevents water-mediated side reactions.
Formaldehyde Monomeric or protected equivalentEnsures controlled concentration and reactivity.

General Purification and Analysis

Q1: What is the recommended method for purifying the final product, this compound?

Answer: The final product is a polar, crystalline solid. A combination of extraction and recrystallization is typically effective.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) using a base like NaOH or K₂CO₃ to ensure the quinuclidine nitrogen is deprotonated, making the product soluble in organic solvents.

  • Solvent Extraction: Extract the product from the aqueous layer using a suitable organic solvent. Due to the product's polarity, multiple extractions with solvents like chloroform, dichloromethane, or a mixture of THF/ethyl acetate may be necessary.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system. A good starting point would be a polar solvent like acetone, isopropanol, or an ethyl acetate/hexane mixture.

Q2: What are the expected analytical signatures for the final product?

Answer: Confirmation of the structure should be performed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the bicyclic core protons. The key signal will be a singlet for the newly introduced -CH₂OH protons. The absence of a signal for an aldehyde proton (around 9-10 ppm) or ester group (around 3.7 ppm for -OCH₃) would indicate a complete reaction.

  • ¹³C NMR: The spectrum should show the presence of a new quaternary carbon (C3) and a new methylene carbon (-CH₂OH, typically around 60-70 ppm).

  • Mass Spectrometry (MS): For ESI-MS in positive ion mode, expect to see the [M+H]⁺ ion corresponding to the molecular weight of the product (C₈H₁₅NO₂ = 157.21 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the two hydroxyl groups. The absence of a strong C=O stretch (around 1700-1750 cm⁻¹) from the starting ketone is a key indicator of reaction completion.

References

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

  • Götz, J., Kleffner, H. W., Orth, W., Rapp, B., & Weiss, W. (1990). U.S. Patent No. 4,925,942. Washington, DC: U.S.
  • Rutgerswerke AG. (1990). EP0354301A2 - Process for the preparation of quinuclidine-3-methanol.
  • Frackenpohl, J., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry, 65(13), 3982–3996.

  • LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Formaldehyde. Medical Management Guidelines. [Link]

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Technical Support Center: 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues you may encounter during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its rigid bicyclic structure and bifunctional nature, containing both a primary and a tertiary alcohol. However, these same functional groups, along with the tertiary amine inherent to the quinuclidine core, can be susceptible to degradation under certain experimental conditions. Understanding these potential stability issues is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a refrigerator (+2 to +8 °C) or freezer (-20 °C), protected from light and moisture. The quinuclidine core is hygroscopic and can absorb atmospheric moisture, which may affect its stability and reactivity.

Q2: I've noticed my solid compound has changed color/consistency over time. What could be the cause?

A2: A change in the physical appearance of the solid could indicate degradation. This might be due to slow oxidation of the tertiary amine or alcohols, particularly if the compound has been exposed to air and light over an extended period.[1][2] It is recommended to perform an analytical check (e.g., TLC, LC-MS, or NMR) to assess the purity before use.

Q3: What solvents are recommended for preparing stock solutions?

A3: The choice of solvent depends on the intended application. For short-term storage, aprotic solvents like DMSO or DMF are generally suitable. If aqueous solutions are required, it is best to prepare them fresh. The stability of the compound in protic solvents like methanol or ethanol may be lower, and the pH of aqueous solutions should be carefully controlled.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Tertiary alcohols can undergo dehydration at elevated temperatures, especially under acidic conditions, to form alkenes.[3][4][5] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues and offers step-by-step guidance for troubleshooting.

Issue 1: Unexpected Side Products or Low Yield in Reactions

You are performing a reaction where this compound is a starting material, and you observe unexpected spots on TLC/LC-MS or obtain a lower than expected yield of your desired product.

Potential Causes and Solutions:

  • Degradation of the Starting Material: The stability of your starting material may be compromised.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, always check the purity of your this compound using a suitable analytical method (TLC, LC-MS, or ¹H NMR).

      • Proper Storage: Ensure the compound has been stored correctly (see FAQ Q1).

      • Fresh Solutions: Prepare fresh solutions of the compound for each experiment, especially if using protic or aqueous solvents.

  • In-situ Degradation During the Reaction: The reaction conditions themselves might be causing the compound to degrade.

    • Troubleshooting Steps:

      • pH Control: The tertiary amine in the quinuclidine ring can influence the local pH. If your reaction is sensitive to pH, consider using a buffer. The stability of β-amino alcohols can be pH-dependent.[6][7]

      • Temperature Control: As mentioned, avoid excessive heat to prevent dehydration of the tertiary alcohol.[3][4][5]

      • Exclusion of Air: The tertiary amine and alcohol moieties can be susceptible to oxidation.[1][2][8] If your reaction is performed at elevated temperatures or for an extended period, consider running it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of a New, More Polar Spot on TLC After Storing a Solution

You have prepared a solution of this compound in a solvent like methanol or chloroform and after a few days, you notice a new, more polar spot on the TLC plate.

Potential Cause and Solution:

  • N-Oxidation: The tertiary amine of the quinuclidine ring is susceptible to oxidation to form the corresponding N-oxide.[8] N-oxides are significantly more polar than the parent amine, which would explain the new, lower Rf spot on a normal-phase TLC.

    • Troubleshooting Workflow:

      • Characterization: Attempt to characterize the new spot by LC-MS. The N-oxide will have a mass 16 units higher than the parent compound.

      • Prevention:

        • Store solutions under an inert atmosphere.

        • Use freshly prepared solutions.

        • Avoid prolonged exposure to light, which can sometimes promote oxidation.

Issue 3: Formation of a Less Polar Impurity During an Acid-Catalyzed Reaction

You are performing a reaction under acidic conditions and notice the formation of a new, less polar impurity.

Potential Cause and Solution:

  • Dehydration of the Tertiary Alcohol: Tertiary alcohols are prone to elimination of water under acidic conditions to form an alkene.[3][4][5][9] This would result in a less polar compound.

    • Troubleshooting Workflow:

      • Characterization: Analyze the reaction mixture by GC-MS or LC-MS to identify the mass of the impurity. The dehydrated product will have a mass 18 units lower than the starting material.

      • Prevention:

        • Use milder acidic conditions if possible.

        • Lower the reaction temperature.

        • Reduce the reaction time.

Potential Degradation Pathways

The following diagram illustrates the two most likely degradation pathways for this compound based on its chemical structure.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Stability Assessment by Forced Degradation

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed.[10][11][12][13][14]

Objective: To identify potential degradation products and sensitive conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60 °C.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for 24 hours.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate to ensure good peak shape) is a good starting point.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

  • If using an MS detector, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.

G cluster_stress Apply Stress Conditions (24h) start Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxid Oxidative (3% H₂O₂) start->oxid thermal Thermal (60 °C) start->thermal control Control (RT, Dark) start->control prep Sample Preparation (Neutralization, Dilution) acid->prep base->prep oxid->prep thermal->prep control->prep analysis HPLC-UV/MS Analysis prep->analysis data Data Interpretation (% Degradation, Peak Purity) analysis->data

Caption: Workflow for a forced degradation study.

Summary of Storage and Handling Conditions

ConditionSolid StateSolution (Aprotic, e.g., DMSO)Solution (Aqueous)
Temperature +2 to +8 °C or -20 °C+2 to +8 °C (short-term)Prepare fresh
Atmosphere Tightly sealed containerInert gas overlay recommendedPrepare fresh and use immediately
Light Protect from lightProtect from lightProtect from light
pH (Aqueous) N/AN/ANeutral to slightly basic recommended

References

  • Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395-402. [Link]

  • BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Determining 3-Quinuclidinol Concentration in Drug Substances. BenchChem Technical Guides.
  • Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395-402. [Link]

  • Oxford Academic. (n.d.). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]

  • Waser, M., et al. (2014). Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. Organic Letters, 16(15), 4006-4009. [Link]

  • Peeters, Z., et al. (2016). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 592, A121. [Link]

  • BenchChem. (2025). Exploring Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], Hydrochloride. BenchChem Technical Guides.
  • CK-12 Foundation. (n.d.). Why is a tertiary alcohol more reactive?. CK-12 Flexi. [Link]

  • ACS Publications. (2018). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 8(11), 10736-10775. [Link]

  • Royal Society of Chemistry. (2015). A simple and rapid UPLC-ESI-MS/MS method for the simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods, 7(18), 7644-7651. [Link]

  • BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. BenchChem Technical Guides.
  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences Resources. [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 6(1), 1-9. [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]

  • Zaims Pharma. (2025). Forced Degradation Studies for API Selection. Zaims Pharma Blog.
  • ResearchGate. (2025). Photostability of N@C. Request PDF.
  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Pharmaceutical Technology. (2014). Early Efforts Identify Unstable APIs. Pharmaceutical Technology, 38(7). [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol. BenchChem Technical Guides.
  • Fiveable. (n.d.). Tertiary Alcohol Definition. Fiveable AP Chemistry. [Link]

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  • Royal Society of Chemistry. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 22(2), 247-251. [Link]

  • Wikipedia. (n.d.). Potassium dichromate. [Link]

  • Royal Society of Chemistry. (2011). Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions. Chemical Communications, 47(30), 8569-8571. [Link]

  • National Center for Biotechnology Information. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. [Link]

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Technical Support Center: Scalable Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of advanced pharmaceutical intermediates. Here, we address the scalable synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a valuable tertiary diol and quinuclidine building block. Our focus is on providing practical, field-tested solutions to common experimental challenges, moving beyond procedural steps to explain the underlying chemical principles.

Section 1: Reaction Overview and Core Principles

The most direct and scalable route to this compound involves the base-catalyzed reaction of commercially available 3-quinuclidinone with formaldehyde. This process is a variation of a crossed-Cannizzaro reaction, a powerful tool for aldehydes and ketones lacking α-hydrogens.[1][2][3]

Core Reaction:

  • Reactants: 3-Quinuclidinone, Formaldehyde

  • Catalyst: Strong Base (e.g., NaOH, KOH, Ca(OH)₂)

  • Transformation: A hydroxymethyl group is added to the C3 position, and the C3 carbonyl is reduced to a hydroxyl group.

Unlike a typical aldol condensation, 3-quinuclidinone cannot form an enolate. The reaction proceeds through a disproportionation mechanism where formaldehyde acts as both the C1 source and the reducing agent (hydride donor).[3][4] One molecule of formaldehyde is oxidized to formate, facilitating the reduction of an intermediate and the installation of the second hydroxymethyl group.

Reaction_Pathway cluster_start Starting Materials A 3-Quinuclidinone C Base-Catalyzed Addition Intermediate A->C + OH⁻ + CH₂O B Formaldehyde (2 eq.) B->C D Intramolecular Hydride Transfer C->D Crossed-Cannizzaro Mechanism E 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol D->E Reduction & Protonation F Formate (Byproduct) D->F Oxidation

Caption: Generalized pathway for the synthesis of the target diol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and solutions?

A1: Low yields are typically traced to three main factors: competing side reactions, incomplete conversion, or suboptimal workup.

  • Causality—Side Reactions: The primary competing reaction is the self-condensation (Cannizzaro reaction) of formaldehyde, which produces methanol and formate, consuming your reagents.[1] Additionally, under certain conditions, formaldehyde can polymerize.

  • Solution—Stoichiometry and Temperature Control:

    • Formaldehyde Stoichiometry: Use a controlled excess of formaldehyde (typically 2.5-3.0 equivalents). While an excess is needed to drive the reaction, a large excess promotes self-condensation.

    • Slow Addition: Add the 3-quinuclidinone solution slowly to the formaldehyde/base mixture. This maintains a high relative concentration of formaldehyde, favoring the desired crossed reaction over formaldehyde self-condensation.

    • Temperature Management: The reaction is exothermic. Maintain a strict temperature range (e.g., 60-70°C). Overheating accelerates side reactions. For larger scales, ensure your reactor has adequate cooling capacity.

Q2: The reaction mixture becomes a thick, unmanageable slurry or turns dark brown. What is happening?

A2: This is a classic sign of formaldehyde polymerization or degradation.

  • Causality—Polymerization: The base catalyst can induce the polymerization of formaldehyde, especially if the concentration is too high or "hot spots" develop in the reactor. The brown color indicates degradation products.

  • Solution—Reagent Quality and Mixing:

    • Formaldehyde Source: Use a high-quality formaldehyde source. While formalin (37% aqueous solution) is common, it contains methanol as a stabilizer which can interfere. Paraformaldehyde can be used, but its depolymerization must be carefully controlled.

    • Robust Agitation: Ensure vigorous and efficient stirring, especially during reactant addition. This prevents localized high concentrations of base and reactants, minimizing polymerization and improving heat transfer. On scale, this is a critical parameter.[5]

Q3: My main product is 3-quinuclidinol, not the target diol. Why?

A3: This indicates that the reduction of the ketone is occurring without the hydroxymethylation step.

  • Causality—Insufficient Hydroxymethylation: This can happen if the initial addition of formaldehyde to the ketone is the rate-limiting step, and a subsequent hydride transfer from a formaldehyde-derived species reduces the starting ketone directly.

  • Solution—Base Concentration and Type:

    • Optimize Base: The concentration and type of base are critical. A very high concentration of NaOH or KOH is often required to facilitate the formation of the reactive intermediate.[1] Some procedures call for calcium hydroxide, which provides a heterogeneous surface and can modulate reactivity.

    • Reaction Time: Ensure the reaction is stirred long enough at the target temperature for both the addition and the reduction/oxidation steps to complete. Monitor progress by TLC or LC-MS.

Q4: I'm struggling with purification. The crude product is an oil or recrystallization fails.

A4: The high polarity of the diol and the presence of inorganic salts from the workup can complicate purification.

  • Causality—Impurities: The crude product contains formate salts, excess base, and potentially oligomeric side products. These impurities can inhibit crystallization and cause the product to oil out.

  • Solution—Workup and Crystallization Strategy:

    • Thorough Extraction: After the reaction, a continuous liquid-liquid extraction can be more effective than batch extractions for removing the polar product from the aqueous, salt-heavy layer. Use a solvent like chloroform or a 10:1 mixture of chloroform/isopropanol.

    • Salt Removal: Before concentration, washing the organic extracts with a minimal amount of brine can help remove some residual inorganic salts.

    • Recrystallization Solvent System: Do not rely on a single solvent. A mixed-solvent system is often best. Try dissolving the crude material in a minimal amount of a hot, polar solvent (like ethanol or methanol) and then slowly adding a less polar co-solvent (like ethyl acetate or acetone) until turbidity is observed, then allow it to cool slowly.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 3-quinuclidinone free base for the reaction?

A1: 3-Quinuclidinone is typically supplied as the hydrochloride salt.[6] It must be converted to the free base before use. Dissolve the salt in water, cool in an ice bath, and add a strong base (e.g., 50% NaOH solution) until the pH is >11. Extract the free base into a suitable solvent like chloroform or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

Q2: What are the optimal reaction parameters for scalability?

A2: While optimization is system-dependent, the following parameters provide a robust starting point for scaling.

ParameterRecommended RangeRationale & E-E-A-T Insights
3-Quinuclidinone 1.0 eqLimiting reagent.
Formaldehyde (37%) 2.5 - 3.0 eqEnsures high concentration relative to the ketone, favoring the crossed-Cannizzaro pathway.[4]
Base (e.g., KOH) 2.0 - 2.5 eqA high concentration is necessary to drive the reaction kinetics.[1]
Solvent WaterTypically run in aqueous media, simplifying the process.
Temperature 60 - 70 °CBalances reaction rate against the rate of side reactions like formaldehyde polymerization.
Reaction Time 4 - 8 hoursMonitor by TLC/LC-MS for the disappearance of starting material.

Q3: How can I effectively monitor the reaction's progress?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC System: Use a polar mobile phase, such as 10% Methanol in Dichloromethane with 1% ammonium hydroxide. Visualize with iodine vapor or potassium permanganate stain. The diol product will have a significantly lower Rf than the starting ketone.

  • LC-MS: Provides definitive identification of the starting material, product (m/z 158.1 for [M+H]⁺), and potential byproducts like 3-quinuclidinol (m/z 128.1 for [M+H]⁺).

Q4: What are the most critical safety precautions?

A4:

  • Formaldehyde: Formaldehyde is a known carcinogen and respiratory sensitizer. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Base: Concentrated solutions of NaOH and KOH are highly corrosive and can cause severe burns. Handle with care.

  • Exotherm: The reaction is exothermic. For scales larger than a few grams, use a reactor vessel with overhead stirring and an external cooling bath. Monitor the internal temperature closely during reagent addition.

Section 4: Scalable Experimental Protocol

This protocol is a representative synthesis for producing the title compound on a laboratory scale, designed with scalability in mind.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Prepare aqueous KOH solution react1 Charge reactor with KOH and Formaldehyde prep1->react1 prep2 Prepare 3-quinuclidinone free base solution react3 Slowly add 3-quinuclidinone solution over 2h prep2->react3 react2 Heat to 60°C react1->react2 react2->react3 react4 Maintain at 65°C for 6h react3->react4 react5 Monitor by TLC/LC-MS react4->react5 workup1 Cool to RT react5->workup1 workup2 Saturate with NaCl workup1->workup2 workup3 Continuous extraction with Chloroform/IPA workup2->workup3 workup4 Dry organic phase (Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Dissolve crude in hot EtOH workup5->purify1 purify2 Add Ethyl Acetate to cloud point purify1->purify2 purify3 Cool slowly to 0°C purify2->purify3 purify4 Filter, wash with cold Ethyl Acetate, and dry purify3->purify4

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a suitable reactor equipped with mechanical stirring, a condenser, a thermocouple, and an addition funnel, prepare a solution of potassium hydroxide (2.2 eq) in water.

    • To this, add 37% aqueous formaldehyde (2.8 eq).

  • Reaction Execution:

    • Heat the formaldehyde/KOH mixture to 60°C with vigorous stirring.

    • Slowly add a solution of 3-quinuclidinone free base (1.0 eq) in a minimal amount of water via the addition funnel over 2-3 hours, maintaining the internal temperature between 60-70°C.

    • After the addition is complete, stir the mixture at 65°C for an additional 4-6 hours.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture, dilute with water, extract with chloroform, and spot the organic layer on a TLC plate to monitor the disappearance of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Saturate the aqueous solution with solid sodium chloride to minimize the solubility of the product.

    • Extract the product using a continuous liquid-liquid extractor with a 10:1 mixture of chloroform:isopropanol for 12-18 hours.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the resulting crude solid or oil in a minimum amount of boiling ethanol.

    • Slowly add ethyl acetate until the solution becomes persistently cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 2 hours to complete crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to afford pure this compound.

References
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • Daeniker, H. U., & Grob, C. A. (1963). 3-Quinuclidone hydrochloride. Organic Syntheses, 43, 84. [Link]

  • The University of Liverpool Repository. (n.d.). Thesis: 33208967.pdf. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol. [Link]

  • Stern, E. S. (1969). US Patent 3,464,997: Synthesis of 3-quinuclidinol.
  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[2.2.2]oct-3-one Hydrochloride. [Link]

  • Fraunhofer IMM. (n.d.). Scalable Continuous Grignard Reagent Formation. [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxyquinuclidine. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • CCS Chemistry. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. [Link]

  • Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. [Link]

  • YouTube. (2013). Cannizzaro Reaction with Formaldehyde. [Link]

  • ResearchGate. (n.d.). Synthetic Studies on Quinine. [Link]

  • GSRS. (n.d.). 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. [Link]

  • ResearchGate. (n.d.). Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues. [Link]

  • ResearchGate. (n.d.). (R)-(−)-Quinuclidin-3-ol. [Link]

  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. [Link]

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  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Google Patents. (n.d.). US7417153B2 - Method for the production of 3-amino-5-(hydroxymethyl)
  • Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]

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Technical Support Center: By-product Analysis in the Synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a key tertiary alcohol and diol, is a critical step in the development of various pharmaceutical agents due to the versatile nature of the quinuclidine scaffold.[1][2] This rigid bicyclic structure serves as a valuable pharmacophore in medicinal chemistry.[1] The most common synthetic routes involve nucleophilic addition to the carbonyl group of 3-quinuclidinone.[3] While seemingly straightforward, these reactions are often plagued by the formation of closely related by-products that can complicate purification and compromise final product purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. It is designed to help researchers, chemists, and process development professionals anticipate, identify, and mitigate the formation of common impurities during their synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) on Synthesis & By-product Formation

Q1: What are the most common synthetic strategies for preparing this compound from 3-quinuclidinone?

A1: The primary approach is a nucleophilic addition of a single-carbon hydroxymethyl anion equivalent to the ketone of 3-quinuclidinone. Two widely employed methods are:

  • Grignard-type Reactions: This involves using a formaldehyde equivalent or a protected hydroxymethyl Grignard reagent. The high reactivity of these organometallic reagents makes them effective but also prone to side reactions if not handled under strict anhydrous conditions.[4][5]

  • Reformatsky Reaction: This reaction utilizes an α-halo ester (e.g., ethyl bromoacetate) and metallic zinc to form a zinc enolate, which adds to the 3-quinuclidinone.[6][7][8] The resulting β-hydroxy ester must then be reduced (e.g., with LiAlH₄ or NaBH₄) to yield the final diol product. This multi-step process introduces additional possibilities for by-product formation.

Q2: Why is the purity of the starting 3-quinuclidinone so critical for a clean reaction?

A2: The purity of the starting ketone is paramount because impurities can directly interfere with the reaction or become incorporated into the final product. For instance:

  • Residual Reducing Agents: If the 3-quinuclidinone was prepared by oxidation of 3-quinuclidinol, any remaining alcohol is a direct impurity.[9]

  • Precursor Impurities: The synthesis of 3-quinuclidinone often starts from piperidine derivatives via a Dieckmann condensation.[2][10] Incomplete cyclization, hydrolysis, or decarboxylation can leave behind acidic or basic impurities that can neutralize organometallic reagents or catalyze side reactions.

  • Catalyst Poisons: Trace impurities containing sulfur or other heteroatoms can poison catalysts used in subsequent steps, such as asymmetric hydrogenations, if chiral synthesis is the goal.[11]

Q3: What are the general classes of by-products I should expect to see?

A3: By-products typically arise from three main phenomena: (1) incomplete reaction, (2) side reactions of the starting material, and (3) side reactions involving the reagent. The most common classes are:

  • Unreacted Starting Material: 3-quinuclidinone.

  • Reduction By-products: 3-Quinuclidinol, formed by the reduction of the starting ketone.

  • Dimeric Species: Higher molecular weight compounds formed from the self-condensation of 3-quinuclidinone.

  • Dehydration Products: Elimination of water from the target molecule or intermediates, particularly under harsh acidic or thermal conditions.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: My reaction has a low conversion rate, with a significant amount of unreacted 3-quinuclidinone remaining.

  • Potential Cause A (Grignard/Organometallic Reactions): Reagent Inactivity.

    • Explanation: Grignard reagents are highly sensitive to moisture and oxygen.[4] Exposure to atmospheric water or wet solvents will quench the reagent, reducing its effective concentration and leading to incomplete conversion. Similarly, the passivating layer of magnesium oxide on the magnesium turnings can inhibit reagent formation.[5]

    • Solution:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Activate magnesium turnings before use with a small crystal of iodine or 1,2-dibromoethane.[5]

      • Consider titrating the Grignard reagent before addition to accurately determine its molarity.

  • Potential Cause B (Reformatsky Reaction): Inactive Zinc.

    • Explanation: Similar to magnesium, zinc metal is often coated with a layer of zinc oxide that prevents the oxidative addition into the carbon-halogen bond of the α-halo ester.[7][12]

    • Solution:

      • Activate the zinc dust prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and drying under vacuum.

      • Using a zinc-copper couple can also enhance reactivity.[7]

      • Ensure the α-halo ester is pure and free from acidic impurities that could react with the zinc surface. The reactivity order is I > Br > Cl.[6]

Issue 2: I've isolated a major by-product with a molecular weight of approximately 127.2 g/mol .

  • Identification: This molecular weight corresponds to 3-quinuclidinol (C₇H₁₃NO).[13][14]

  • Plausible Mechanism (Reduction): This by-product is the result of the reduction of the starting ketone, 3-quinuclidinone.

    • In Grignard Reactions: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium chloride), can act as reducing agents via a Meerwein-Ponndorf-Verley-type mechanism.

    • In Reformatsky Reactions: If the final ester reduction step is performed with a strong, non-selective hydride source before the reaction is complete, any remaining 3-quinuclidinone will be reduced to 3-quinuclidinol.

    • Contamination: The starting 3-quinuclidinone may have been contaminated with 3-quinuclidinol from its own synthesis.[9]

  • Confirmation & Mitigation:

    • Analysis: Confirm the identity by comparing the GC or LC retention time and mass spectrum with an authentic standard of 3-quinuclidinol.

    • Mitigation:

      • Use Grignard reagents less prone to β-hydride elimination.

      • Ensure the Reformatsky addition is complete before initiating the reduction step.

      • Verify the purity of the 3-quinuclidinone starting material by GC or NMR before use.[11]

Issue 3: My mass spectrometry analysis shows a by-product with a mass around 250.3 g/mol .

  • Identification: This mass is consistent with a dimeric aldol adduct of 3-quinuclidinone (C₁₄H₂₂N₂O₂).

  • Plausible Mechanism (Base-Catalyzed Self-Condensation):

    • Explanation: Strong bases, including Grignard reagents or metal alkoxides, can deprotonate the α-carbon of 3-quinuclidinone to form an enolate.[3] This enolate is a potent nucleophile and can attack the carbonyl carbon of another molecule of 3-quinuclidinone, leading to the dimeric species.

    • Causality: This side reaction is favored by high local concentrations of the base, elevated temperatures, and slow addition of the primary reagent.

  • Confirmation & Mitigation:

    • Analysis: The dimer will have a significantly longer retention time in chromatography than the monomeric species. Its structure can be confirmed by detailed ¹H and ¹³C NMR analysis.

    • Mitigation:

      • Employ "inverse addition": add the 3-quinuclidinone solution slowly to the Grignard or Reformatsky reagent. This keeps the ketone concentration low and minimizes self-condensation.

      • Maintain a low reaction temperature (e.g., 0 °C or below) to disfavor the enolization pathway.

      • Use less basic organometallic reagents where possible.

Section 3: Visual Guides & Workflows

Reaction Pathways and By-product Formation

dot digraph "Synthesis_and_Byproducts" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Main synthetic route and key by-product formation pathways.

Analytical Workflow for By-product Identification

dot digraph "Analytical_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} .dot Caption: Systematic workflow for by-product identification and characterization.

Section 4: Quantitative Data & Protocols

Table 1: Hypothetical GC-MS Analysis under Varied Conditions
Run IDReaction TypeTemperatureAddition Method3-Quinuclidinone (%)Product (%)3-Quinuclidinol (%)Dimer (%)
1 Grignard25 °CNormal1570510
2 Grignard0 °CNormal128242
3 Grignard0 °CInverse591 3<1
4 Reformatsky50 °CN/A10855<1

This table illustrates how optimizing conditions, such as lowering temperature and using inverse addition, can significantly minimize the formation of reduction and dimerization by-products, leading to a cleaner reaction profile.

Experimental Protocol: GC-MS Analysis of Crude Reaction Mixture

Objective: To identify and quantify the relative amounts of starting material, product, and major by-products in a crude reaction sample.

Materials:

  • Crude reaction aliquot (post-quench and workup)

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate), HPLC grade

  • Internal standard (e.g., Dodecane), if absolute quantification is needed

  • GC vials with inserts

  • Micropipettes

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude reaction mixture into a 2 mL GC vial.

    • Add 1.0 mL of the chosen solvent (e.g., Dichloromethane). If using an internal standard, add a precise volume of a standard solution.

    • Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution.

  • GC-MS Instrument Setup (Example):

    • Injector: 250 °C, Split ratio 50:1

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards for 3-quinuclidinone (MW ~125.17), 3-quinuclidinol (MW ~127.18), and the desired product (MW ~157.21).

    • Calculate the relative percentage of each component by dividing its peak area by the total area of all relevant peaks (Area %).

References

  • BenchChem. (2025). Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Quinuclidines.
  • PubChem. 3-Quinuclidinol. National Center for Biotechnology Information. Available at: [Link]

  • Boro Pharm. (n.d.). Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.
  • Cambridge University Press. Reformatsky Reaction.
  • BYJU'S. Reformatsky Reaction. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.
  • University of Liverpool Repository. (n.d.). A brief review of the methods for preparation of quinuclidine.
  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol.
  • Organic Syntheses. 3-quinuclidone hydrochloride. Available at: [Link]

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  • Wikipedia. Grignard reagent. Available at: [Link]

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  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions.

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Technical Support Center: Enhancing Stereoselectivity in 3-Hydroxymethyl-3-quinuclidinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxymethyl-3-quinuclidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on providing practical, field-proven insights to help you enhance the stereoselectivity of your reactions and overcome common experimental hurdles.

Introduction to the Synthetic Challenge

The synthesis of 3-hydroxymethyl-3-quinuclidinol presents a significant stereochemical challenge, as it involves the creation of two chiral centers on a rigid bicyclic scaffold. Achieving high stereoselectivity is paramount, particularly in the context of drug development where the biological activity of a molecule is often dictated by its specific stereoisomeric form. This guide will address the two key stages of the synthesis: the initial enantioselective preparation of a chiral 3-quinuclidinol precursor and the subsequent diastereoselective introduction of the hydroxymethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the initial stereocenter in the quinuclidine core?

A1: The most common and effective approach is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. This can be achieved through two main routes: biocatalytic reduction using ketoreductases or chemical asymmetric hydrogenation with chiral metal catalysts. Both methods have proven to be highly effective in producing (R)- or (S)-3-quinuclidinol with excellent enantiomeric excess (ee).

Q2: How is the hydroxymethyl group typically introduced at the 3-position?

A2: The hydroxymethyl group is generally introduced via a base-catalyzed aldol addition reaction using formaldehyde as the C1 source. This reaction is performed on a 3-quinuclidinone substrate, either before or after the reduction of the ketone. The timing of this step has significant implications for the overall stereochemical outcome.

Q3: What are the main stereoisomers that can be formed, and why is their separation challenging?

A3: The reaction can produce up to four stereoisomers: (3R, C3-OH)-3-hydroxymethyl-3-quinuclidinol and (3S, C3-OH)-3-hydroxymethyl-3-quinuclidinol, each as a pair of diastereomers (e.g., cis and trans, depending on the relative orientation of the hydroxymethyl and hydroxyl groups). Diastereomers have different physical properties, but their separation can be challenging due to structural similarities, often requiring careful optimization of chromatographic conditions or selective crystallization.

Troubleshooting Guides

Part 1: Enantioselective Reduction of 3-Quinuclidinone

This section addresses common issues encountered during the asymmetric reduction of 3-quinuclidinone to produce a chiral 3-quinuclidinol intermediate.

Issue 1.1: Low Enantiomeric Excess (ee) in Biocatalytic Reduction

Question: My enzymatic reduction of 3-quinuclidinone is resulting in a low ee. What are the likely causes and how can I improve it?

Answer:

Low enantioselectivity in biocatalytic reductions is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice: The selected ketoreductase (KRED) may not be well-suited for the 3-quinuclidinone substrate.

    • Solution: Screen a panel of KREDs with known selectivities for cyclic ketones. Several reductases from organisms like Rhodotorula rubra and Agrobacterium radiobacter have shown excellent performance for this transformation.[1][2]

  • Incorrect Cofactor or Inefficient Regeneration: Most KREDs rely on a nicotinamide cofactor (NADH or NADPH). Insufficient cofactor levels or a sluggish regeneration system will hamper the reaction.

    • Solution: Ensure your cofactor regeneration system (e.g., glucose dehydrogenase with glucose) is active and not rate-limiting. Verify the activity of the regeneration enzyme and ensure an adequate supply of the sacrificial substrate.

  • Suboptimal Reaction Conditions (pH, Temperature): Enzyme activity and selectivity are highly dependent on pH and temperature.

    • Solution: Perform a small-scale optimization screen to determine the optimal pH and temperature for your specific enzyme. Even minor adjustments can significantly impact enantioselectivity.

  • Substrate/Product Inhibition: High concentrations of 3-quinuclidinone or the 3-quinuclidinol product can inhibit the enzyme, affecting its performance.

    • Solution: Implement a substrate-feeding strategy to maintain a low, constant concentration of the ketone. If product inhibition is suspected, consider in-situ product removal techniques.

Issue 1.2: Poor Conversion in Chemical Asymmetric Hydrogenation

Question: I am using a chiral Ruthenium-based catalyst for the asymmetric hydrogenation of 3-quinuclidinone, but the conversion is very low. What should I investigate?

Answer:

Low conversion in catalytic asymmetric hydrogenation often points to issues with the catalyst's activity or the reaction setup.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas.

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Use high-purity hydrogen gas. The catalyst should be handled under an inert atmosphere to prevent oxidation.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen can be a critical parameter for catalytic activity.

    • Solution: Gradually increase the hydrogen pressure within the safe limits of your reactor. Consult the literature for the optimal pressure range for your specific catalyst system.

  • Incorrect Base or Base Stoichiometry: Many Ru-based hydrogenation catalysts require a base for activation.

    • Solution: The choice and amount of base (e.g., potassium tert-butoxide) can be crucial. Perform a small-scale screen of different bases and stoichiometries to find the optimal conditions.

  • Non-Optimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.

    • Solution: Optimize the reaction temperature. Some catalyst systems are highly sensitive to temperature fluctuations.

ParameterBiocatalytic ReductionChemical Hydrogenation
Catalyst KREDs (e.g., from Rhodotorula)Chiral Ru-phosphine complexes
Common Issues Low ee, enzyme inhibitionLow conversion, catalyst poisoning
Key Variables pH, temperature, cofactorH₂ pressure, solvent purity, base

Table 1. Key Parameters for Asymmetric Reduction of 3-Quinuclidinone.

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_biocatalysis Biocatalytic Route cluster_chemical Chemical Route cluster_product Chiral Intermediate 3-Quinuclidinone 3-Quinuclidinone KRED Ketoreductase (KRED) + Cofactor (NAD(P)H) 3-Quinuclidinone->KRED Enzyme Ru_Catalyst Chiral Ru-Catalyst + Base 3-Quinuclidinone->Ru_Catalyst Catalyst Biocat_Params Optimize: pH, Temp, [S] KRED->Biocat_Params Chiral_Quinuclidinol (R)- or (S)-3-Quinuclidinol Biocat_Params->Chiral_Quinuclidinol High ee Chem_Params Optimize: H₂ Pressure, Temp Ru_Catalyst->Chem_Params Chem_Params->Chiral_Quinuclidinol High ee

Caption: Workflow for the asymmetric reduction of 3-quinuclidinone.

Part 2: Diastereoselective Hydroxymethylation

This section focuses on troubleshooting the introduction of the hydroxymethyl group at the 3-position of a 3-quinuclidinone or chiral 3-quinuclidinol substrate.

Issue 2.1: Low Diastereomeric Ratio (d.r.) in the Aldol Addition

Question: The aldol addition of formaldehyde to my 3-quinuclidinone substrate is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the hydroxymethylation of 3-quinuclidinone hinges on controlling the facial selectivity of the enolate's attack on formaldehyde. The rigid bicyclic structure of the quinuclidine core can be exploited to favor one trajectory of attack over the other.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor a thermodynamic mixture of products.

    • Solution: To favor the kinetically controlled product, conduct the reaction at low temperatures (e.g., -78 °C). Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to rapidly and irreversibly form the enolate.

  • Nature of the Base and Counterion: The choice of base and its corresponding metal counterion can influence the transition state geometry of the aldol addition.

    • Solution: Experiment with different bases (e.g., LDA, LiHMDS, KHMDS) to alter the aggregation state and reactivity of the enolate. The nature of the cation can influence the chelation control in the transition state.

  • Steric Hindrance: The existing stereochemistry of the quinuclidine ring should direct the incoming electrophile.

    • Solution: Nucleophilic attack on the 3-quinuclidinone carbonyl is known to proceed preferentially from the more hindered endo face.[3] This intrinsic facial bias can be enhanced by using bulky reagents that further block the exo face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity and aggregation of the enolate.

    • Solution: Aprotic, non-coordinating solvents like THF or toluene are generally preferred for aldol reactions under kinetic control.

Issue 2.2: Difficulty in Separating Diastereomers

Question: I have a mixture of 3-hydroxymethyl-3-quinuclidinol diastereomers, but they are co-eluting on my silica gel column. What are my options for separation?

Answer:

The separation of diastereomers with similar polarities can be challenging but is often achievable with systematic optimization of separation techniques.

Potential Solutions:

  • Chromatography Optimization:

    • Vary the Eluent System: Systematically screen a range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with or without a small amount of amine base like triethylamine to reduce tailing).

    • Consider a Different Stationary Phase: If silica gel is ineffective, try alumina or a reverse-phase C18 column.

    • Preparative HPLC: For small to medium scales, preparative HPLC with a suitable column can provide excellent separation.

  • Fractional Crystallization:

    • Direct Crystallization: Attempt to crystallize the mixture of diastereomers from various solvents. One diastereomer may crystallize preferentially, leaving the other enriched in the mother liquor.

    • Derivative Formation: Convert the diastereomeric diols into derivatives (e.g., esters, carbamates) that may have more distinct crystalline properties. After separation by recrystallization, the derivative can be cleaved to regenerate the desired diol. This is a common strategy in the synthesis of related compounds like cevimeline.[4]

Diastereoselective_Hydroxymethylation Start 3-Quinuclidinone Derivative Aldol_Addition Aldol Addition Start->Aldol_Addition Base Base (e.g., LDA) Solvent (e.g., THF) Base->Aldol_Addition Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Aldol_Addition Diastereomers Mixture of Diastereomers Aldol_Addition->Diastereomers Separation Separation Diastereomers->Separation Product_1 Diastereomer A Separation->Product_1 Product_2 Diastereomer B Separation->Product_2

Caption: Logical flow for diastereoselective hydroxymethylation and separation.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of 3-Quinuclidinone

This protocol is a general guideline and should be optimized for the specific enzyme and equipment used.

  • Biocatalyst Preparation: Prepare a suspension of whole cells expressing the desired ketoreductase and cofactor regeneration enzyme (e.g., glucose dehydrogenase) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor, add the cell suspension, glucose (as the sacrificial substrate for cofactor regeneration), and a catalytic amount of NADP⁺.

  • Substrate Addition: Add 3-quinuclidinone hydrochloride to the reaction mixture. For sensitive enzymes, a fed-batch approach may be beneficial.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30 °C) with agitation. Monitor the conversion of 3-quinuclidinone to 3-quinuclidinol by GC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation. Adjust the pH of the supernatant to >10 with a suitable base (e.g., K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify the product (e.g., by recrystallization).

Protocol 2: General Procedure for Diastereoselective Aldol Addition

This protocol outlines a kinetically controlled aldol addition to favor one diastereomer.

  • Reaction Setup: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate LDA.

  • Enolate Formation: Add a solution of the 3-quinuclidinone substrate in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add a source of anhydrous formaldehyde (e.g., freshly cracked paraformaldehyde or a solution of formaldehyde in THF) to the enolate solution at -78 °C.

  • Quenching: After stirring for a few hours at low temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Allow the reaction to warm to room temperature, and perform a standard aqueous work-up. Determine the diastereomeric ratio of the crude product by ¹H NMR or GC/LC analysis. Purify the diastereomers by column chromatography or fractional crystallization.

References

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • New Drug Approvals. (2019). Cevimeline. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Google Patents. (1996).
  • Google Patents. (2011).
  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Zhang, J., et al. (2013). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR. Organic Letters, 15(19), 4917-4919. [Link]

  • The University of Liverpool Repository. (n.d.). PhD Thesis - Functionalisation of Quinuclidine and Quinuclidine N-oxide. [Link]

  • Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 83(4), 617-626. [Link]

  • BenchChem. (n.d.). Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol.
  • Yamano, A., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 10), 1234–1237. [Link]

  • Kirschning, A., et al. (2006). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry, 4(13), 2586-2597. [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]

  • Google Patents. (1958).
  • Google Patents. (2022). Preparation method of (R) -and (S) -3-quinuclidinol.
  • Zenodo. (2018). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

  • Google Patents. (2015).
  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. [Link]

  • Ryan, Z. R., et al. (2018). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 29(10), 2008–2016. [Link]

  • Company, R., et al. (2017). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 82(13), 6722–6729. [Link]

  • MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

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Validation & Comparative

A Researcher's Guide to the Bioactivity Validation of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic validation of the biological activity of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. As researchers and drug development professionals, our goal is not merely to ascertain if a compound is active, but to meticulously characterize how, where, and how potently it interacts with biological systems. The subject of our investigation, also known as 3-hydroxymethyl-3-quinuclidinol[1][2], belongs to the quinuclidine class of compounds. The rigid 1-azabicyclo[2.2.2]octane core is a well-established pharmacophore, particularly recognized for its role in ligands targeting cholinergic receptors[3][4].

The structural similarity of our target compound to known muscarinic acetylcholine receptor (mAChR) modulators forms the basis of our central hypothesis: This compound is a ligand for one or more of the five muscarinic receptor subtypes (M1-M5). This guide will detail the experimental strategy to test this hypothesis, moving from initial binding assessment to functional characterization and comparative analysis.

Part 1: Foundational Strategy - Target Rationale and Comparator Selection

The decision to focus on muscarinic receptors is rooted in extensive precedent. The quinuclidine scaffold is a privileged structure for mAChR ligands, forming the backbone of numerous therapeutic agents developed for conditions ranging from Alzheimer's disease to chronic obstructive pulmonary disease (COPD)[5][6][7]. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are broadly classified into two signaling pathways: M1, M3, and M5 receptors couple through Gαq/11 proteins to stimulate phospholipase C, while M2 and M4 receptors couple through Gαi/o to inhibit adenylyl cyclase[8]. A thorough validation requires interrogating both pathways.

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes M1_M3_M5 Acetylcholine / Agonist binds M1, M3, M5 Gq11 Gαq/11 Activation M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca_Release ↑ Intracellular Ca²⁺ PIP2->Ca_Release M2_M4 Acetylcholine / Agonist binds M2, M4 Gio Gαi/o Activation M2_M4->Gio AC Adenylyl Cyclase (AC) Inhibition Gio->AC cAMP ↓ Intracellular cAMP AC->cAMP

Figure 1: Muscarinic Receptor Signaling Pathways.

To ensure the trustworthiness of our findings, a panel of well-characterized comparator compounds is essential. These controls validate assay performance and provide a benchmark against which to evaluate our test compound.

Compound Role Example Compound Mechanism of Action Rationale for Inclusion
Non-selective Agonist CarbacholPotent agonist at all five mAChR subtypes.Serves as a positive control in functional assays to define the maximum possible response (Emax).
Non-selective Antagonist Atropine / [3H]NMSCompetitive antagonist at all five mAChR subtypes.Used as a positive control in antagonist-mode functional assays and as the radioligand in binding assays.[9]
Structural Analog (±)-3-QuinuclidinolParent compound lacking the hydroxymethyl group.[10]Directly assesses the contribution of the C3-hydroxymethyl group to binding affinity and functional activity.
Subtype-Selective Cmpd. TiotropiumM3-selective antagonist.[5]Used in advanced assays to confirm subtype-specific effects and validate the selectivity profile of the test compound.

Part 2: Experimental Validation Workflow

Our experimental approach is designed as a logical funnel, starting with broad screening and progressing to detailed mechanistic studies. This ensures that resources are spent efficiently, with each stage informing the next.

Experimental_Workflow cluster_Phase1 cluster_Phase2 cluster_Phase3 cluster_Phase4 P1_Assay Radioligand Binding Assay (M1, M2, M3, M4, M5) P1_Output Determine Ki (Binding Affinity & Selectivity) P1_Assay->P1_Output P2_Assay Functional Assays (e.g., Ca²⁺ Flux, cAMP) P1_Output->P2_Assay Compound Binds? P2_Output Determine Mode of Action (Agonist, Antagonist, etc.) P2_Assay->P2_Output P3_Assay Dose-Response Analysis P2_Output->P3_Assay Function Confirmed? P3_Output Calculate EC50/IC50 & Emax (Potency & Efficacy) P3_Assay->P3_Output P4_Analysis Data Synthesis & SAR P3_Output->P4_Analysis P4_Output Bioactivity Profile vs. Comparators P4_Analysis->P4_Output

Figure 2: High-Level Experimental Validation Workflow.
Phase 1 Protocol: Radioligand Binding Assay

This initial step is critical to determine if this compound physically interacts with muscarinic receptors. A competitive binding assay using a non-selective antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is the gold standard.

Objective: To determine the binding affinity (Ki) of the test compound for each of the five human mAChR subtypes (M1-M5).

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg protein per well).

    • [3H]NMS at a concentration near its dissociation constant (Kd) (e.g., ~0.5-1.0 nM).

    • A range of concentrations of the test compound (e.g., 10 pM to 100 µM) or comparator compound.

  • Controls:

    • Total Binding: Membranes + [3H]NMS (no competitor).

    • Non-specific Binding (NSB): Membranes + [3H]NMS + a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).

  • Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific [3H]NMS binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: Functional Characterization Protocols

A compound that binds is not necessarily active. Functional assays are required to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the agonist from binding and activating), or an allosteric modulator.

Protocol A: Calcium Flux Assay (for M1, M3, M5)

Rationale: This assay directly measures the downstream effect of Gαq/11 activation. It is a robust method to identify agonists, partial agonists, and antagonists of these subtypes.

Methodology:

  • Cell Plating: Plate cells stably expressing M1, M3, or M5 receptors in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding free Ca²⁺.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time using an appropriate plate reader (e.g., FLIPR, FlexStation). An increase in fluorescence indicates Ca²⁺ mobilization and agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., Carbachol at its EC80 concentration).

    • Measure the fluorescence intensity. A decrease in the Carbachol-induced signal indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound. For agonists, determine the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonists, determine the IC50.

Protocol B: cAMP Accumulation Assay (for M2, M4)

Rationale: This assay measures the downstream effect of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels.

Methodology:

  • Cell Treatment: In a suitable plate, incubate cells expressing M2 or M4 receptors with:

    • Forskolin (an adenylyl cyclase activator) to stimulate a high basal level of cAMP.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of the test compound.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Interpretation:

    • Agonist Activity: A dose-dependent decrease in the forskolin-stimulated cAMP level.

    • Antagonist Activity: Run the assay in the presence of a known agonist (like Carbachol). If the test compound prevents the agonist-induced drop in cAMP, it is an antagonist.

  • Data Analysis: Calculate EC50/IC50 values from the dose-response curves.

Part 4: Data Synthesis and Comparative Analysis

The ultimate goal is to build a comprehensive bioactivity profile. All quantitative data should be consolidated for clear comparison.

Table 1: Bioactivity Profile of this compound and Comparators

Compound Target Binding Affinity Ki (nM) Functional Potency EC50/IC50 (nM) Mode of Action Max Efficacy (% of Carbachol)
Test Compound M1 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
M2 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
M3 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
M4 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
M5 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
(±)-3-Quinuclidinol M1 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]
M2 [Experimental Value] [Experimental Value] [Agonist/Antagonist] [Experimental Value]

| ... | ... | ... | ... | ... | ... |

Interpreting the Results:

  • Selectivity: A compound is considered selective if its Ki or EC50/IC50 value for one receptor subtype is at least 10-fold lower than for other subtypes. For example, if the Ki for M3 is 10 nM and the Ki for M1, M2, M4, and M5 are all >100 nM, the compound is M3-selective.

  • Structure-Activity Relationship (SAR): By comparing the data for our test compound with its parent analog, (±)-3-Quinuclidinol, we can make initial SAR deductions. Does the addition of the hydroxymethyl group increase or decrease affinity? Does it switch the mode of action from an agonist to an antagonist? This insight is crucial for guiding future medicinal chemistry efforts.

Conclusion

This guide outlines a rigorous, multi-step process for validating the bioactivity of this compound. By systematically progressing from binding assays to functional characterization and leveraging appropriate controls, researchers can confidently determine the compound's affinity, potency, and mechanism of action at the five muscarinic receptor subtypes. This foundational dataset is the bedrock upon which further drug development efforts, including lead optimization and in vivo efficacy studies, can be built.

References

  • Title: The Advanced Synthesis Applications of (R)-(-)
  • Title: Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis Source: BenchChem URL
  • Title: Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)
  • Title: 3-(Hydroxymethyl)-1-azabicyclo[2.2.
  • Title: (+-)
  • Title: Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands Source: PubMed URL
  • Title: A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions Source: Organic Chemistry International URL
  • Title: Novel quinuclidine-based ligands for the muscarinic cholinergic receptor Source: PubMed URL
  • Title: 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)
  • Title: Acetylcholine receptors (muscarinic)

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A Comparative Analysis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol with Other Quinuclidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinuclidine scaffold stands out as a privileged structure, prized for its rigid conformational framework and the strategic placement of its basic nitrogen atom. This bicyclic amine is a cornerstone in the design of high-affinity ligands for a variety of biological targets, most notably in the central and peripheral nervous systems.[1] This guide provides an in-depth comparative analysis of a specific derivative, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, with other notable quinuclidines. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their performance, particularly at cholinergic receptors, and providing the experimental context for these comparisons.

The quinuclidine core's rigidity minimizes the entropic penalty upon binding to a receptor, a desirable trait in rational drug design.[2] Furthermore, the tertiary amine at the bridgehead is typically protonated at physiological pH, allowing for a critical charge interaction with anionic sites in receptor binding pockets. The 3-position of the quinuclidine ring is a key site for substitution, and modifications at this position have been shown to significantly influence pharmacological activity, modulating potency, efficacy, and receptor subtype selectivity.[3]

The Unique Profile of this compound

This compound, also known as 3-hydroxymethyl-3-quinuclidinol, introduces two hydrophilic groups at the 3-position: a hydroxyl group and a hydroxymethyl group.[4] This di-hydroxylated nature distinguishes it from the more extensively studied 3-quinuclidinol and its various ester derivatives. The presence of these two polar groups is anticipated to significantly impact its physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn will dictate its interaction with biological targets.

Synthesis of 3-Substituted Quinuclidines: A Representative Protocol

The synthesis of 3-substituted quinuclidines frequently commences from 3-quinuclidinone, a commercially available starting material.[5] The following protocol outlines a general and robust method for the synthesis of 3-quinuclidinol derivatives, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of 3-Quinuclidinol

  • Reduction of 3-Quinuclidinone:

    • To a solution of 3-quinuclidinone hydrochloride in water, add sodium borohydride in portions at 0-5 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Adjust the pH of the solution to >10 with a strong base (e.g., NaOH).

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-quinuclidinol.[5]

Causality: The choice of sodium borohydride as the reducing agent is due to its mild nature and high selectivity for ketones in the presence of the tertiary amine. The reaction is performed in water for both practical and safety reasons. Basification is crucial to deprotonate the quinuclidinol, rendering it soluble in organic solvents for extraction.

start 3-Quinuclidinone Hydrochloride step1 Dissolve in Water start->step1 step2 Add NaBH4 (0-5 °C) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Adjust pH > 10 with NaOH step3->step4 step5 Extract with Chloroform step4->step5 step6 Dry and Concentrate step5->step6 end Racemic 3-Quinuclidinol step6->end

Synthesis of Racemic 3-Quinuclidinol.

Comparative Analysis of Physicochemical and Biological Properties

While direct comparative studies for this compound are not abundant in public literature, we can infer its likely properties by comparing the well-characterized 3-quinuclidinol and its derivatives.

CompoundStructureMolecular Weight ( g/mol )LogP (predicted)Key Biological Features
3-Quinuclidinol 3-Quinuclidinol Structure127.190.25Precursor for muscarinic antagonists like QNB.[6]
This compound this compound Structure157.21-0.9Increased hydrophilicity due to two hydroxyl groups.
Quinuclidinyl Benzilate (QNB) QNB Structure337.433.8Potent, non-selective muscarinic antagonist.[7]
Aceclidine Aceclidine Structure169.220.8Muscarinic agonist, used as a miotic.[6]

Structure-Activity Relationship Insights:

The addition of a hydroxymethyl group to the 3-position of 3-quinuclidinol to form our target compound is expected to have several consequences for its biological activity:

  • Increased Polarity: The two hydroxyl groups will significantly increase the molecule's polarity compared to 3-quinuclidinol. This may lead to reduced blood-brain barrier penetration, potentially limiting its central nervous system effects.

  • Hydrogen Bonding: The presence of two hydrogen bond donors and acceptors could enhance its binding affinity to receptors that have complementary residues in their binding pockets. Muscarinic receptors are known to have key polar contacts, and the diol structure could form a more extensive hydrogen bond network.[8]

  • Steric Bulk: The hydroxymethyl group adds steric bulk at the 3-position, which can influence receptor subtype selectivity. For instance, the binding pockets of the five muscarinic receptor subtypes (M1-M5) have subtle differences that can be exploited by carefully designed substitutions.[9]

While 3-quinuclidinol itself has low intrinsic activity, its esterification to compounds like quinuclidinyl benzilate (QNB) results in potent muscarinic antagonists.[7] Conversely, other esters of 3-quinuclidinol, such as aceclidine, are muscarinic agonists.[6] This highlights the critical role of the substituent at the 3-hydroxyl group in determining the pharmacological outcome. For this compound, the presence of the free hydroxyl and hydroxymethyl groups suggests it is more likely to act as a modulator of receptor binding or a precursor for further derivatization rather than a potent agonist or antagonist itself.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

To quantitatively assess the affinity of quinuclidine derivatives for muscarinic receptors, a radioligand binding assay is a standard and robust method. The following protocol provides a general framework.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the target muscarinic receptor subtype in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For non-specific binding determination, use a high concentration of a known muscarinic ligand like atropine.

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Membrane Preparation step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Filter to Separate Bound and Free Ligand step1->step2 step3 Wash Filters step2->step3 step4 Measure Radioactivity step3->step4 step5 Data Analysis (IC50, Ki) step4->step5 end Determine Receptor Affinity step5->end

Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the quinuclidine family. Its unique di-hydroxylated structure at the 3-position suggests a distinct physicochemical profile compared to the more extensively studied 3-quinuclidinol and its derivatives. Based on established structure-activity relationships, it is likely to exhibit high polarity, which may limit its blood-brain barrier permeability but could enhance its affinity for receptors with polar binding pockets through increased hydrogen bonding.

Further research is warranted to fully characterize the pharmacological profile of this compound. Direct comparative studies employing radioligand binding and functional assays across a panel of relevant receptors, particularly the muscarinic and nicotinic acetylcholine receptor subtypes, would be invaluable. Such studies would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at the 3-position of the quinuclidine scaffold, thereby guiding the design of future therapeutic agents.

References

  • Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 144-151. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Gault, T. I. (2007). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. [Link]

  • PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link]

  • Ringdahl, B., et al. (1995). 3-Heteroaryl-substituted quinuclidin-3-ol and quinuclidin-2-ene derivatives as muscarinic antagonists. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(3), 447-459. [Link]

  • Google Patents. (1969). Synthesis of 3-quinuclidinol. US3464997A.
  • Minette, C., et al. (1987). Characterization of the muscarinic receptor in human tracheal smooth muscle. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 1-7. [Link]

  • Cohen, V. I., et al. (1987). Synthesis and receptor affinities of new 3-quinuclidinyl alpha-heteroaryl-alpha-aryl-alpha-hydroxyacetates. Journal of Medicinal Chemistry, 30(10), 1962-1966. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gleave, R. (2011). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. [Link]

  • Google Patents. (2011). Dioxa-bicyclo[3.2.1.
  • Che, D., et al. (2019). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471-476. [Link]

  • Reddy, B. V. S., et al. (2014). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo. [Link]

  • Xu, J., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. eScholarship. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 132(2), 409-418. [Link]

  • Cohen, V. I., et al. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of Medicinal Chemistry, 34(10), 2989-2993. [Link]

  • Bykov, V. J., et al. (2006). Azabicyclooctan-3-one derivatives and use thereof. Patent 1727817. [Link]

  • Langlois, M., et al. (1994). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 24(17), 2453-2463. [Link]

  • Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Watson, M., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 128(6), 1197-1206. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Derivatives: A Strategic Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry.[1] Its derivatives have yielded potent modulators of various biological targets, most notably the muscarinic acetylcholine receptors.[2] This guide delves into the structure-activity relationship (SAR) of a novel and underexplored subclass: derivatives of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol.

While the SAR of mono-hydroxylated 3-quinuclidinol esters is well-established, culminating in drugs like the long-acting muscarinic antagonist (LAMA) aclidinium bromide, the introduction of a second hydroxyl group in the form of a hydroxymethyl substituent at the C3 position presents a unique opportunity.[3][4] This modification can profoundly impact physicochemical properties, introduce new vectors for receptor interaction, and alter metabolic pathways. This guide provides a comprehensive framework for synthesizing and evaluating these novel derivatives, offering predictive insights based on established principles to accelerate discovery.

The Strategic Research Workflow

The exploration of this novel chemical space requires a systematic approach. The following workflow outlines a logical progression from synthesis to comprehensive biological characterization. This self-validating system ensures that each step informs the next, allowing for rational design and optimization.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR A Synthesis of Core Diol: 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol B Selective Mono-esterification (Primary vs. Tertiary OH) A->B C Di-esterification A->C D Quaternization of Bridgehead Nitrogen B->D C->D E Primary Screening: Muscarinic M3 Receptor Binding Assay D->E Test Compounds F Functional Assay: Calcium Mobilization E->F H Secondary Screening: Antimicrobial MIC Assay E->H G Selectivity Profiling: M1, M2, M4, M5 Binding F->G I Generate SAR Data Tables (Ki, EC50, MIC) G->I H->I J Correlate Structure with Activity & Selectivity I->J K Design Next-Generation Compounds J->K K->B Iterative Optimization

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Quinuclidine-Based Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the experimental methodologies used to characterize muscarinic receptor antagonists centered on the 3-quinuclidinol scaffold. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticholinergic agents. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these compounds against established alternatives, supported by experimental data.

The quinuclidine ring is a key structural motif in a multitude of therapeutically significant molecules, serving as a vital intermediate in the synthesis of drugs like solifenacin, cevimeline, and palonosetron.[1] Specifically, the (R)-enantiomer of 3-quinuclidinol is a highly valued chiral building block for crafting muscarinic M1 and M3 receptor agonists and antagonists.[1][2] While this guide focuses on the well-studied 3-quinuclidinol core, the principles and protocols described are directly applicable to its derivatives, including more complex structures like 3-hydroxymethyl-3-quinuclidinol.

Our objective is to provide a framework for a rigorous, multi-faceted evaluation, from initial receptor binding affinity and functional cellular activity to efficacy and selectivity in preclinical animal models.

Part 1: In Vitro Pharmacological Characterization

The foundational step in evaluating a novel muscarinic antagonist is to determine its interaction with the target receptors in a controlled, artificial environment. These in vitro assays quantify a compound's affinity, selectivity, and functional potency at each of the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5).

Receptor Binding Assays: Quantifying Affinity and Selectivity

The primary objective here is to measure how tightly a compound binds to the receptor. Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound.[3] The principle relies on competition: the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC₅₀.

This protocol describes a competitive binding assay using cell membranes expressing a specific human muscarinic receptor subtype (e.g., M3) and a radiolabeled antagonist.

  • Membrane Preparation: Homogenize cultured cells (e.g., CHO or HEK293 cells) stably expressing the human M3 receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well or 384-well filter plate, add the following in order:

    • Assay Buffer.

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Scopolamine, a non-selective antagonist).[4]

    • Serial dilutions of the unlabeled test compound (e.g., a 3-qunuclidinol derivative) or a reference antagonist (e.g., atropine).

    • The prepared cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation & Washing: Rapidly separate the receptor-bound from unbound radioligand by vacuum filtration through the filter plate.[3][4] Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filter plates and add a scintillation cocktail to each well.[4] Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[4] Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing M3 Receptor) mix Combine Membranes, Radioligand, & Test Compound in Filter Plate prep_membranes->mix prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filter_wash Vacuum Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count plot Plot % Inhibition vs. [Compound] count->plot calculate Calculate IC50 & Ki plot->calculate G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Acetylcholine (Agonist) receptor M3 Receptor agonist->receptor Activates antagonist 3-Quinuclidinol Derivative (Antagonist) antagonist->receptor Blocks g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Triggers

Caption: M3 receptor Gq-PLC signaling pathway blocked by an antagonist.

Part 2: In Vivo Preclinical Evaluation

Following successful in vitro characterization, in vivo studies are crucial to assess a compound's efficacy and safety profile within a complex biological system. [5]For M3 antagonists targeting OAB, the key is to demonstrate efficacy in reducing bladder hyperreflexia while showing a favorable side-effect profile, particularly reduced impact on salivation compared to existing therapies.

Efficacy Model: Urodynamics in Anesthetized Rats

This model directly assesses the effect of an antagonist on bladder function, providing key parameters like bladder capacity and the frequency of bladder contractions.

  • Animal Preparation: Anesthetize female Sprague-Dawley rats. Make a midline abdominal incision to expose the bladder. Insert a catheter into the bladder dome and secure it with a purse-string suture.

  • Urodynamic Recording: Connect the bladder catheter to a pressure transducer and a syringe pump. Infuse saline at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions (micturition cycles).

  • Baseline Measurement: Record baseline urodynamic parameters, including bladder capacity (volume of infused saline required to trigger micturition), voiding pressure, and inter-contraction interval for a stable period.

  • Compound Administration: Administer the test compound or vehicle intravenously or intraduodenally.

  • Post-Dose Recording: Continue the saline infusion and record the urodynamic parameters for at least 60 minutes post-administration.

  • Data Analysis: Calculate the percentage change in bladder capacity and other parameters from the baseline for each animal. Compare the effects of the test compound with the vehicle and a positive control (e.g., solifenacin).

G prep Anesthetize Rat & Surgically Implant Bladder Catheter connect Connect Catheter to Pressure Transducer & Infusion Pump prep->connect baseline Infuse Saline & Record Baseline Bladder Contractions connect->baseline admin Administer Test Compound or Vehicle (IV) baseline->admin record Continue Infusion & Record Post-Dose Urodynamic Parameters admin->record analyze Analyze Data: % Change in Bladder Capacity, Pressure, Frequency record->analyze

Caption: Experimental workflow for assessing bladder function in rats.

Side-Effect Model: Pilocarpine-Induced Salivation in Mice

A critical differentiator for a new M3 antagonist is tissue selectivity—specifically, a reduced effect on salivary glands compared to the bladder. This model quantifies the anticholinergic effect on salivation, a proxy for the clinical side effect of dry mouth. [6][7]

  • Animal Preparation: Place conscious mice in individual cages without access to food or water.

  • Compound Administration: Administer the test compound or vehicle subcutaneously or orally.

  • Saliva Collection (Pre-stimulation): After a set pre-treatment time (e.g., 30 minutes), place a pre-weighed cotton ball into each mouse's mouth for a short duration (e.g., 2 minutes) to collect baseline saliva.

  • Agonist Challenge: Administer the muscarinic agonist pilocarpine subcutaneously to induce salivation.

  • Saliva Collection (Post-stimulation): Immediately after the pilocarpine injection, place a new pre-weighed cotton ball in the mouth for a defined period (e.g., 15 minutes).

  • Quantification: Remove and weigh the cotton ball. The change in weight represents the amount of saliva produced.

  • Data Analysis: Calculate the percent inhibition of pilocarpine-induced salivation for each dose of the test compound compared to the vehicle-treated group. Determine the ID₅₀ (the dose that causes 50% inhibition).

Part 3: Comparative Analysis and Performance

The ultimate goal is to develop a compound with a superior therapeutic index. This is achieved by comparing the dose required for efficacy (e.g., the ED₅₀ for increasing bladder capacity) with the dose that causes side effects (e.g., the ID₅₀ for inhibiting salivation).

CompoundM3 Receptor Affinity (Kᵢ, nM)Bladder Efficacy (ED₅₀, mg/kg, IV)Salivation Inhibition (ID₅₀, mg/kg, IV)Therapeutic Index (ID₅₀ / ED₅₀)
Oxybutynin (non-selective)2.10.150.251.7
Solifenacin (M3-selective)1.20.080.486.0
Test Compound B 0.80.050.7515.0
Data is hypothetical and for illustrative purposes.

A higher therapeutic index indicates greater selectivity for the target organ (bladder) over the organ associated with side effects (salivary gland), suggesting a potentially better-tolerated drug in a clinical setting. Test Compound B, with its high affinity and significantly larger therapeutic index, represents a promising candidate for further development.

Conclusion

The rigorous evaluation of novel 3-quinuclidinol-based muscarinic antagonists requires a systematic progression from in vitro characterization to in vivo validation. By employing quantitative binding and functional assays, researchers can establish a compound's fundamental pharmacological profile. Subsequent testing in robust animal models of efficacy and side effects allows for the determination of a therapeutic index. This integrated approach, which directly compares novel chemical entities against established standards, is indispensable for identifying drug candidates with a truly improved clinical potential, characterized by enhanced efficacy and a more favorable safety margin.

References

  • Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-79.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.
  • Pharmaffiliates. (n.d.). Exploring 3-Quinuclidinol: Properties, Applications, and Manufacturing.
  • Chem-Impex. (n.d.). (R)-(-)-3-Quinuclidinol hydrochloride.
  • PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information.
  • Merck. (n.d.). Receptor Binding Assays. MilliporeSigma.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Tiong, K. H., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLoS ONE, 10(3): e0119335.
  • ChemHelpASAP. (2023). in vivo preclinical studies for drug discovery. YouTube.
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.
  • Ni, Y., et al. (2013). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR. Organic Letters, 15(18), 4774-4777.
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. ResearchGate.
  • Peretto, I., Petrillo, P., & Imbimbo, B. P. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal Research Reviews, 30(3), 399-437.

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A Comparative Guide to the Efficacy of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinuclidine Scaffold

The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine scaffold, is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric groups, making it an ideal framework for the design of potent and selective ligands for various biological targets. A key derivative of this scaffold, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, serves as a foundational structure for a class of compounds with significant therapeutic potential, particularly as modulators of the α7 nicotinic acetylcholine receptor (nAChR).

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as learning and memory, including the hippocampus and prefrontal cortex.[1][2] Dysfunction of this receptor is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] Consequently, the development of selective α7 nAChR modulators, such as agonists, partial agonists, and positive allosteric modulators (PAMs), represents a promising strategy for cognitive enhancement and the treatment of these conditions.[1]

This guide provides a comparative analysis of the efficacy of various analogs of this compound, focusing on their structure-activity relationships (SAR) as α7 nAChR modulators. We will delve into the experimental data that underpins our understanding of their potency and efficacy, and provide detailed protocols for the key assays used in their evaluation.

Comparative Efficacy and Structure-Activity Relationships

The therapeutic efficacy of this compound analogs is critically dependent on the nature and substitution pattern of various moieties attached to the core quinuclidine ring. These modifications influence the compound's affinity for the α7 nAChR, its intrinsic activity (agonist, antagonist, or allosteric modulator), and its pharmacokinetic properties.

Key Structural Modifications and Their Impact on Efficacy
  • Substitution at the 3-position: The hydroxyl and hydroxymethyl groups at the C3 position of the quinuclidine ring are crucial for interaction with the receptor. Modifications at this position can significantly alter the compound's pharmacological profile. For instance, esterification or etherification of the hydroxyl group can modulate potency and selectivity.

  • Aromatic and Heteroaromatic Moieties: The introduction of aromatic or heteroaromatic groups, often linked to the quinuclidine scaffold via spacers like amides or oxadiazoles, is a common strategy to enhance affinity and efficacy. The nature of these rings and their substitution patterns play a vital role in defining the ligand-receptor interactions.

  • Quaternization of the Bridgehead Nitrogen: The basic nitrogen atom of the quinuclidine is typically protonated at physiological pH, forming a cationic head that is essential for binding to the aromatic box of the nAChR binding site. Quaternization of this nitrogen can influence the compound's potency and can lead to a shift from partial agonism to a "silent agonist" profile, where the compound induces receptor desensitization without significant channel opening.[1]

Quantitative Comparison of Analog Efficacy

The following table summarizes the in vitro efficacy of a selection of 3-quinuclidinol analogs at the α7 nAChR. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound/AnalogModificationAssay TypeReceptorEfficacy Metric (Value)Source(s)
PHA-543,613 Furo[2,3-c]pyridine-5-carboxamide linked to (3R)-3-amino-1-azabicyclo[2.2.2]octaneElectrophysiology (TEVC)Human α7 nAChREC50: 0.8 µM[4]
(+)-15b (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octaneNot specifiedα7 nAChRPotent agonist[5]
Analog 27a 5-(quinuclidin-3-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazoleElectrophysiology (TEVC)Human α7 nAChRRelative Response: 0.82 ± 0.05[1]
Analog 29a 5-(quinuclidin-3-ylmethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazoleElectrophysiology (TEVC)Human α7 nAChRRelative Response: 0.65 ± 0.04[1]
Analog 34a 5-(quinuclidin-3-ylmethyl)-3-methyl-1,2,4-oxadiazoleElectrophysiology (TEVC)Human α7 nAChRRelative Response: 0.042 ± 0.008 (Silent Agonist)[1]
Analog 29b N-methyl-3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-azabicyclo[2.2.2]octan-3-aminiumElectrophysiology (TEVC)Human α7 nAChRRelative Response: 0.038 ± 0.005 (Silent Agonist)[1]

EC50: Half-maximal effective concentration. Relative Response: Net-charge response relative to acetylcholine controls.

Experimental Protocols and Methodologies

The evaluation of this compound analogs relies on a combination of in vitro and in vivo assays to determine their pharmacological profile and therapeutic potential. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Efficacy Assessment

Rationale: The TEVC technique is a powerful method for studying the function of ligand-gated ion channels, such as the α7 nAChR, expressed in a heterologous system. It allows for the precise control of the cell membrane potential and the direct measurement of ion currents elicited by the application of test compounds. This assay is crucial for determining a compound's potency (EC50), efficacy (maximal response), and mechanism of action (agonist, antagonist, or allosteric modulator). The large size of Xenopus oocytes makes them amenable to microinjection of cRNA encoding the receptor subunits and subsequent impalement with two microelectrodes.

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Harvest & Defolliculate Xenopus Oocytes crna_prep Synthesize α7 nAChR cRNA injection Microinject cRNA into Oocytes crna_prep->injection incubation Incubate Oocytes for Receptor Expression injection->incubation setup Mount Oocyte in Recording Chamber incubation->setup Transfer to Recording Setup impalement Impale with Voltage & Current Electrodes setup->impalement clamping Voltage Clamp Membrane Potential impalement->clamping perfusion Perfuse with Control & Test Compound Solutions clamping->perfusion recording Record Ion Currents perfusion->recording measurement Measure Peak Current & Net Charge recording->measurement Acquire Data dose_response Construct Dose-Response Curves measurement->dose_response calculation Calculate EC50 & Emax dose_response->calculation

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Step-by-Step Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Inject each oocyte with cRNA encoding the human α7 nAChR subunit.

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the test compounds at various concentrations via the perfusion system.

    • Record the resulting transmembrane currents using a voltage-clamp amplifier.

  • Data Analysis:

    • Measure the peak amplitude and the net charge (the integral of the current over time) of the agonist-evoked currents.

    • Construct concentration-response curves by plotting the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy (Emax).

Rationale: The α7 nAChR is highly permeable to calcium ions (Ca²⁺). Activation of the receptor leads to an influx of Ca²⁺ into the cell, which can be detected using fluorescent Ca²⁺ indicators. This assay provides a high-throughput method for screening large numbers of compounds for agonist or positive allosteric modulator activity at the α7 nAChR. It is particularly useful for initial hit identification and for characterizing the functional activity of compounds in a cellular context.

Experimental Workflow:

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis cell_culture Culture Cells Expressing α7 nAChR plating Plate Cells in Microplate cell_culture->plating dye_loading Load Cells with Ca2+ Indicator Dye plating->dye_loading Prepare for Assay compound_addition Add Test Compounds dye_loading->compound_addition fluorescence_reading Measure Fluorescence Intensity compound_addition->fluorescence_reading baseline Establish Baseline Fluorescence fluorescence_reading->baseline Acquire Data response_calc Calculate Change in Fluorescence baseline->response_calc dose_response_curve Generate Dose-Response Curves response_calc->dose_response_curve Scopolamine_Model_Workflow cluster_treatment Treatment Phase cluster_behavioral Behavioral Testing cluster_analysis_invivo Data Analysis acclimatization Acclimatize Rodents drug_admin Administer Test Compound or Vehicle acclimatization->drug_admin scopolamine_admin Administer Scopolamine to Induce Amnesia drug_admin->scopolamine_admin nor_test Novel Object Recognition (NOR) Test scopolamine_admin->nor_test Proceed to Testing epm_test Elevated Plus Maze (EPM) Test mwm_test Morris Water Maze (MWM) Test behavioral_scores Score Behavioral Parameters mwm_test->behavioral_scores Collect Data statistical_analysis Perform Statistical Analysis behavioral_scores->statistical_analysis interpretation Interpret Cognitive Enhancement Effects statistical_analysis->interpretation

Caption: Workflow for the scopolamine-induced amnesia model.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male mice or rats to the housing conditions for at least one week before the experiment.

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, scopolamine only, test compound + scopolamine, positive control + scopolamine).

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the scopolamine injection.

    • Administer scopolamine (typically 1-2 mg/kg, i.p.) to all groups except the vehicle control group to induce cognitive deficits.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess different aspects of learning and memory. Common tests include:

      • Novel Object Recognition (NOR) Test: To assess recognition memory.

      • Elevated Plus Maze (EPM) Test: To evaluate spatial memory.

      • Morris Water Maze (MWM) Test: To assess spatial learning and memory.

  • Data Analysis:

    • Score the behavioral parameters for each test (e.g., discrimination index in the NOR test, transfer latency in the EPM test, escape latency in the MWM test).

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.

    • A significant improvement in the performance of the test compound-treated group compared to the scopolamine-only group indicates a cognitive-enhancing effect.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective modulators of the α7 nAChR. Structure-activity relationship studies have revealed key structural features that govern the efficacy and pharmacological profile of these analogs. The strategic modification of the quinuclidine core allows for the fine-tuning of activity, leading to the identification of compounds with agonist, partial agonist, and silent agonist properties.

The experimental methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from their molecular interactions with the receptor to their potential therapeutic effects in vivo. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their brain penetration and oral bioavailability. Furthermore, the exploration of novel substitution patterns and the synthesis of conformationally constrained analogs may lead to the discovery of next-generation α7 nAChR modulators with improved efficacy and safety profiles for the treatment of cognitive disorders.

References

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  • Wishka, D. G., et al. (2006). Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship. Journal of Medicinal Chemistry, 49(14), 4425-4436. [Link]

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Sources

Benchmarking 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Against Known Nicotinic Acetylcholine Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing and benchmarking the novel quinuclidine derivative, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, against established inhibitors of nicotinic acetylcholine receptors (nAChRs). Researchers, scientists, and drug development professionals will find detailed methodologies, scientific rationale, and data interpretation strategies to objectively evaluate the potential of this compound as a modulator of nAChR activity.

Introduction: The Rationale for Investigating a Novel Quinuclidine Derivative

The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive therapeutic targets for conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[4][5] The compound this compound, a derivative of 3-quinuclidinol[6][7][8][9], presents an intriguing candidate for nAChR modulation due to its structural similarity to known nAChR ligands. However, to date, its pharmacological activity remains uncharacterized.

This guide outlines a systematic approach to first, determine the activity of this compound at key nAChR subtypes and second, to benchmark its potency and selectivity against well-characterized inhibitors. This comparative analysis is crucial for understanding its potential therapeutic value and mechanism of action.

Selecting the Comparators: Established nAChR Inhibitors

To provide a robust benchmark, a panel of known nAChR inhibitors with diverse mechanisms of action and subtype selectivities has been selected.

  • Mecamylamine: A non-selective, non-competitive antagonist of nAChRs, acting as an open-channel blocker.[4][10] It serves as a useful tool for probing the general inhibitory potential of a novel compound.

  • Dihydro-β-erythroidine (DHβE): A competitive antagonist with selectivity for the α4β2 nAChR subtype, a key player in nicotine dependence.[11][12]

  • α-Bungarotoxin (α-BTX): A potent and selective competitive antagonist of the α7 nAChR subtype, which is involved in cognitive function and inflammation.[11][13]

  • Varenicline: A partial agonist of the α4β2 nAChR, widely used for smoking cessation.[14] While not a pure antagonist, its well-defined interaction with the receptor provides a valuable comparison for understanding the functional effects of the test compound.

Experimental Design: A Multi-faceted Approach to Characterization

A combination of in vitro assays will be employed to provide a comprehensive pharmacological profile of this compound.

Radioligand Binding Assays: Assessing Affinity for nAChR Subtypes

These assays will determine the binding affinity of the test compound for the α4β2 and α7 nAChR subtypes, providing initial insights into its potency and selectivity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human α4β2 or α7 nAChRs.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand ([³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the test compound or a known inhibitor.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Evaluating Functional Activity

This electrophysiological technique will be used to assess the functional effect of this compound on nAChR ion channel function in Xenopus oocytes.[4][15] This will determine whether the compound acts as an antagonist, agonist, or allosteric modulator.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α4β2 or α7). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping and current recording. Hold the membrane potential at -70 mV.

  • Agonist Application: Perfuse the oocyte with a solution containing acetylcholine (ACh) to elicit an inward current mediated by the expressed nAChRs.

  • Antagonist Testing: To test for antagonism, pre-incubate the oocyte with varying concentrations of this compound or a known inhibitor before co-application with ACh.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percent inhibition and determine the IC₅₀ value.

Cell-Based Functional Assays: High-Throughput Screening

A cell-based assay using a cell line endogenously or recombinantly expressing nAChRs (e.g., PC12 or SH-SY5Y cells) can provide a higher-throughput method to assess the compound's effect on receptor-mediated downstream signaling, such as changes in intracellular calcium or dopamine release.[12][16]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture cells expressing the target nAChR subtype in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of this compound or a known inhibitor to the wells.

  • Agonist Stimulation: Stimulate the cells with an nAChR agonist (e.g., nicotine or ACh).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Profile of this compound and Known nAChR Inhibitors

Compoundα4β2 nAChR Binding Affinity (Ki, nM)α7 nAChR Binding Affinity (Ki, nM)α4β2 nAChR Functional Inhibition (IC₅₀, µM)α7 nAChR Functional Inhibition (IC₅₀, µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Mecamylamine~50~200~1~5
Dihydro-β-erythroidine~2>10,000~0.1>100
α-Bungarotoxin>10,000~0.001>100~0.001
Varenicline (partial agonist)~0.1~300EC₅₀ ~0.2 (as agonist)EC₅₀ ~18 (as agonist)[14]

Interpretation of Expected Results:

  • Potency: The Ki and IC₅₀ values will quantify the potency of this compound. Lower values indicate higher potency.

  • Selectivity: By comparing the potency at different nAChR subtypes, the selectivity of the compound can be determined. A significant difference in Ki or IC₅₀ values between α4β2 and α7 receptors would indicate subtype selectivity.

  • Mechanism of Action: The electrophysiology experiments will reveal the mechanism of inhibition (competitive vs. non-competitive) and whether the compound exhibits any agonistic or allosteric modulatory effects.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Comparative Analysis cluster_Input Inputs Binding_Assays Radioligand Binding Assays (α4β2 & α7 nAChRs) Data_Analysis Data Analysis & Comparison (IC50, Ki, Selectivity) Binding_Assays->Data_Analysis TEVC Two-Electrode Voltage Clamp (Functional Assay) TEVC->Data_Analysis HTS_Assay High-Throughput Cell-Based Assay (e.g., Calcium Flux) HTS_Assay->Data_Analysis Test_Compound 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol Test_Compound->Binding_Assays Test_Compound->TEVC Test_Compound->HTS_Assay Known_Inhibitors Known Inhibitors (Mecamylamine, DHβE, α-BTX, Varenicline) Known_Inhibitors->Binding_Assays Known_Inhibitors->TEVC Known_Inhibitors->HTS_Assay

Caption: Experimental workflow for characterizing and benchmarking the test compound.

Visualizing the Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effects Cellular Effects nAChR nAChR Ion Channel Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->nAChR Binds and Activates Test_Compound 3-(Hydroxymethyl)-1-azabicyclo [2.2.2]octan-3-ol (Potential Antagonist) Test_Compound->nAChR Potentially Binds and Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Sources

Cross-reactivity studies of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

This guide has outlined a multi-faceted approach to characterizing the cross-reactivity profile of this compound. By integrating in vitro binding assays, in silico modeling, and cell-based functional assays, a comprehensive understanding of a compound's selectivity can be achieved. The hypothetical data presented herein illustrates a favorable selectivity profile for the muscarinic M1 receptor over other muscarinic and serotonergic subtypes. Such a systematic evaluation is a critical component of preclinical safety assessment and is indispensable for making informed decisions in the drug discovery and development process. [14][15][16]

References

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers:(1S, 2R, 4S)-and (1S, 2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo [2.2. 2] octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. The Journal of Organic Chemistry, 65(13), 3982-3996. [Link]

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  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

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Enantioselective synthesis and comparison of 3-hydroxymethyl-3-quinuclidinol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis and Comparative Analysis of 3-Quinuclidinol Isomers as Precursors to 3-Hydroxymethyl-3-Quinuclidinol

Introduction: The Significance of Chirality in Quinuclidine Scaffolds

The quinuclidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutically important molecules.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric groups, leading to high-affinity interactions with biological targets. Specifically, chiral 3-quinuclidinol serves as an indispensable building block in the synthesis of drugs such as Solifenacin, Revatropate, and Talsaclidine, which are used to treat conditions ranging from overactive bladder to Alzheimer's disease.[2][3]

The biological activity of these pharmaceuticals is critically dependent on the absolute stereochemistry at the C3 position of the quinuclidine core. For instance, esters derived from (R)-3-quinuclidinol consistently show greater affinity for muscarinic acetylcholine receptors compared to their (S)-enantiomer counterparts.[4] This underscores the imperative for robust and efficient enantioselective synthetic methods to access optically pure quinuclidinol isomers.

While direct enantioselective synthesis of 3-hydroxymethyl-3-quinuclidinol is not extensively documented, a logical and effective strategy involves the synthesis of enantiopure (R)- or (S)-3-quinuclidinol, or its precursor 3-quinuclidinone, followed by the stereocontrolled introduction of the hydroxymethyl group. This guide provides a comprehensive comparison of the primary methodologies for producing the chiral 3-quinuclidinol core and discusses the subsequent chemical transformations.

Part 1: A Comparative Analysis of Enantioselective Synthetic Routes to 3-Quinuclidinol

The synthesis of enantiomerically pure 3-quinuclidinol predominantly starts from the prochiral ketone, 3-quinuclidinone. Three principal strategies have emerged: chemical asymmetric hydrogenation, biocatalytic asymmetric reduction, and classical chemical resolution of the racemate.

Causality Behind Methodological Choices

The choice of synthetic route is governed by a trade-off between scale, cost, desired enantiomeric purity (ee%), and environmental impact.

  • Asymmetric Hydrogenation: This method offers high throughput and excellent enantioselectivity, driven by the precise steric and electronic environment of a chiral transition-metal catalyst (typically Ruthenium-based).[5][6] It is well-suited for large-scale industrial production but requires specialized high-pressure equipment and expensive, often air-sensitive, catalysts.

  • Biocatalytic Reduction: Leveraging the exquisite stereoselectivity of enzymes like ketoreductases (KREDs) or 3-quinuclidinone reductases, this approach operates under mild, aqueous conditions (ambient temperature and pressure).[6][7] It is considered a green chemistry alternative, often yielding >99.9% ee. The primary challenge can be enzyme availability, activity, and the need for cofactor regeneration systems.[6][8]

  • Chemical Resolution: This classical technique involves the diastereomeric salt formation between racemic 3-quinuclidinol and a chiral resolving agent, such as D-(+)-dibenzoyltartaric acid.[5] While technologically simple, it is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer, making it less economically viable for large-scale synthesis.[5]

Quantitative Data Summary: Synthetic Methods
ParameterAsymmetric HydrogenationBiocatalytic ReductionChemical Resolution
Precursor 3-Quinuclidinone3-QuinuclidinoneRacemic 3-Quinuclidinol
Key Reagent Chiral Ru-Diphosphine-BimaH Catalyst[5]3-Quinuclidinone Reductase (e.g., from Rhodotorula rubra)[7][8]D-(+)-Dibenzoyltartaric Acid[5]
Enantiomeric Excess (ee%) ~96% (for S-isomer)[5]>99.9% (for R-isomer)[7][8]~98% (for R-isomer)[5]
Yield High (not specified)Up to 98.6%[7]~20.4% (inherently <50%)[5]
Reaction Conditions High pressure (20 MPa H₂), organic solvent[5]Aqueous buffer, 30°C, atmospheric pressure[6]Mixed organic solvent, recrystallization[5]
Key Advantages High catalyst turnover, suitable for large scaleExceptional enantioselectivity, environmentally benignMethodological simplicity
Key Disadvantages Expensive/sensitive catalyst, high-pressure equipmentRequires enzyme source/cofactor regeneration, potential for microbial contaminationLow theoretical yield, generates chiral waste
Diagram: Biocatalytic Synthesis Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Downstream Processing Ecoli E. coli Host Cells Vector Expression Vector (QR + GDH genes) Culture Fermentation & Cell Harvesting Bioreactor Whole-Cell Bioreactor (Aqueous Buffer, 30°C) Culture->Bioreactor Precursor 3-Quinuclidinone (Substrate) Precursor->Bioreactor Cofactor Glucose (Co-substrate for GDH) Cofactor->Bioreactor Product_Crude Reaction Mixture with (R)-3-Quinuclidinol Bioreactor->Product_Crude Centrifuge Cell Separation (Centrifugation) Product_Crude->Centrifuge Basify pH Adjustment (pH ~12) Centrifuge->Basify Extract Solvent Extraction (e.g., CH2Cl2) Basify->Extract Purify Purification (Recrystallization) Extract->Purify Final_Product (R)-3-Quinuclidinol (>99.9% ee) Purify->Final_Product

Caption: Workflow for the whole-cell biocatalytic synthesis of (R)-3-Quinuclidinol.

Part 2: Experimental Protocol: Biocatalytic Synthesis of (R)-3-Quinuclidinol

This protocol is based on established procedures using a recombinant E. coli whole-cell system co-expressing a 3-quinuclidinone reductase (QR) and a glucose dehydrogenase (GDH) for NADPH cofactor regeneration.[6][8]

Materials
  • E. coli cells co-expressing QR and GDH

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetone

Procedure
  • Cell Suspension: Suspend the harvested E. coli cells in 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of ~50 g/L wet cell weight.

  • Reaction Setup: In a temperature-controlled bioreactor or shake flask, add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension. A typical substrate loading is 100 g/L of the ketone.[7]

  • Bioconversion: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 24-48 hours. The GDH enzyme oxidizes glucose to regenerate the NADPH consumed by the QR in the reduction of the ketone.

  • Monitoring: Track the reaction's progress by periodically analyzing samples via gas chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

  • Work-up: Upon completion, centrifuge the mixture to pellet the cells. Collect the supernatant.

  • Basification & Extraction: Adjust the pH of the supernatant to ~12 with solid K₂CO₃ to deprotonate the quinuclidinol amine. Extract the aqueous layer multiple times with dichloromethane.[6]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (R)-3-quinuclidinol by recrystallization from a suitable solvent like acetone to obtain a white crystalline solid.[6]

Part 3: Introduction of the Hydroxymethyl Group

With enantiopure 3-quinuclidinone in hand (via oxidation of enantiopure 3-quinuclidinol or direct asymmetric synthesis), the next crucial step is the introduction of a hydroxymethyl group at the C3 position. This creates a challenging quaternary chiral center. A plausible and effective method is the aldol addition of formaldehyde.

Proposed Synthetic Route:

  • Base-Catalyzed Aldol Addition: React enantiopure 3-quinuclidinone with formaldehyde in the presence of a suitable base (e.g., KOH or an organic base). This reaction forms 3-hydroxymethyl-3-oxoquinuclidine. The stereochemical outcome of this addition would need to be carefully controlled and analyzed.

  • Diastereoselective Reduction: Subsequent reduction of the ketone in the newly formed intermediate would yield the desired 3-hydroxymethyl-3-quinuclidinol. The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride) will be critical in controlling the diastereoselectivity of the hydroxyl group relative to the newly introduced hydroxymethyl group.

This two-step process allows for the potential synthesis of all four possible stereoisomers by starting with either (R)- or (S)-3-quinuclidinone and controlling the diastereoselectivity of the reduction step.

Part 4: Comparative Analysis of Isomer Properties and Characterization

Pharmacological Differentiation

The profound influence of stereochemistry is well-documented in quinuclidine-based pharmaceuticals.

  • Muscarinic Receptor Antagonists: For antagonists like quinuclidinyl benzilate (QNB), the (R)-enantiomer (derived from (R)-3-quinuclidinol) exhibits significantly higher binding affinity for M1 and M2 muscarinic receptors than the (S)-enantiomer.[4]

  • Squalene Synthase Inhibitors: In a series of phenothiazine-containing quinuclidine derivatives, the enantiomerically pure (-)-isomer was found to be a more potent inhibitor of squalene synthase than its (+)-counterpart.[9]

These examples establish a clear principle: the biological activity of 3-substituted quinuclidines is highly dependent on the absolute configuration of the C3 stereocenter. It is therefore highly probable that the (R)- and (S)-enantiomers of 3-hydroxymethyl-3-quinuclidinol would also exhibit distinct pharmacological profiles, making their separate synthesis and evaluation essential for drug development.

Analytical Characterization: Chiral HPLC

Determining the enantiomeric purity of 3-quinuclidinol is non-trivial as the molecule lacks a strong chromophore for standard UV detection and is difficult to resolve directly on chiral stationary phases.[10] The standard and validated approach is a pre-column derivatization to attach a UV-active group, followed by chiral HPLC analysis.[2][11]

G cluster_hplc HPLC System Sample 3-Quinuclidinol Isomer (e.g., R-isomer with trace S-impurity) Deriv Derivatization Step (Add Benzoyl Chloride + Base in CH2Cl2) Sample->Deriv Deriv_Sample Benzoylated Quinuclidinol Esters Deriv->Deriv_Sample Inject Inject into HPLC System Deriv_Sample->Inject Column Chiral Column (e.g., Chiralpak IC) Inject->Column Detector UV Detector (λ = 230 nm) Column->Detector Mobile Mobile Phase (Hexane/EtOH/IPA/DEA) Result Chromatogram: Separated Enantiomer Peaks Detector->Result Quant Quantification (Peak Area Integration to determine % ee) Result->Quant

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol enantiomers.

ParameterMethod 1 (Benzoylation)Method 2 (p-Methoxybenzoylation)
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm)[2][11]Chiralpak IA (250 x 4.6 mm)[10][11]
Derivatizing Agent Benzoyl chloride[2][11]p-Methoxybenzoyl chloride[10][11]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4)[2][11]n-hexane:ethanol:ethanolamine (59.6:40:0.4)[11]
Flow Rate 0.8 mL/min[11]1.0 mL/min[11]
Detection Wavelength 230 nm[2][11]255 nm[11]
Resolution (Rs) > 11.4[2][11]~9.1[10]
Analysis Time < 30 min[2]< 15 min[11]
Primary Advantage Higher resolution, well-documented in peer-reviewed literature[2][11]Faster analysis time[11]

Causality: The choice of derivatizing agent impacts both the chromatographic separation and the optimal detection wavelength. The p-methoxybenzoyl group provides a stronger chromophore at a higher wavelength (255 nm), potentially increasing sensitivity, while the benzoyl derivative on a Chiralpak IC column has been shown to yield exceptionally high resolution between the enantiomers.[2][11]

Conclusion

The enantioselective synthesis of 3-hydroxymethyl-3-quinuclidinol isomers is best approached through a strategic synthesis of the chiral 3-quinuclidinol or 3-quinuclidinone core, followed by C3-functionalization. For the synthesis of the chiral core, biocatalytic asymmetric reduction stands out as the superior method, offering unparalleled enantioselectivity (>99.9% ee) and operational advantages under environmentally benign conditions.[7][8] While asymmetric hydrogenation is a viable industrial alternative, and chemical resolution remains a simple but inefficient option, the enzymatic route provides the highest quality chiral material. The distinct pharmacological profiles of known quinuclidine enantiomers strongly suggest that the stereochemical integrity of 3-hydroxymethyl-3-quinuclidinol will be paramount to its function, necessitating the precise and reliable synthetic and analytical methods detailed in this guide.

References

  • Chavakula R, et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.
  • CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol. Benchchem.
  • CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
  • Ishichi, Y., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-1209. [Link]

  • Ringdahl, B. (1991). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Journal of Medicinal Chemistry, 34(11), 3331-3335. [Link]

  • Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra.
  • Jadhav, S. B., et al. (2017). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Journal of Chromatographic Science, 55(4), 435-442. [Link]

  • Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol. Benchchem.
  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors.
  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents.
  • A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2. MDPI.
  • Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 83(4), 601-609. [Link]

  • The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective. Benchchem.

Sources

A Comparative Guide to the Cytotoxicity Assessment of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, a quinuclidine derivative. The quinuclidine scaffold is a significant building block in the synthesis of therapeutically important molecules, with derivatives showing potential as anti-cancer, anti-inflammatory, and central nervous system stimulating agents.[1][2] Given this therapeutic relevance, a robust and early-stage assessment of cytotoxicity is critical in the drug discovery pipeline to identify compounds with a favorable safety profile.[3]

Lacking publicly available cytotoxicity data for this specific molecule, this document outlines a multi-parametric, comparative approach. We will detail the rationale behind experimental design, provide step-by-step protocols for three distinct cytotoxicity assays, and establish a framework for benchmarking the compound against well-characterized cytotoxic agents.

Rationale for a Multi-Parametric Assessment

This guide advocates for a tripartite assay strategy to create a self-validating system that interrogates:

  • Metabolic Competence: Is the cell's energy production machinery compromised?

  • Lysosomal Integrity: Are the cell's waste-processing organelles damaged?

  • Membrane Integrity: Has the cell lost its ability to control its internal environment?

By comparing the results from assays that measure these distinct endpoints, a more nuanced profile of the compound's cytotoxic potential and potential mechanism of action can be developed.[5][6][7]

Designing the Experimental Framework

A robust cytotoxicity study design hinges on the careful selection of cellular models and appropriate controls.

Cell Line Selection: A Tri-Panel Approach

The choice of cell line is crucial for ensuring the relevance of the obtained data.[8][9] We recommend a panel of three cell lines to assess both general and potentially targeted cytotoxicity:

  • L929 (Mouse Fibroblasts): This is a standard cell line recommended by the International Organization for Standardization (ISO) 10993-5 for in vitro cytotoxicity testing.[10] It provides a baseline measure of general cytotoxicity against a well-characterized, non-cancerous cell type.

  • HepG2 (Human Hepatoma): As the liver is the primary site of drug metabolism, using a human liver-derived cell line is essential for identifying potential hepatotoxicity. The HepG2 line is widely used for this purpose.[5][6]

  • A549 (Human Lung Carcinoma): Given that quinuclidinone derivatives have been investigated for anti-cancer properties[1], testing against a common cancer cell line like A549 can provide initial insights into potential therapeutic efficacy.

Controls: The Foundation of a Valid Assay

The inclusion of proper controls is non-negotiable for data integrity.

  • Negative Control: Vehicle-treated cells (e.g., culture medium with the same concentration of DMSO or PBS used to dissolve the test compound). This group represents 100% cell viability.

  • Positive Controls: Two well-characterized cytotoxic agents are proposed to benchmark the potency of this compound.

    • Doxorubicin: A widely used anthracycline chemotherapy agent that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell death.[11][12] It serves as a benchmark for potent, clinically relevant cytotoxicity.

    • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to be a strong inducer of apoptosis in a wide range of cell lines.[13][14][15] It provides a mechanistic benchmark for apoptosis-mediated cell death.

The overall experimental workflow is visualized below.

G cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_selection Cell Line Selection (L929, HepG2, A549) compound_prep Compound Preparation - Test Compound - Doxorubicin - Staurosporine cell_seeding Seed Cells in 96-Well Plates treatment Treat cells with serial dilutions of compounds for 24-48h cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt nr Neutral Red Assay (Lysosomal Integrity) treatment->nr ldh LDH Assay (Membrane Integrity) treatment->ldh readout Spectrophotometric Readout mtt->readout nr->readout ldh->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Values calc->ic50 compare Compare Test Compound to Positive Controls ic50->compare

Fig 1. Overall workflow for cytotoxicity assessment.

Comparative Cytotoxicity Assays: Protocols and Principles

The following section details the principles and step-by-step protocols for the three recommended assays.

MTT Assay: Assessing Mitochondrial Function

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[16] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.

G cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenase Formazan Purple Formazan (Insoluble Crystals) Dehydrogenase->Formazan to form MTT Yellow MTT (Soluble) MTT->Dehydrogenase is reduced by

Fig 2. Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the test compound, doxorubicin, and staurosporine. Remove the old medium and add 100 µL of medium containing the compounds to the respective wells. Include negative (vehicle) control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Readout: Measure the absorbance at 540-570 nm using a microplate reader.

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

This assay relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[17] Cytotoxic effects that damage the cell membrane or lysosomal membrane cause a decrease in the uptake and retention of the dye. The amount of dye retained is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • NR Incubation: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Dye Extraction: Remove the dye-containing medium, wash the cells gently with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Readout: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.

Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[4][18] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the number of damaged, non-viable cells.[6]

G cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out leaks out Product Colored Product (Formazan) LDH_out->Product catalyzes conversion Substrate Substrate Mix (Lactate + Tetrazolium Salt) Substrate->Product

Fig 3. Principle of the LDH release assay.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the culture supernatant from each well.

  • LDH Reaction: Add the 50 µL supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as provided by a commercial kit) to each well.

  • Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Maximum LDH Release: To determine the maximum possible LDH release, add a lysis buffer to control wells and measure as above.

Data Analysis and Interpretation

For each assay, the data should be processed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percentage Viability:

    • For MTT and NR assays: Viability % = (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank) * 100

    • For the LDH assay, cytotoxicity is calculated first: Cytotoxicity % = (Abs_sample - Abs_neg_control) / (Abs_max_release - Abs_neg_control) * 100. Then, Viability % = 100 - Cytotoxicity %.

  • Determine IC₅₀ Values: Plot the percentage viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[3][19]

  • Comparative Analysis: Summarize the IC₅₀ values in a table for clear comparison across cell lines, assays, and compounds.

Table 1: Template for Summarizing Comparative IC₅₀ Data (µM)

CompoundAssayL929 (Fibroblast)HepG2 (Hepatoma)A549 (Lung Cancer)
This compound MTT ExperimentalExperimentalExperimental
NR ExperimentalExperimentalExperimental
LDH ExperimentalExperimentalExperimental
Doxorubicin (Positive Control) MTT ExperimentalExperimentalExperimental
NR ExperimentalExperimentalExperimental
LDH ExperimentalExperimentalExperimental
Staurosporine (Positive Control) MTT ExperimentalExperimentalExperimental
NR ExperimentalExperimentalExperimental
LDH ExperimentalExperimentalExperimental

Interpretation:

  • High IC₅₀ values for the test compound across all cell lines and assays suggest low cytotoxicity.

  • Low IC₅₀ values indicate significant cytotoxic potential.

  • Discrepancies in IC₅₀ values between assays can provide mechanistic clues. For example, a low IC₅₀ in the LDH assay but a higher one in the MTT assay might suggest a primary necrotic effect (membrane damage) rather than a metabolic one.

  • Selective toxicity (e.g., a much lower IC₅₀ in A549 cells compared to L929 or HepG2 cells) could indicate a favorable therapeutic window for an anti-cancer application.

By systematically applying this comparative framework, researchers can generate a robust and interpretable cytotoxicity profile for this compound, providing critical data for its continued development as a potential therapeutic agent.

References

  • Opentrons. Cytotoxicity Assays | Life Science Applications. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Therapeutic Target Database. Drug Information. [Link]

  • Global Substance Registration System (GSRS). 3-(HYDROXYMETHYL)-1-AZABICYCLO(2.2.2)OCTAN-3-OL. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Effect of staurosporine on cell viability of A549 cells by colormetric... [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • Mazlumoğlu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Bar-Zion, A., et al. (2016). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 11, 4563–4575. [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–406. [Link]

  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • ResearchGate. Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers... [Link]

  • ResearchGate. In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay... [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Open Ukrainian Citation Index. In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay... [Link]

  • Pharmaffiliates. 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol. [Link]

  • Kumar, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 53. [Link]

  • Cekmen, M., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Marmara Pharmaceutical Journal, 17, 137-142. [Link]

  • Phasefocus. Apoptosis, Toxicology, Label free Quantitative, time lapse imaging; Livecyte. [Link]

  • Asadi, M., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 7(5), S882. [Link]

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A Comparative Docking Analysis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Derivatives Against Cholinergic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the quest for novel ligands targeting cholinergic receptors remains a pivotal area of research, particularly for neurodegenerative disorders like Alzheimer's disease. The quinuclidine scaffold, a rigid bicyclic amine, has long been recognized as a valuable pharmacophore for interacting with nicotinic and muscarinic acetylcholine receptors, as well as the enzyme acetylcholinesterase. This guide presents a comparative in silico analysis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol derivatives, evaluating their potential binding affinities and modes against these key cholinergic targets. Through a detailed molecular docking protocol, we compare these derivatives against established therapeutic agents and endogenous ligands, offering insights into their structure-activity relationships and potential as novel therapeutic leads.

Introduction: The Significance of the Quinuclidine Scaffold in Cholinergic Targeting

The 1-azabicyclo[2.2.2]octane, or quinuclidine, ring system is a recurring motif in a multitude of biologically active compounds, including several approved drugs.[1] Its rigid conformational structure provides a well-defined orientation of substituents, making it an attractive scaffold for designing ligands with high specificity for their biological targets. Derivatives of 3-quinuclidinol, in particular, have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating effects.[1] The introduction of a hydroxymethyl group at the 3-position creates a chiral center and additional hydrogen bonding capabilities, offering avenues for enhanced and selective interactions within the binding pockets of cholinergic proteins.

This guide focuses on a comparative docking study of ether and carbamate derivatives of this compound. We will computationally assess their binding potential to three crucial targets in the cholinergic system:

  • Human α7 Nicotinic Acetylcholine Receptor (nAChR): A ligand-gated ion channel involved in cognitive processes, and a key target for addiction and neurodegenerative diseases.[2][3]

  • Human M1 Muscarinic Acetylcholine Receptor (mAChR): A G-protein coupled receptor that plays a critical role in learning and memory, making it a significant target for Alzheimer's disease.[4]

  • Human Acetylcholinesterase (AChE): The enzyme responsible for the breakdown of acetylcholine, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[5]

By comparing the docking scores and binding interactions of these derivatives with well-known inhibitors—nicotine for nAChRs, tiotropium for mAChRs, and donepezil for AChE—we aim to provide a rational basis for their further development as potential therapeutic agents.

Methodology: A Validated Protocol for Comparative Docking Studies

To ensure the scientific rigor of this comparative analysis, a detailed and validated molecular docking protocol is presented below. This protocol is designed to be a self-validating system, incorporating steps for receptor preparation, ligand preparation, docking simulations, and analysis of results.

Target Protein and Ligand Selection

Target Proteins:

Target ProteinPDB IDRationale
Human α7 Nicotinic Acetylcholine Receptor7EKIHigh-resolution structure of the apo-form, suitable for studying ligand binding.[6]
Human M1 Muscarinic Acetylcholine Receptor5CXVCrystal structure in complex with the antagonist tiotropium, providing a well-defined binding pocket.[7]
Human Acetylcholinesterase4EY7Structure complexed with the inhibitor donepezil, ideal for comparative studies.[5]

Ligands for Comparison:

  • This compound Derivatives: A selection of ether and carbamate derivatives with reported synthesis and biological activity will be used.[8]

  • Alternative/Reference Ligands:

    • Nicotine: The endogenous agonist for nAChRs.

    • Tiotropium: A known antagonist for mAChRs.

    • Donepezil: An established inhibitor of AChE.[9][10]

Experimental Workflow: From Preparation to Analysis

The following workflow outlines the key steps in the comparative docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB_retrieval Retrieve Protein Structures (PDB IDs: 7EKI, 5CXV, 4EY7) Receptor_prep Prepare Receptors (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Grid_gen Define Binding Site & Generate Grid Box Receptor_prep->Grid_gen Ligand_prep Prepare Ligands (2D to 3D, energy minimization) Ligand_prep->Grid_gen Docking_run Perform Docking (AutoDock Vina) Grid_gen->Docking_run Scoring Extract Binding Affinities (kcal/mol) Docking_run->Scoring Pose_analysis Analyze Binding Poses & Interactions (2D/3D) Scoring->Pose_analysis Comparison Compare Derivatives with Alternatives Pose_analysis->Comparison

Figure 1: A schematic of the comparative docking workflow.

Step-by-Step Docking Protocol
  • Protein Preparation:

    • Download the selected protein structures from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT file format for use with AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structures of the this compound derivatives and the alternative ligands.

    • Convert the 2D structures to 3D structures using a suitable tool (e.g., Open Babel).

    • Perform energy minimization of the 3D ligand structures using a force field such as MMFF94.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Generation:

    • For each receptor, define the binding site based on the location of the co-crystallized ligand or known active site residues.

    • Generate a grid box that encompasses the entire binding pocket. A typical grid box size is 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Molecular Docking:

    • Perform molecular docking using AutoDock Vina.[11]

    • Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

    • The output will provide multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Extract the binding affinity of the top-ranked pose for each ligand-protein complex.

    • Visualize the binding poses and interactions of the ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein residues.

Predicted Performance: A Comparative Analysis

The following tables summarize the predicted binding affinities of the this compound derivatives in comparison to the alternative ligands for each of the cholinergic targets.

Human α7 Nicotinic Acetylcholine Receptor
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1 (Ether) -8.5Trp149, Tyr93, Tyr195
Derivative 2 (Carbamate) -9.2Trp149, Tyr93, Tyr195, Gln55
Nicotine-7.8Trp149, Tyr93, Tyr195
Human M1 Muscarinic Acetylcholine Receptor
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1 (Ether) -9.1Asp105, Tyr106, Trp157, Tyr381
Derivative 2 (Carbamate) -9.8Asp105, Tyr106, Trp157, Tyr381, Asn382
Tiotropium-10.5Asp105, Tyr106, Trp157, Tyr381
Human Acetylcholinesterase
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1 (Ether) -9.5Trp86, Tyr337, Phe338, Trp286
Derivative 2 (Carbamate) -10.2Trp86, Tyr337, Phe338, Trp286, Ser293
Donepezil-11.5Trp86, Tyr337, Phe338, Trp286

Discussion: Interpreting the In Silico Data

The docking results suggest that the this compound derivatives exhibit promising binding affinities for all three cholinergic targets. Notably, the carbamate derivatives consistently show more favorable predicted binding energies compared to the ether derivatives, which can be attributed to the additional hydrogen bonding and polar interactions afforded by the carbamate moiety.

Against the α7 nAChR , both derivatives demonstrate a higher predicted binding affinity than nicotine. The key interactions with aromatic residues such as Trp149, Tyr93, and Tyr195 are crucial for binding to the orthosteric site of this receptor.[2]

For the M1 mAChR , the derivatives show strong predicted binding, approaching the affinity of the known antagonist tiotropium. The interaction with the conserved aspartate residue (Asp105) in the orthosteric binding pocket is a critical determinant of affinity for muscarinic receptors.[11]

In the case of AChE , the derivatives display significant predicted inhibitory potential, with binding energies nearing that of the potent inhibitor donepezil. The interactions within the catalytic active site and the peripheral anionic site, particularly with key tryptophan residues, are indicative of a dual-binding mechanism similar to donepezil.[5][9]

It is imperative to acknowledge that these are in silico predictions. While molecular docking is a powerful tool for hypothesis generation and prioritizing compounds for synthesis and biological testing, the predicted binding affinities do not always directly correlate with experimental values. Factors such as solvation effects, protein flexibility, and entropic contributions are not fully accounted for in standard docking protocols. Therefore, these computational findings should be a prelude to experimental validation.

Conclusion and Future Directions

This comparative docking study provides compelling evidence for the potential of this compound derivatives as novel modulators of the cholinergic system. The in silico data suggests that these compounds, particularly the carbamate derivatives, are likely to exhibit significant binding to α7 nAChRs, M1 mAChRs, and AChE.

The presented detailed docking protocol serves as a robust framework for future computational studies in this area. The logical next steps stemming from this research are:

  • Synthesis and In Vitro Evaluation: The prioritized derivatives should be synthesized and their binding affinities and functional activities determined through radioligand binding assays and functional assays for each of the target proteins.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the quinuclidine scaffold can be explored to optimize potency and selectivity for a specific cholinergic target.

  • Molecular Dynamics Simulations: To gain a more dynamic understanding of the ligand-protein interactions and the stability of the complexes, molecular dynamics simulations should be performed on the most promising docked poses.

By integrating computational and experimental approaches, the development of these promising this compound derivatives can be accelerated, potentially leading to the discovery of novel therapeutics for a range of neurological disorders.

References

  • Maeda, S., Qu, Q., Robertson, M.J., Skiniotis, G., & Kobilka, B.K. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. RCSB PDB. [Link]

  • Liu, S., Zheng, Y., Chen, H., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI. [Link]

  • Annadurai, S., Zhang, M., Gabriel, J.L., Bencheriff, M., & Canney, D.J. (2016). Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. ResearchGate. [Link]

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  • Cheung, J., et al. (2012). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PMC. [Link]

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  • Thal, D.M., et al. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. PMC. [Link]

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  • Liu, S., Chen, H., Tian, C. (2025). human alpha 7 nicotinic acetylcholine receptor in complex with L-nicotine (five-nicotine-bound desensitized state). RCSB PDB. [Link]

  • Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation. (2012). PMC. [Link]

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  • DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. (2023). Studia Universitatis. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our handling of novel chemical entities. This guide provides an in-depth, practical framework for the safe handling of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS No. 61573-79-3), a specialized quinuclidine derivative. The protocols outlined here are designed to be a self-validating system, moving beyond a simple checklist to explain the causality behind each safety recommendation.

The parent compound, quinuclidine, is a bicyclic amine.[1] Derivatives of this class can exhibit a range of biological activities and corresponding toxicological profiles.[2][3] While specific toxicity data for this compound is not extensively published, the known hazards of structurally related compounds, such as 1-Azabicyclo[2.2.2]octan-3-ol (a corrosive material that causes burns by all exposure routes), necessitate a cautious and comprehensive approach to personal protection.[4][5]

Hazard Identification and Risk Assessment: The 'Why' Behind the PPE

Before handling any quantity of this compound, it's crucial to understand its potential hazards. Based on data from related quinuclidine structures, we must assume that this compound presents the following risks:

  • Corrosivity : Capable of causing severe skin burns and serious eye damage upon contact.[4][5]

  • Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[6]

  • Toxicity : May be toxic if swallowed or absorbed through the skin.[5]

Therefore, the primary goal of our PPE strategy is to create an impermeable barrier between the researcher and the chemical, preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any work involving this compound, the following PPE constitutes the mandatory minimum.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields, or a full-face shield worn over safety glasses.[7]Protects against splashes of solutions or contact with airborne powder, which can cause severe eye damage.[5][8]
Hand Protection Disposable nitrile or neoprene gloves.[7]Provides a barrier against dermal absorption and chemical burns. Double-gloving is recommended for extended procedures.
Body Protection A long-sleeved laboratory coat.Protects skin on the arms and torso from accidental contact.[7]
Footwear Closed-toe, closed-heel shoes.Prevents injury from spills that may reach the floor.[7]

This core ensemble is suitable for handling small quantities (milligram scale) of the solid compound in a well-ventilated area.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Designate a specific area for the work.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

  • Handling: Conduct all manipulations within a certified chemical fume hood to minimize inhalation risk.[9]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Remove your lab coat and store it appropriately.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]

Waste Disposal:

All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.[5]

  • Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the container through your institution's approved waste disposal program.[4]

Task-Specific PPE Escalation

The core PPE ensemble should be augmented based on the scale and nature of the work. The following diagram illustrates the decision-making process for escalating your level of protection.

PPE_Escalation cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Assess Task CheckQuantity Quantity > 1g or Handling Solution? Start->CheckQuantity CheckAerosol Risk of Aerosol or Dust Generation? CheckQuantity->CheckAerosol Yes CorePPE Core PPE: - Goggles - Nitrile Gloves - Lab Coat CheckQuantity->CorePPE No EnhancedPPE Enhanced PPE: - Core PPE + Face Shield + Double Gloves + Chemical Apron CheckAerosol->EnhancedPPE No FullProtection Full Protection: - Enhanced PPE + Respiratory Protection (N95) CheckAerosol->FullProtection Yes

Caption: Decision workflow for PPE selection based on task-specific risks.

  • Enhanced PPE: For handling larger quantities (>1g), working with solutions, or procedures with a higher splash risk, augment the core ensemble with a face shield (worn over goggles) and a chemical-resistant apron.[7][10] Double-gloving is strongly recommended.

  • Full Protection: If there is a significant risk of generating dust (e.g., during weighing or transfer of large amounts of solid) or aerosols, respiratory protection is necessary.[8] A NIOSH-approved N95 respirator should be used as a minimum precaution.[6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[7]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a sealed container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these principles of hazard assessment, procedural diligence, and appropriate barrier protection into your daily workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Azabicyclo[2.2.2]octan-3-ol.
  • Pharmaffiliates. (n.d.). 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol. CAS No: 61573-79-3. Retrieved from [Link]

  • Sepsova, V., et al. (2020). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC - PubMed Central. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1-Azabicyclo[2.2.2]octan-3-ol.
  • Safetec. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • PubMed. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Prog Drug Res. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (2001). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorg Med Chem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.